O-Desmethylvenlafaxine, (+)-
Description
Properties
IUPAC Name |
4-[(1S)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142761-12-4 | |
| Record name | O-Desmethylvenlafaxine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DESMETHYLVENLAFAXINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189BFR45S0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (+)-O-Desmethylvenlafaxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-O-Desmethylvenlafaxine (ODV), the major active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine (B1195380), is a potent antidepressant in its own right. Marketed as desvenlafaxine, it exerts its therapeutic effects by inhibiting the reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the synaptic cleft, thereby increasing the availability of these key neurotransmitters. This guide provides a comprehensive overview of the synthesis of O-desmethylvenlafaxine, with a focus on the (+)-enantiomer, and details its characterization.
Synthesis of O-Desmethylvenlafaxine
The synthesis of O-desmethylvenlafaxine is a multi-step process that can be approached through various routes. A common and well-documented method involves a five-step synthesis starting from p-hydroxybenzene acetonitrile (B52724). While this typically yields the racemic mixture, the enantiomerically pure (+)-O-Desmethylvenlafaxine, identified as the (S)-enantiomer, can be obtained through chiral resolution of the racemate or by starting with an enantiomerically pure precursor.
Racemic Synthesis Experimental Protocol
A widely cited and optimized process for the efficient synthesis of racemic O-desmethylvenlafaxine succinate (B1194679) monohydrate involves five main steps, starting from p-hydroxybenzene acetonitrile.[1][2][3]
Step 1: Benzyl (B1604629) Protection of Phenolic Hydroxyl Group
-
Reaction: p-hydroxybenzene acetonitrile is reacted with benzyl bromide in the presence of a base, such as potassium carbonate, to protect the phenolic hydroxyl group.
-
Product: 4-Benzyloxyphenylacetonitrile (Intermediate I).
Step 2: Cyclohexanone (B45756) Condensation
-
Reaction: A 1,2-nucleophilic addition of Intermediate I to cyclohexanone is promoted by a base like sodium hydroxide (B78521) with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide ((n-Bu)4N+Br−).[1][2][3]
-
Product: 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II).
Step 3: Deprotection and Cyano Reduction
-
Reaction: The benzyl protecting group is removed, and the cyano group is reduced. This can be achieved using 10% palladium on carbon under hydrogen pressure.[1][2][3]
-
Product: 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III).
Step 4: Dimethylation
-
Reaction: The primary amine of Intermediate III is dimethylated using a mixture of formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction).[1][2][3]
-
Product: O-desmethylvenlafaxine (ODV) free base.
Step 5: Salt Formation and Crystallization
-
Reaction: The ODV free base is reacted with succinic acid in a mixed solvent system of acetone (B3395972) and water.
-
Product: O-desmethylvenlafaxine succinate monohydrate.
Quantitative Data for Racemic Synthesis
The following table summarizes the reported yields and purity for each step of the racemic synthesis of O-desmethylvenlafaxine succinate monohydrate.[1][2][3]
| Step | Intermediate/Product | Reagents | Yield (%) | Purity (%) |
| 1 | 4-Benzyloxyphenylacetonitrile (Intermediate I) | p-hydroxybenzene acetonitrile, Benzyl bromide, K2CO3 | 98.92 | 99.83 |
| 2 | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) | Intermediate I, Cyclohexanone, NaOH, (n-Bu)4N+Br− | 99.71 | 99.13 |
| 3 | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) | Intermediate II, 10% Pd/C, H2 (2.0 MPa) | 94.20 | 98.32 |
| 4 | O-desmethylvenlafaxine (ODV) | Intermediate III, Formaldehyde, Formic acid | 84.77 | 99.20 |
| 5 | O-desmethylvenlafaxine succinate monohydrate | ODV, Succinic acid, Acetone/Water | 90.27 | 99.92 |
| Overall | - | - | ~71.09 | - |
Synthesis Workflow
Enantioselective Synthesis and Chiral Resolution of (+)-O-Desmethylvenlafaxine
Obtaining the pure (+)-O-Desmethylvenlafaxine, which is the (S)-enantiomer, can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.
Chiral Resolution: A more commonly employed method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This can be accomplished through several techniques:
-
Diastereomeric Salt Formation: The racemic ODV base can be reacted with a chiral acid to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomer can be treated with a base to liberate the pure (+)-O-Desmethylvenlafaxine.
-
Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers. While analytical methods for the chiral separation of ODV are well-documented, scaling these methods to a preparative level for the isolation of significant quantities of the (+)-enantiomer requires optimization of column loading, mobile phase composition, and flow rate.
Characterization of O-Desmethylvenlafaxine
The structural and physicochemical properties of O-Desmethylvenlafaxine are confirmed through various analytical techniques.
Physicochemical Properties of Racemic O-Desmethylvenlafaxine
| Property | Value | Reference(s) |
| CAS Number | 93413-62-8 | [4] |
| Molecular Formula | C16H25NO2 | [4] |
| Molecular Weight | 263.38 g/mol | [4] |
| Melting Point | 219-227 °C | [1] |
| Appearance | White to off-white solid |
Spectroscopic Data of Racemic O-Desmethylvenlafaxine
¹H NMR (400 MHz, DMSO-d6) δ: 9.11 (s, 1H), 6.96 (d, J = 6.9 Hz, 2H), 6.64 (d, J = 6.9 Hz, 2H), 5.41 (s, 1H), 3.12–2.86 (m, 1H), 2.72 (s, 1H), 2.40–2.25 (m, 1H), 2.14 (s, 6H), 1.61–1.25 (m, 8H), 1.19–0.81 (m, 3H).[3]
¹³C NMR (101 MHz, DMSO-d6) δ: 156.04, 132.18, 130.55, 114.87, 73.03, 60.92, 52.10, 45.77, 37.64, 32.86, 26.18, 21.74, 21.69.[3]
Mass Spectrometry (ESI[M+H]⁺): 264.10.[3]
Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition
(+)-O-Desmethylvenlafaxine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its primary mechanism of action is the potentiation of serotonergic and noradrenergic neurotransmission in the central nervous system.
Signaling Pathway of SNRI Action
By binding to and inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, (+)-O-Desmethylvenlafaxine blocks the reuptake of serotonin and norepinephrine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their interaction with postsynaptic receptors. The subsequent activation of downstream signaling pathways, often involving G-protein coupled receptors and second messengers like cyclic AMP (cAMP), is believed to mediate the therapeutic antidepressant effects.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of O-Desmethylvenlafaxine, with a specific focus on the therapeutically active (+)-enantiomer. The five-step synthesis of the racemic mixture is a well-established and high-yielding process. While a specific preparative protocol for the resolution of (+)-O-Desmethylvenlafaxine is not detailed in readily available literature, established techniques such as diastereomeric salt formation and preparative chiral chromatography offer viable routes to obtaining the pure enantiomer. The characterization data confirms the structure of the molecule, and its mechanism of action as a serotonin-norepinephrine reuptake inhibitor is well understood. This information serves as a valuable resource for researchers and professionals involved in the development and study of antidepressant medications.
References
- 1. 93413-62-8 Desvenlafaxine AKSci X4688 [aksci.com]
- 2. A novel prodrug strategy to improve the oral absorption of O-desmethylvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
An In-depth Technical Guide on the Mechanism of Action of (+)-O-Desmethylvenlafaxine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(+)-O-Desmethylvenlafaxine, the S-(+)-enantiomer of O-desmethylvenlafaxine (desvenlafaxine), is the major active metabolite of the antidepressant venlafaxine (B1195380).[1][2][3][4] Its therapeutic effect is primarily attributed to its function as a serotonin-norepinephrine reuptake inhibitor (SNRI).[4][5][6] By binding to and inhibiting the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), it increases the extracellular concentrations of these key neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[3][6] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of its core pathways and workflows. While much of the publicly available data pertains to the racemic mixture (desvenlafaxine), the distinct pharmacological profiles of the enantiomers are critical to understanding its complete activity.[3][7] The R-(-)-enantiomer of venlafaxine acts on both serotonin and norepinephrine reuptake, whereas the S-(+)-enantiomer is more selective for serotonin reuptake.[3][7]
Primary Mechanism of Action: Dual Reuptake Inhibition
The principal mechanism of action for O-desmethylvenlafaxine is the potent inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4][6] This dual inhibition leads to an accumulation of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, which potentiates and prolongs their signaling at postsynaptic receptors.[6] This action is believed to be the foundation of its antidepressant effects, as dysregulation in monoamine neurotransmitter systems is a key hypothesis in the pathophysiology of major depressive disorder (MDD).[1][8]
Unlike its parent compound venlafaxine, which exhibits a dose-dependent increase in norepinephrine reuptake inhibition, O-desmethylvenlafaxine demonstrates a more balanced affinity from the outset. The affinity for the dopamine (B1211576) transporter (DAT) is significantly lower, resulting in minimal dopaminergic activity at therapeutic concentrations.[6][9]
Quantitative Pharmacodynamics
The binding affinity and inhibitory potency of O-desmethylvenlafaxine at monoamine transporters have been quantified through various in vitro assays. The data presented below is primarily for the racemic mixture, desvenlafaxine.
Table 1: Monoamine Transporter Inhibition
| Target | Parameter | Value | Species | Reference |
|---|---|---|---|---|
| Serotonin Transporter (SERT) | IC₅₀ | 47.3 nM | Human | [9] |
| Norepinephrine Transporter (NET) | IC₅₀ | 531.3 nM | Human | [9] |
| Dopamine Transporter (DAT) | % Inhibition | 62% at 100 µM | Human |[9] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Note | Reference |
|---|---|---|---|
| Elimination Half-life | ~10-12 hours | Steady-state | [10][11][12] |
| Plasma Protein Binding | Low (30%) | Independent of concentration | [4][10][13] |
| Metabolism | Primarily via glucuronidation (UGT) | Minor pathway via CYP3A4 | [1][10][12] |
| Bioavailability | ~80% | Not affected by food |[4] |
The metabolic profile of O-desmethylvenlafaxine is a key differentiator from its parent compound, venlafaxine. Venlafaxine is extensively metabolized by CYP2D6 to O-desmethylvenlafaxine.[2][12][14] In contrast, O-desmethylvenlafaxine itself is primarily metabolized through glucuronidation, with only minor involvement of CYP3A4, reducing the potential for drug-drug interactions related to the CYP2D6 pathway.[1][4]
References
- 1. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Venlafaxine - Wikipedia [en.wikipedia.org]
- 3. psychscenehub.com [psychscenehub.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. O desmethylvenlafaxine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ClinPGx [clinpgx.org]
- 11. Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serotonin and Norepinephrine Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication [frontiersin.org]
- 14. caymanchem.com [caymanchem.com]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of (±)-O-Desmethylvenlafaxine
Introduction
O-Desmethylvenlafaxine (ODV), also known as desvenlafaxine, is the major active metabolite of the antidepressant venlafaxine (B1195380).[1][2] It is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD) in adults.[2][3][4] Venlafaxine is administered as a racemic mixture of R(-) and S(+) enantiomers, which are metabolized to corresponding enantiomers of ODV.[5][6] Unlike its parent compound, venlafaxine, which undergoes extensive first-pass metabolism primarily by the polymorphic enzyme CYP2D6, ODV has a simpler metabolic profile, relying mainly on conjugation.[2][7][8] This key difference results in a lower risk of pharmacokinetic drug-drug interactions and more predictable plasma concentrations, particularly in patients with variations in CYP2D6 activity.[2][8] This guide provides an in-depth overview of the pharmacodynamic and pharmacokinetic properties of (±)-O-Desmethylvenlafaxine, tailored for professionals in research and drug development.
Pharmacodynamics: The Mechanism of Action
The primary mechanism of action for O-Desmethylvenlafaxine is the potentiation of monoamine neurotransmitter activity in the central nervous system.[9] It achieves this by selectively inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft.[10][11] This blockade of the serotonin transporter (SERT) and norepinephrine transporter (NET) leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.[6][9] ODV has a weak affinity for the dopamine (B1211576) transporter and lacks significant activity at muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[3][9][10]
Quantitative Pharmacodynamic Data
The in vitro binding affinity of O-Desmethylvenlafaxine for human serotonin and norepinephrine transporters highlights its dual-action mechanism.
| Target | Parameter | Value | Reference |
| Human Serotonin Transporter (hSERT) | IC₅₀ | 47.3 nM | [10] |
| Human Norepinephrine Transporter (hNET) | IC₅₀ | 531.3 nM | [10] |
| Human Dopamine Transporter (hDAT) | % Inhibition @ 100 µM | 62% | [10] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of O-Desmethylvenlafaxine is characterized by predictable absorption, low protein binding, and a metabolic pathway that is less dependent on the polymorphic CYP2D6 enzyme compared to its parent compound, venlafaxine.
Metabolism Pathway
Venlafaxine is extensively metabolized in the liver, primarily via O-demethylation by CYP2D6 to form O-Desmethylvenlafaxine.[7][12] ODV itself is then primarily eliminated through conjugation (glucuronidation via UGT enzymes) and, to a lesser extent, through oxidative metabolism by CYP3A4.[2][13][14] This pathway minimizes the impact of CYP2D6 genetic polymorphism on ODV exposure.[8]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for O-Desmethylvenlafaxine in humans and various animal models.
Table 2: Key Pharmacokinetic Parameters of O-Desmethylvenlafaxine in Humans
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Elimination Half-Life (t½) | ~11 hours | For immediate-release formulations. | [15][16] |
| Protein Binding | ~30% | [15] | |
| Time to Peak Plasma Conc. (Tₘₐₓ) | 7-9 hours | For sustained-release formulations. | [6][17] |
| Metabolism | Phase II (Glucuronidation), Phase I (CYP3A4) | Primarily UGT conjugation. | [2][13] |
| Excretion | ~87% Renal (as venlafaxine & metabolites) | 29% excreted as desvenlafaxine. |[15] |
Table 3: Pharmacokinetic Parameters of Venlafaxine and its Metabolite ODV in Animal Models
| Species | Administration | Bioavailability (Venlafaxine) | Elimination Half-Life (Venlafaxine) | Notes on ODV | Reference |
|---|---|---|---|---|---|
| Mouse | Intragastric | 11.6% | ~2 hours | AUC ratio of ODV to venlafaxine was 39%. | [18] |
| Rat | Intragastric | 12.6% | ~1 hour | S(+) ODV concentrations were higher than R(-) ODV. | [5][19][20] |
| Dog | Intragastric | 59.8% | 2-4 hours | ODV was not detected. | [19][20] |
| Rhesus Monkey | Intragastric | 6.5% | 2-4 hours | ODV was not measurable. |[19][20] |
Impact of Renal Impairment
The disposition of O-Desmethylvenlafaxine is significantly altered in patients with renal disease.[21] In subjects on dialysis, the apparent total clearance of ODV is decreased by approximately 55%, and its terminal half-life is significantly prolonged.[21] Consequently, dosage adjustments are recommended for patients with creatinine (B1669602) clearance values below 30 ml/min.[21][22]
Experimental Protocols
Protocol 1: Determination of Pharmacokinetic Parameters in Animal Models
This protocol outlines a typical preclinical study to determine the pharmacokinetic profile of a test compound like ODV.
-
Animal Model: Wistar rats or Beagle dogs are commonly used.[5][8] Animals are fasted overnight prior to dosing.
-
Dosing: The compound is administered orally (intragastric gavage) or intravenously at a specified dose.[18][19]
-
Blood Sampling: Blood samples (e.g., 0.5-1.0 mL) are collected from the retrobulbar venous plexus or other appropriate sites at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[8]
-
Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[8]
-
Sample Analysis: Plasma concentrations of the drug and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[21][23]
-
Data Analysis: Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t½ are calculated using non-compartmental analysis software.
References
- 1. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O desmethylvenlafaxine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Desvenlafaxine succinate for major depressive disorder: a critical review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. psychscenehub.com [psychscenehub.com]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. A novel prodrug strategy to improve the oral absorption of O-desmethylvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. Serotonin and Norepinephrine Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Venlafaxine - Wikipedia [en.wikipedia.org]
- 16. Distribution and excretion of venlafaxine and O-desmethylvenlafaxine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of renal disease on the disposition of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Metabolism of Venlafaxine to (+)-O-desmethylvenlafaxine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders.[1][2] Its therapeutic effect is mediated by both the parent drug and its major active metabolite, O-desmethylvenlafaxine (ODV). The metabolic conversion of venlafaxine to ODV is a critical determinant of the drug's pharmacokinetic profile and clinical outcomes. This process is primarily catalyzed by the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][3] Understanding the nuances of this metabolic pathway is essential for drug development professionals and researchers aiming to optimize antidepressant therapy, predict drug-drug interactions, and personalize treatment strategies based on patient genetics. This guide provides a detailed overview of the enzymatic conversion, relevant pharmacokinetic data, experimental protocols for studying this pathway, and the clinical implications of variability in venlafaxine metabolism.
The Core Metabolic Pathway: O-demethylation
Venlafaxine is administered as a racemic mixture of R(+) and S(-) enantiomers.[4] It undergoes extensive first-pass metabolism in the liver.[5][6] The primary and most significant metabolic pathway is O-demethylation to form the active metabolite O-desmethylvenlafaxine (ODV), which is also marketed as the antidepressant desvenlafaxine.[7][8]
2.1 Primary Enzymatic Conversion
The conversion of venlafaxine to ODV is almost entirely catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[1][4] This enzyme is responsible for the genetic polymorphism observed in the metabolism of approximately 25% of all prescribed drugs.[3][9] The activity of CYP2D6 can vary significantly among individuals, leading to different metabolic phenotypes.[10]
2.2 Minor Metabolic Pathways
While CYP2D6 is the major enzyme for O-demethylation, other enzymes contribute to venlafaxine's overall metabolism to a lesser extent.
-
N-demethylation: Venlafaxine can be N-demethylated to N-desmethylvenlafaxine (NDV), a metabolite with weak pharmacological activity. This pathway is catalyzed by CYP3A4 and CYP2C19 .[4] In individuals with low or absent CYP2D6 activity (poor metabolizers), the flux through this minor pathway may be increased.[4]
-
Further Metabolism: Both ODV and NDV can be further metabolized to N,O-didesmethylvenlafaxine (NODV), another minor metabolite with no known significant pharmacological effect.[4]
2.3 Stereoselectivity
The metabolism of venlafaxine's enantiomers can be stereoselective. Some studies suggest a preference for the metabolism of the (R)-enantiomer, while others indicate a preference for the (S)-isoform.[4][11] However, most clinical studies on venlafaxine pharmacokinetics in relation to CYP2D6 phenotype do not differentiate between the enantiomers.[11] One study in Japanese patients found that R-desmethylation of venlafaxine showed enantioselectivity over S-desmethylation.[12]
Quantitative Data and Pharmacokinetics
The pharmacokinetic profiles of venlafaxine and ODV are heavily influenced by CYP2D6 activity. Both compounds are considered pharmacologically equipotent.[3]
3.1 Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for venlafaxine and its active metabolite, ODV.
| Parameter | Venlafaxine | O-desmethylvenlafaxine (ODV) | Reference(s) |
| Bioavailability | ~42% (±15%) | N/A (Metabolite) | [7] |
| Protein Binding | ~27% (±2%) | ~30% (±12%) | [7] |
| Elimination Half-life (Immediate Release) | ~5 hours (±2 hours) | ~11 hours (±2 hours) | [7] |
| Elimination Half-life (Extended Release) | ~15 hours (±6 hours) | ~11 hours (±2 hours) | [7] |
| Oral-Dose Clearance | High (0.58 to 2.63 L/hr/kg) | Lower than Venlafaxine (0.21 to 0.66 L/hr/kg) | [13] |
| Time to Steady-State | ~3 days | ~3 days | [7] |
3.2 Impact of CYP2D6 Genetic Polymorphism
Genetic variations in the CYP2D6 gene lead to distinct phenotypes that alter the metabolism of venlafaxine. The ratio of ODV to venlafaxine in plasma is a reliable marker of CYP2D6 activity.[14]
| CYP2D6 Phenotype | Genotype Description | Venlafaxine Plasma Levels | ODV Plasma Levels | ODV/Venlafaxine Ratio | Clinical Implications | Reference(s) |
| Poor Metabolizer (PM) | Two inactive alleles | Increased | Decreased | < 1 (often < 0.3) | Increased risk of side effects (gastrointestinal, cardiovascular) | [1][15][16] |
| Intermediate Metabolizer (IM) | One decreased-function and one inactive allele, or two decreased-function alleles | Slightly Increased | Slightly Decreased | Decreased compared to NM | Potential for increased side effects, but evidence is limited | [3][15] |
| Normal (Extensive) Metabolizer (NM/EM) | Two functional alleles | Normal | Normal | ≥ 1 | Standard therapeutic response expected | [14] |
| Ultrarapid Metabolizer (UM) | More than two copies of functional alleles | Decreased | Increased | > 1 (often > 5.2) | Potential for reduced efficacy at standard doses; may require higher doses | [3][16][17] |
Despite these pharmacokinetic differences, the FDA label for venlafaxine states that no dose adjustment is required for different metabolizer groups because the total concentration of active compounds (venlafaxine + ODV) is similar between poor and normal metabolizers.[1][3] However, some guidelines, like those from the Dutch Pharmacogenetics Working Group (DPWG), suggest considering alternative drugs for poor and intermediate metabolizers due to the increased risk of side effects.[1][17]
Experimental Protocols
Studying the metabolism of venlafaxine to ODV involves both in vitro and in vivo methodologies. These experiments are crucial for characterizing enzyme kinetics, assessing drug interaction potential, and determining patient-specific metabolic capacity.
4.1 In Vitro CYP2D6 Activity Assay using Human Liver Microsomes
This protocol describes a common method to determine the inhibitory potential of a compound on venlafaxine O-demethylation, a direct measure of CYP2D6 activity.
Objective: To measure the rate of ODV formation from venlafaxine in the presence and absence of a test inhibitor using human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Venlafaxine (substrate)
-
Test inhibitor compound
-
Quinidine (B1679956) (known potent CYP2D6 inhibitor, for positive control)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification (e.g., a structurally similar but distinct molecule)
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Preparation: Prepare stock solutions of venlafaxine, the test inhibitor, and quinidine in an appropriate solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM protein (e.g., 0.2-0.5 mg/mL), and the test inhibitor at various concentrations. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Add venlafaxine to the mixture to initiate the metabolic reaction. The final concentration of venlafaxine should be near its Km value for CYP2D6.
-
Start Metabolism: Add the NADPH regenerating system to start the enzymatic reaction. Total incubation volume is typically 100-200 µL.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the formed ODV using a validated HPLC-MS/MS method.
-
Data Analysis: Calculate the rate of ODV formation. Determine the IC50 value (inhibitor concentration causing 50% inhibition) for the test compound by plotting the percentage of inhibition against the inhibitor concentration. A Ki (inhibition constant) can be determined using Dixon plots.[18]
4.2 Clinical Protocol for CYP2D6 Phenotyping
This protocol outlines a method for determining a patient's CYP2D6 metabolizer status using venlafaxine as the probe drug.
Objective: To classify a patient's CYP2D6 phenotype based on the plasma ODV/venlafaxine metabolic ratio after a dose of venlafaxine.
Participants: Patients receiving venlafaxine therapy for a stable period (at steady-state, typically >5 days).
Procedure:
-
Dosing History: Record the patient's current daily dose of venlafaxine and the time of the last dose.
-
Blood Sampling: Collect a trough blood sample (just before the next scheduled dose) in a heparinized or EDTA tube. For more detailed analysis, timed samples can be taken (e.g., 4 hours post-dose).[14]
-
Sample Processing: Centrifuge the blood sample to separate the plasma. Store the plasma frozen at -20°C or lower until analysis.
-
Bioanalysis: Determine the plasma concentrations of both venlafaxine and ODV using a validated analytical method, such as HPLC-MS/MS.
-
Calculation: Calculate the metabolic ratio (MR) as: MR = Plasma Concentration of ODV / Plasma Concentration of Venlafaxine
-
Phenotype Classification:
-
Genotype Correlation (Optional but Recommended): Correlate the phenotype with the patient's CYP2D6 genotype, determined from a DNA sample (blood or saliva), to confirm the result.[19]
Clinical Relevance and Logical Relationships
The metabolism of venlafaxine is of high clinical importance due to the narrow therapeutic window of many antidepressants and the potential for adverse effects.
5.1 Therapeutic Drug Monitoring (TDM)
TDM for venlafaxine can help optimize dosing. Guidelines suggest a therapeutic reference range for the active moiety (venlafaxine + ODV) of 100–400 ng/mL.[6][20] Monitoring these levels can be particularly useful in patients who are non-responsive to standard doses or who experience significant side effects.[20]
5.2 Drug-Drug Interactions
Co-administration of venlafaxine with potent CYP2D6 inhibitors can mimic the poor metabolizer phenotype, increasing venlafaxine levels and the risk of toxicity.
-
CYP2D6 Inhibitors: Drugs like bupropion, fluoxetine, paroxetine, and quinidine can significantly inhibit venlafaxine's metabolism.[18]
-
Serotonergic Agents: Co-administration with other serotonergic drugs (e.g., SSRIs, MAOIs, triptans) increases the risk of potentially fatal serotonin (B10506) syndrome, a pharmacodynamic interaction that can be exacerbated by pharmacokinetic changes.[7][21]
Conclusion
The metabolic conversion of venlafaxine to its active metabolite, O-desmethylvenlafaxine, is a cornerstone of its pharmacology. This pathway, governed primarily by the polymorphic CYP2D6 enzyme, introduces significant inter-individual variability in drug exposure and clinical response. A thorough understanding of this metabolic process, supported by robust in vitro and clinical phenotyping protocols, is critical for the rational development of new chemical entities, the anticipation of drug-drug interactions, and the advancement of personalized medicine in the treatment of depressive and anxiety disorders. While the clinical utility of genotype-guided dosing for venlafaxine is still debated, the ODV/venlafaxine ratio remains a powerful tool for identifying individuals at risk for adverse events and tailoring therapy accordingly.
References
- 1. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication [frontiersin.org]
- 7. Venlafaxine - Wikipedia [en.wikipedia.org]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. Cytochrome P450 2D6 (CYP2D6) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 10. An observational study of Venlafaxine and CYP2D6 in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Venlafaxine metabolism as a marker of cytochrome P450 enzyme 2D6 metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. CYP2D6 polymorphism and clinical effect of the antidepressant venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of CYP2D6 on venlafaxine metabolism in Trinidadian patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Venlafaxine's therapeutic reference range in the treatment of depression revised: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Venlafaxine Interactions: Other Medications, Alcohol, and More [healthline.com]
An In-depth Technical Guide to the Neurochemical Profile of (+)-O-Desmethylvenlafaxine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(+)-O-Desmethylvenlafaxine, also known as desvenlafaxine, is the major active metabolite of the antidepressant venlafaxine. It is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI). This document provides a detailed technical overview of its neurochemical profile, focusing on its binding and functional activity at key central nervous system targets. While much of the available data pertains to the racemic mixture, this guide aims to provide a comprehensive understanding for research and drug development purposes. The core of its mechanism of action lies in the dual inhibition of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in synaptic levels of these neurotransmitters. This is thought to underlie its therapeutic efficacy in major depressive disorder.
Core Pharmacological Activity
The primary mechanism of action of O-desmethylvenlafaxine is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by blocking their respective transporters, SERT and NET. This leads to a potentiation of serotonergic and noradrenergic neurotransmission.
Quantitative Data: Binding Affinities and Functional Potencies
Table 1: In Vitro Binding Affinity of Racemic O-Desmethylvenlafaxine at Human Monoamine Transporters
| Target Transporter | Radioligand | Kᵢ (nM) | Cell Line |
| Serotonin Transporter (hSERT) | [³H]Citalopram | 40.2 ± 1.6 | HEK293 |
| Norepinephrine Transporter (hNET) | [³H]Nisoxetine | 558.4 ± 121.6 | HEK293 |
| Dopamine Transporter (hDAT) | [³H]WIN 35,428 | > 10,000 | HEK293 |
Table 2: In Vitro Functional Inhibitory Potency of Racemic O-Desmethylvenlafaxine at Human Monoamine Transporters
| Functional Assay | IC₅₀ (nM) | Cell Line |
| [³H]Serotonin Uptake Inhibition (hSERT) | 47.3 ± 19.4 | HEK293 |
| [³H]Norepinephrine Uptake Inhibition (hNET) | 531.3 ± 113.0 | HEK293 |
Data are presented as mean ± S.E.M.
Selectivity Profile
O-desmethylvenlafaxine exhibits a high degree of selectivity for the serotonin and norepinephrine transporters. In a broad panel of in vitro screens, racemic O-desmethylvenlafaxine demonstrated a lack of significant affinity for a wide range of other CNS receptors, ion channels, and enzymes at a concentration of 10 µM. This includes a lack of significant binding to muscarinic-cholinergic, H₁-histaminergic, or α₁-adrenergic receptors, which is consistent with a lower burden of side effects commonly associated with less selective antidepressants. The compound also lacks monoamine oxidase (MAO) inhibitory activity.
Experimental Protocols
The following protocols are based on the methodologies described in the key pharmacological studies of O-desmethylvenlafaxine.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound for a specific receptor or transporter.
3.1.1 Human Serotonin Transporter (hSERT) Binding Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter.
-
Membrane Preparation: Cells are harvested, homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in fresh buffer.
-
Radioligand: [³H]Citalopram.
-
Assay Procedure:
-
Cell membranes are incubated with [³H]Citalopram (at a concentration near its Kd) and various concentrations of the test compound.
-
Incubation is carried out for approximately 60 minutes at room temperature to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Filters are washed with ice-cold buffer.
-
Bound radioactivity is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM fluoxetine).
-
IC₅₀ values are calculated from competition curves and converted to Kᵢ values using the Cheng-Prusoff equation.
-
3.1.2 Human Norepinephrine Transporter (hNET) Binding Assay
-
Cell Line: HEK293 cells stably expressing the human norepinephrine transporter.
-
Membrane Preparation: Similar to the hSERT assay.
-
Radioligand: [³H]Nisoxetine.
-
Assay Procedure:
-
Cell membranes are incubated with [³H]Nisoxetine and various concentrations of the test compound.
-
Incubation is carried out for approximately 2 hours at 4°C.
-
The subsequent steps of filtration, washing, and quantification are similar to the hSERT binding assay.
-
Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM desipramine).
-
Neurotransmitter Uptake Assays
These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into cells.
3.2.1 [³H]Serotonin Uptake Assay
-
Cell Line: HEK293 cells stably expressing hSERT.
-
Substrate: [³H]Serotonin ([³H]5-HT).
-
Assay Procedure:
-
Cells are plated in 96-well plates and grown to confluency.
-
On the day of the assay, cells are washed with a Krebs-Ringer-HEPES buffer.
-
Cells are pre-incubated with various concentrations of the test compound.
-
[³H]5-HT is added to initiate the uptake reaction.
-
Incubation is carried out for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Cells are lysed, and the amount of [³H]5-HT taken up is quantified by liquid scintillation counting.
-
IC₅₀ values are determined from the concentration-response curves.
-
3.2.2 [³H]Norepinephrine Uptake Assay
-
Cell Line: HEK293 cells stably expressing hNET.
-
Substrate: [³H]Norepinephrine ([³H]NE).
-
Assay Procedure: The procedure is analogous to the [³H]5-HT uptake assay, with [³H]NE used as the substrate.
Signaling Pathways
The therapeutic effects of (+)-O-Desmethylvenlafaxine are believed to be mediated by downstream signaling cascades that are initiated by the inhibition of SERT and NET.
Immediate Effects: Increased Synaptic Monoamines
The direct consequence of SERT and NET inhibition is an increase in the concentration of serotonin and norepinephrine in the synaptic cleft. This enhanced availability of neurotransmitters leads to increased activation of postsynaptic serotonin and norepinephrine receptors.
Long-Term Adaptations: Gene Expression and Neuroplasticity
Chronic administration of SNRIs like O-desmethylvenlafaxine leads to adaptive changes in the brain. The sustained increase in synaptic monoamines is thought to trigger intracellular signaling cascades that ultimately lead to changes in gene expression. One of the key pathways implicated is the cyclic AMP (cAMP) response element-binding protein (CREB) signaling pathway. Activation of postsynaptic receptors can lead to the phosphorylation and activation of CREB, which in turn modulates the transcription of various genes, including Brain-Derived Neurotrophic Factor (BDNF). Increased BDNF expression is associated with enhanced neurogenesis, synaptogenesis, and neuronal survival, which are thought to contribute to the long-term therapeutic effects of antidepressants.
Conclusion
(+)-O-Desmethylvenlafaxine is a potent and selective serotonin-norepinephrine reuptake inhibitor. Its well-defined primary mechanism of action, coupled with a favorable selectivity profile, makes it an important molecule in the field of neuropsychopharmacology. While further research is needed to fully elucidate the specific pharmacological properties of the (+)-enantiomer, the data available for the racemate provides a strong foundation for its continued investigation and clinical use. The understanding of its impact on downstream signaling pathways, such as the CREB/BDNF system, offers valuable insights into the molecular basis of its therapeutic effects and opens avenues for the development of novel and improved treatments for depressive disorders.
(+)-O-Desmethylvenlafaxine as a serotonin-norepinephrine reuptake inhibitor
An In-depth Technical Guide on (+)-O-Desmethylvenlafaxine as a Serotonin-Norepinephrine Reuptake Inhibitor
Abstract
O-Desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine (B1195380), is a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). Like its parent compound, ODV is a chiral molecule existing as two enantiomers. This technical guide focuses on the pharmacological properties of the (+)-enantiomer of O-Desmethylvenlafaxine, exploring its mechanism of action, pharmacodynamic profile, and the experimental methodologies used for its characterization. While specific quantitative data for the isolated (+)-enantiomer is sparse in publicly available literature, this document synthesizes data on the racemic mixture (desvenlafaxine) to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Major Depressive Disorder (MDD) is a complex psychiatric condition often linked to the dysregulation of monoamine neurotransmitters, primarily serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a class of antidepressants that function by blocking the reuptake of these neurotransmitters at the synaptic cleft, thereby enhancing neurotransmission.[1] Venlafaxine was one of the first SNRIs brought to market and is extensively metabolized in the liver by the CYP2D6 enzyme to its primary active metabolite, O-desmethylvenlafaxine (ODV), also known as desvenlafaxine.[2][3]
ODV itself is a potent SNRI and is available as an antidepressant.[4] The molecule possesses a single chiral center, resulting in two enantiomers: S-(+)-O-Desmethylvenlafaxine and R-(-)-O-Desmethylvenlafaxine.[5] The pharmacological activity of venlafaxine's enantiomers is distinct: the (R)-enantiomer is a potent inhibitor of both serotonin and norepinephrine reuptake, while the (S)-enantiomer is more selective for serotonin reuptake. This stereoselectivity is believed to extend to the ODV metabolites.[6] This guide will delve into the technical details of (+)-O-Desmethylvenlafaxine as an SNRI.
Pharmacodynamics
Mechanism of Action
(+)-O-Desmethylvenlafaxine exerts its therapeutic effect by binding to and inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET). These transporters are responsible for clearing 5-HT and NE from the synaptic cleft, terminating their signal.[1] By blocking these transporters, (+)-ODV increases the extracellular concentrations of both neurotransmitters, leading to enhanced and prolonged signaling at postsynaptic receptors. This dual action is believed to contribute to a broader spectrum of antidepressant efficacy compared to selective serotonin reuptake inhibitors (SSRIs).
Receptor Binding and Reuptake Inhibition Profile
Quantitative binding affinity (Kᵢ) and functional inhibition (IC₅₀) data are crucial for characterizing an SNRI. While specific data for the isolated (+)-O-Desmethylvenlafaxine enantiomer are not widely published, the values for the racemic mixture, desvenlafaxine, provide a strong indication of its activity. Desvenlafaxine demonstrates a higher binding affinity and inhibitory potency for the serotonin transporter compared to the norepinephrine transporter.
Table 1: In Vitro Pharmacodynamic Profile of Desvenlafaxine (Racemic O-Desmethylvenlafaxine)
| Target | Parameter | Value (nM) | Reference |
|---|---|---|---|
| Human Serotonin Transporter (SERT) | Kᵢ (Binding Affinity) | 40 | [3][4] |
| Human Norepinephrine Transporter (NET) | Kᵢ (Binding Affinity) | 558 | [3][4] |
| Human Serotonin Transporter (SERT) | IC₅₀ (Reuptake Inhibition) | 53.46 ± 7.55 | [2] |
| Human Norepinephrine Transporter (NET) | IC₅₀ (Reuptake Inhibition) | 568.7 ± 29.85 | [2] |
| Human Dopamine Transporter (DAT) | IC₅₀ (Reuptake Inhibition) | No significant inhibition |[2] |
Kᵢ: Inhibitor binding constant. A lower value indicates higher binding affinity. IC₅₀: Half-maximal inhibitory concentration. A lower value indicates greater potency.
Synthesis and Chiral Separation
The synthesis of O-desmethylvenlafaxine typically results in a racemic mixture. To study the specific enantiomers, a chiral separation step is required.
General Synthesis Route
A common synthesis approach for racemic ODV involves multiple steps starting from p-hydroxyphenylacetonitrile, including benzyl (B1604629) protection, condensation with cyclohexanone, reduction, and dimethylation.[7]
Chiral Separation
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating the enantiomers of ODV. Another established technique is capillary electrophoresis (CE) using cyclodextrins as chiral selectors.[8][9]
Key Experimental Protocols
The characterization of (+)-ODV as an SNRI relies on standardized in vitro assays to determine its binding affinity (Kᵢ) and reuptake inhibition potency (IC₅₀).
Protocol: Radioligand Binding Assay for Kᵢ Determination
This protocol determines the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[10]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.
2. Competitive Binding Assay:
-
In a 96-well plate, set up reactions in triplicate:
-
Total Binding: Membrane preparation + radioligand (e.g., [³H]-citalopram for SERT) + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of a known non-labeled inhibitor (e.g., 10 µM Fluoxetine for SERT).[11]
-
Test Compound: Membrane preparation + radioligand + varying concentrations of (+)-ODV.
-
-
Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.[10]
3. Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[11]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add a scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of (+)-ODV to generate a sigmoidal dose-response curve.
-
Determine the IC₅₀ value (the concentration of (+)-ODV that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the transporter.[11]
Protocol: Neurotransmitter Uptake Assay for IC₅₀ Determination
This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter into cells or synaptosomes.
1. Cell/Synaptosome Preparation:
-
Option A (Cell Lines): Plate cells (e.g., CHO or HEK293) expressing hSERT or hNET in 96-well plates and grow to a confluent monolayer.[12]
-
Option B (Synaptosomes): Prepare synaptosomes (resealed nerve terminals) from specific rat brain regions (e.g., striatum). This involves tissue homogenization and differential centrifugation.[13][14]
2. Uptake Assay:
-
Wash the cells or resuspend synaptosomes in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells/synaptosomes with varying concentrations of (+)-ODV or vehicle control for a short period (e.g., 10-20 minutes).[15]
-
Initiate the uptake reaction by adding a solution containing a low concentration of radiolabeled neurotransmitter (e.g., [³H]-Serotonin or [³H]-Norepinephrine).
-
Allow the uptake to proceed for a defined, short period (e.g., 5-15 minutes) at 37°C. The reaction must be in the linear uptake range.
-
Terminate the uptake by rapidly adding ice-cold wash buffer followed by vacuum filtration to trap the cells/synaptosomes, or by lysing the cells.[16]
3. Measurement:
-
If using filtration, count the radioactivity trapped on the filters.
-
If using cell lysis, measure the radioactivity in the cell lysate.
-
A non-specific uptake control is determined by running the assay at 4°C or in the presence of a known potent uptake inhibitor.
4. Data Analysis:
-
Subtract non-specific uptake from all measurements.
-
Plot the percentage of specific uptake inhibition against the log concentration of (+)-ODV.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of (+)-ODV required to inhibit 50% of neurotransmitter uptake.
Conclusion
(+)-O-Desmethylvenlafaxine is a pharmacologically active molecule that functions as a serotonin-norepinephrine reuptake inhibitor. Based on data from its racemic form, desvenlafaxine, it exhibits high affinity and potent inhibition at the serotonin transporter, with significant but lesser activity at the norepinephrine transporter. Its characterization relies on robust in vitro methodologies, including radioligand binding and neurotransmitter uptake assays, which are fundamental to drug discovery and development in the field of neuroscience. Further research isolating the pharmacodynamic and pharmacokinetic properties of the individual (+)- and (-)-enantiomers would provide a more refined understanding of their respective contributions to the overall therapeutic profile of desvenlafaxine.
References
- 1. US8754261B2 - Process for the preparation of O-desmethyl-venlafaxine and salts thereof - Google Patents [patents.google.com]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Systematic Review on Analytical Methods to Determine Chiral and Achiral Forms of Venlafaxine and its Metabolite O-des… [ouci.dntb.gov.ua]
- 7. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. giffordbioscience.com [giffordbioscience.com]
In vitro and in vivo activity of (+)-O-Desmethylvenlafaxine
An In-Depth Technical Guide on the In Vitro and In Vivo Activity of (+)-O-Desmethylvenlafaxine
Executive Summary
O-Desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine (B1195380), is a potent and selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI).[1][2] Marketed as desvenlafaxine, this compound demonstrates a distinct pharmacological profile characterized by a dual-action mechanism and a simplified metabolic pathway.[3][4] Unlike its parent compound, which is extensively metabolized by the polymorphic enzyme CYP2D6, ODV is primarily eliminated via glucuronidation, leading to a more predictable pharmacokinetic profile and a lower potential for certain drug-drug interactions.[3][5][6] This technical guide provides a comprehensive overview of the in vitro and in vivo activity of O-Desmethylvenlafaxine, with a focus on its enantiomers, particularly the (+)-O-Desmethylvenlafaxine isomer. It consolidates quantitative data, details key experimental methodologies, and visualizes critical pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.
Introduction
Venlafaxine is a widely prescribed antidepressant that exerts its therapeutic effects by inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE).[7][8] It is administered as a racemic mixture of its R(-) and S(+) enantiomers.[9] In humans, venlafaxine undergoes extensive first-pass metabolism in the liver, primarily via O-demethylation mediated by the CYP2D6 enzyme, to form its major active metabolite, O-desmethylvenlafaxine (ODV).[6][10] ODV itself is a potent SNRI and contributes significantly to the overall pharmacological activity of venlafaxine.[8]
The two enantiomers of venlafaxine exhibit different pharmacological activities; the S(+) enantiomer is more selective for serotonin reuptake inhibition, while the R(-) enantiomer inhibits both norepinephrine and serotonin reuptake.[9] This stereoselectivity extends to its metabolite, ODV. This guide focuses on the specific activities of the ODV enantiomers, providing a detailed analysis of their interactions with monoamine transporters and their effects in preclinical models.
In Vitro Activity
The primary mechanism of action of O-Desmethylvenlafaxine is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4] This activity leads to an increase in the extracellular concentrations of these neurotransmitters in the central nervous system.
Neurotransmitter Transporter Inhibition
In vitro studies using human transporters have quantified the inhibitory potency of racemic O-Desmethylvenlafaxine. It demonstrates a higher affinity for the human serotonin transporter (hSERT) compared to the human norepinephrine transporter (hNET).[11] The compound shows a very weak affinity for the human dopamine (B1211576) transporter (DAT).[11]
Studies on the individual enantiomers reveal that both are active, with the (-)-enantiomer showing slightly greater potency for serotonin reuptake inhibition than the (+)-enantiomer.[12]
Data Presentation: In Vitro Transporter Inhibition
Table 1: In Vitro Inhibition of Monoamine Transporters by O-Desmethylvenlafaxine
| Compound/Enantiomer | Transporter | Species | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| (±)-O-Desmethylvenlafaxine | hSERT | Human | 47.3 nM | [11] |
| (±)-O-Desmethylvenlafaxine | hNET | Human | 531.3 nM | [11] |
| (±)-O-Desmethylvenlafaxine | hDAT | Human | >10,000 nM (62% inhib. at 100 µM) | [11] |
| (+)-O-Desmethylvenlafaxine | SERT | Not Specified | 120 nM | [12] |
| (-)-O-Desmethylvenlafaxine | SERT | Not Specified | 60 nM | [12] |
| (±)-O-Desmethylvenlafaxine | SERT | Not Specified | 200 nM |[12] |
hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter.
Receptor Binding Profile
A key feature of O-Desmethylvenlafaxine is its high selectivity for monoamine transporters. It exhibits little to no significant affinity for other neuronal receptors, including muscarinic cholinergic, histamine (B1213489) H₁, or α-adrenergic receptors.[3] This selective binding profile predicts a lower incidence of side effects commonly associated with other classes of antidepressants, such as tricyclic antidepressants (TCAs), which interact with these other receptors.
In Vivo Activity
The in vivo profile of O-Desmethylvenlafaxine is characterized by its ability to penetrate the blood-brain barrier, engage its molecular targets to modulate neurotransmitter levels, and elicit antidepressant-like effects in animal models.[11]
Pharmacokinetics
O-Desmethylvenlafaxine has linear pharmacokinetics and low plasma protein binding.[3] Its elimination half-life in humans is approximately 11 hours.[5][13] A significant advantage of ODV over its parent compound is its metabolic pathway. It is primarily metabolized via glucuronidation and only to a minor extent through the CYP3A4 enzyme, thus largely avoiding the CYP2D6 pathway.[3] This results in a more predictable exposure and reduces the potential for variability in clinical response due to CYP2D6 genetic polymorphisms.[6]
Data Presentation: Pharmacokinetic Parameters
Table 2: Pharmacokinetic Parameters of O-Desmethylvenlafaxine in Rats (Oral Administration)
| Parameter | Value | Reference |
|---|---|---|
| Cₘₐₓ (Peak Plasma Concentration) | 100 ng/mL | [14] |
| Tₘₐₓ (Time to Peak Concentration) | 0.5 hours | [14] |
| T½ (Elimination Half-Life) | 2.07 hours |[14] |
Note: Pharmacokinetic parameters can vary significantly between species.
Pharmacodynamics and Preclinical Efficacy
In vivo microdialysis studies in rats have confirmed that O-Desmethylvenlafaxine effectively modulates central nervous system neurotransmitter levels. Oral administration of the compound leads to a significant increase in extracellular norepinephrine levels in the hypothalamus.[11] An increase in extracellular serotonin is observed when ODV is administered in combination with a 5-HT₁ₐ receptor antagonist.[10]
The antidepressant potential of O-Desmethylvenlafaxine has been demonstrated in various animal models. In a rat model of depression induced by myocardial infarction, daily administration of ODV (3 mg/kg) reduced immobility time in the forced swim test and improved cognitive performance in learning and memory tasks.[10]
Data Presentation: In Vivo Study Summary
Table 3: Summary of Key In Vivo Pharmacodynamic and Behavioral Studies
| Study Type | Species | Dose | Key Findings | Reference |
|---|---|---|---|---|
| Microdialysis | Rat | 30 mg/kg (oral) | Significantly increased extracellular norepinephrine in the hypothalamus; no effect on dopamine. | [11] |
| Forced Swim Test | Rat | 3 mg/kg/day | Reduced immobility time in a post-myocardial infarction model of depression. | [10] |
| Passive Avoidance | Rat | 3 mg/kg/day | Improved learning two weeks post-myocardial infarction. | [10] |
| Morris Water Maze | Rat | 3 mg/kg/day | Improved spatial memory 16 weeks post-myocardial infarction. |[10] |
Visualizations: Pathways and Workflows
Caption: Mechanism of action of (+)-O-Desmethylvenlafaxine at the synapse.
Caption: Experimental workflow for in vitro neurotransmitter reuptake assay.
References
- 1. O desmethylvenlafaxine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinPGx [clinpgx.org]
- 4. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innovationscns.com [innovationscns.com]
- 6. Venlafaxine - Wikipedia [en.wikipedia.org]
- 7. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution of venlafaxine and its O-desmethyl metabolite in human milk and their effects in breastfed infants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. WO2000076955A1 - Enantiomers of o-desmethyl venlafaxine - Google Patents [patents.google.com]
- 13. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel prodrug strategy to improve the oral absorption of O-desmethylvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (+)-O-Desmethylvenlafaxine in the Treatment of Major Depressive Disorder: A Technical Guide
Abstract
O-Desmethylvenlafaxine (desvenlafaxine), the major active metabolite of venlafaxine (B1195380), is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD) in adults.[1][2][3] As a chiral molecule, it exists as two enantiomers, R-(-)-O-desmethylvenlafaxine and S-(+)-O-desmethylvenlafaxine. While marketed as a racemate, understanding the distinct pharmacological properties of each enantiomer is crucial for a comprehensive grasp of its therapeutic action. This technical guide provides an in-depth analysis of O-desmethylvenlafaxine, with a focus on its mechanism of action, stereoselective pharmacokinetics, clinical efficacy derived from pivotal trials, and the experimental methodologies used in its evaluation. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams to support researchers, scientists, and drug development professionals.
Introduction
Major Depressive Disorder (MDD) is a significant cause of disability worldwide, characterized by persistent low mood, anhedonia, and cognitive and vegetative symptoms. The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) contributes to the pathophysiology of MDD. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a class of antidepressants that address this by blocking the reuptake of both 5-HT and NE, thereby enhancing neurotransmission.[3]
O-Desmethylvenlafaxine (ODV), the principal active metabolite of the SNRI venlafaxine, is itself a potent SNRI.[4] It is formed via O-demethylation of venlafaxine, a process primarily catalyzed by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[5] Unlike its parent compound, desvenlafaxine's metabolism is less dependent on the CYP2D6 pathway, leading to a more predictable pharmacokinetic profile across different patient populations.[2] Desvenlafaxine (B1082) was approved by the U.S. Food and Drug Administration (FDA) in 2008 as a monotherapy for MDD.[6] This document will explore the core scientific and clinical data related to its role in modern psychiatric pharmacotherapy.
Mechanism of Action
The therapeutic effects of O-desmethylvenlafaxine in MDD are primarily attributed to its potentiation of serotonergic and noradrenergic activity in the central nervous system.[2] This is achieved through high-affinity binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), inhibiting the reuptake of their respective neurotransmitters from the synaptic cleft.
Transporter Binding and Selectivity
O-desmethylvenlafaxine demonstrates a higher binding affinity for SERT compared to NET. In vitro studies using human transporters have quantified these affinities. The data presented is for the racemic mixture, as specific Ki values for the individual (+)- and (-)-enantiomers are not consistently available in published literature. However, it is understood that the enantiomers possess different pharmacological profiles.[7] Racemic desvenlafaxine has a binding affinity for the human SERT (Ki = 40.2 nM) that is approximately 14-fold higher than its affinity for the human NET (Ki = 558.4 nM).[8][9] This dual-action mechanism is fundamental to its efficacy, potentially offering a broader spectrum of action than selective serotonin reuptake inhibitors (SSRIs). The compound shows weak affinity for the dopamine (B1211576) transporter and negligible affinity for muscarinic, cholinergic, H1-histaminergic, or alpha-1 adrenergic receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs).[9]
Table 1: In Vitro Transporter Binding Affinity and Reuptake Inhibition of Racemic O-Desmethylvenlafaxine
| Target Transporter | Parameter | Value (nM) | Assay System |
| Human Serotonin Transporter (hSERT) | Kᵢ | 40.2 ± 1.6 | Competitive Radioligand Binding |
| Human Norepinephrine Transporter (hNET) | Kᵢ | 558.4 ± 121.6 | Competitive Radioligand Binding |
| Human Serotonin Transporter (hSERT) | IC₅₀ | 47.3 ± 19.4 | [³H]5-HT Uptake Inhibition |
| Human Norepinephrine Transporter (hNET) | IC₅₀ | 531.3 ± 113.0 | [³H]NE Uptake Inhibition |
| Data sourced from Deecher et al. (2006).[8][9] |
Signaling Pathway
The inhibition of SERT and NET by O-desmethylvenlafaxine leads to an accumulation of serotonin and norepinephrine in the synaptic cleft. This enhanced availability of neurotransmitters results in increased activation of postsynaptic 5-HT and noradrenergic receptors, which is believed to mediate the downstream therapeutic effects on mood and emotional regulation.
Pharmacokinetics and Metabolism
O-desmethylvenlafaxine is the primary active metabolite of venlafaxine. The stereoselective metabolism of venlafaxine and the pharmacokinetic profile of desvenlafaxine itself are key to its clinical application.
Metabolism of Venlafaxine to O-Desmethylvenlafaxine
Venlafaxine is administered as a racemate of R-(-)- and S-(+)-venlafaxine. The primary metabolic pathway is O-demethylation to ODV, which is predominantly catalyzed by CYP2D6. This process is stereoselective; CYP2D6 shows a preference for the R-enantiomer of venlafaxine. Consequently, individuals who are CYP2D6 poor metabolizers (PMs) have higher plasma concentrations of venlafaxine (especially R-venlafaxine) and lower concentrations of ODV compared to extensive metabolizers (EMs). A minor metabolic pathway for venlafaxine is N-demethylation by CYP3A4 and CYP2C19. Because desvenlafaxine itself is a potent SNRI, the clinical efficacy is maintained in both CYP2D6 PMs and EMs, as the total active moiety concentration (venlafaxine + desvenlafaxine) remains relatively consistent.
Pharmacokinetics of O-Desmethylvenlafaxine
When administered directly, desvenlafaxine exhibits a predictable, linear pharmacokinetic profile. Its metabolism is simpler than that of venlafaxine, primarily involving conjugation with glucuronic acid (via UGT enzymes), with only minor oxidative metabolism by CYP3A4. This reduced reliance on the CYP450 system, particularly CYP2D6, minimizes the potential for pharmacokinetic drug-drug interactions.
Table 2: Pharmacokinetic Parameters of Racemic O-Desmethylvenlafaxine (50 mg Dose)
| Parameter | Value | Description |
| Absolute Bioavailability | ~80% | Fraction of administered drug reaching systemic circulation. |
| Time to Peak Plasma Conc. (Tₘₐₓ) | ~7.5 hours | Time to reach maximum concentration after oral administration. |
| Elimination Half-Life (t₁/₂) | ~11 hours | Time for plasma concentration to reduce by half. |
| Plasma Protein Binding | 30% (low) | Fraction of drug bound to plasma proteins. |
| Primary Metabolic Pathway | Glucuronidation (UGT) | Main route of metabolic clearance. |
| Renal Excretion (% of dose) | ~45% (unchanged) | Percentage of the drug excreted unchanged in the urine. |
| Data sourced from a systematic review by Perry et al. (2009).[10] |
Clinical Efficacy in Major Depressive Disorder
The efficacy of desvenlafaxine for the treatment of MDD has been established in multiple randomized, double-blind, placebo-controlled clinical trials. A recommended therapeutic dose of 50 mg/day has been identified, with studies showing no evidence of greater efficacy at higher doses (up to 400 mg/day), which are associated with a higher incidence of adverse events.[10]
Efficacy Data from Pooled Analyses
Pooled analyses of data from multiple short-term (8-week) studies provide robust evidence for the efficacy of desvenlafaxine. These analyses consistently show a statistically significant improvement in depressive symptoms for patients treated with desvenlafaxine compared to placebo, as measured by standard rating scales.
Table 3: Pooled Efficacy Data from 8-Week, Placebo-Controlled MDD Trials (50 mg/day Desvenlafaxine vs. Placebo)
| Efficacy Outcome | Desvenlafaxine 50 mg/day | Placebo | P-value |
| Change from Baseline in HAM-D₁₇ Total Score | |||
| Study Pool 1 (3 trials) | -11.5 | -9.6 | < 0.001 |
| Response Rate (≥50% reduction in HAM-D₁₇) | |||
| Study by Liebowitz et al. | 65% | 50% | 0.005 |
| Remission Rate (HAM-D₁₇ score ≤7) | |||
| Study by Liebowitz et al. | 37% | 29% | 0.100 |
| Change from Baseline in MADRS Total Score | |||
| Study Pool 1 (3 trials) | Significant Improvement | - | < 0.001 |
| HAM-D₁₇: 17-item Hamilton Rating Scale for Depression; MADRS: Montgomery-Åsberg Depression Rating Scale. Data sourced from Tourian et al. (2009) and a systematic review by Perry et al. (2009).[2][10] |
The data indicate that desvenlafaxine at 50 mg/day provides a significant reduction in the primary efficacy measure, the HAM-D₁₇ total score, compared to placebo.[2][10] While response rates were also significantly better, the difference in remission rates did not always reach statistical significance in individual trials at this dose.[10]
Experimental Protocols
The characterization of O-desmethylvenlafaxine's pharmacology and clinical utility relies on standardized, validated experimental methodologies.
Protocol: In Vitro Radioligand Binding Affinity Assay
This protocol outlines a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound for a specific transporter (e.g., hSERT or hNET).
Objective: To quantify the binding affinity of O-desmethylvenlafaxine for human serotonin and norepinephrine transporters.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the recombinant human transporter (hSERT or hNET).
-
Radioligand: A high-affinity radiolabeled ligand specific to the transporter (e.g., [³H]Citalopram for hSERT, [³H]Nisoxetine for hNET).
-
Test Compound: O-desmethylvenlafaxine.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific Agent: A high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM Fluoxetine for hSERT) to determine non-specific binding.
-
Instrumentation: 96-well plates, cell harvester, liquid scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of O-desmethylvenlafaxine. Prepare cell membrane homogenates in assay buffer to a specific protein concentration.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a fixed concentration near its Kₐ), and varying concentrations of the test compound. Include wells for total binding (no test compound) and non-specific binding (with non-specific agent).
-
Equilibrium: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.
Protocol: Phase III Clinical Trial Design for MDD
This section describes a typical design for a pivotal Phase III clinical trial to establish the efficacy and safety of a new antidepressant, based on FDA guidance.[6][8][11]
Objective: To evaluate the efficacy and safety of O-desmethylvenlafaxine (50 mg/day) compared to placebo for the treatment of adult outpatients with MDD.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Adult outpatients (≥18 years) with a primary diagnosis of MDD according to DSM-IV (or current version) criteria. Baseline severity score of ≥20 on the 17-item Hamilton Rating Scale for Depression (HAM-D₁₇).
-
Exclusion Criteria: History of bipolar disorder, psychosis, substance use disorder within the last year, or significant risk of suicide. Non-response to two or more adequate antidepressant trials in the current episode.
Interventions:
-
Screening Phase (1-2 weeks): Assess eligibility and obtain baseline measurements.
-
Randomization: Eligible patients are randomly assigned (1:1 ratio) to receive either fixed-dose desvenlafaxine (50 mg/day) or a matching placebo.
-
Double-Blind Treatment Phase (8 weeks): Patients, investigators, and site staff are blinded to the treatment assignment. Efficacy and safety are assessed at regular intervals (e.g., weeks 1, 2, 3, 4, 6, 8).
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline to week 8 in the HAM-D₁₇ total score.
-
Secondary Efficacy Endpoints:
-
Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) score.
-
Response rate (≥50% reduction in HAM-D₁₇ score).
-
Remission rate (HAM-D₁₇ score ≤7).
-
Change in Clinical Global Impressions-Severity (CGI-S) and -Improvement (CGI-I) scores.
-
-
Safety and Tolerability: Incidence of treatment-emergent adverse events (TEAEs), vital signs, weight, and clinical laboratory tests.
Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to analyze the change from baseline in the HAM-D₁₇ score.
Conclusion
O-Desmethylvenlafaxine is a well-established serotonin-norepinephrine reuptake inhibitor that plays a significant role in the management of major depressive disorder. Its primary mechanism of action involves potent inhibition of the serotonin transporter and, to a lesser extent, the norepinephrine transporter. Its favorable pharmacokinetic profile, characterized by minimal dependence on the CYP2D6 metabolic pathway, offers greater predictability and a lower potential for drug-drug interactions compared to its parent compound, venlafaxine. Robust clinical trial data from pooled analyses confirm the efficacy of the 50 mg/day dose in reducing depressive symptoms. While marketed as a racemate, further research into the specific contributions of the (+)- and (-)-enantiomers could provide deeper insights into its therapeutic action and potentially guide the development of future enantiomer-specific antidepressants. This guide provides a comprehensive technical foundation for professionals engaged in the research and development of novel therapeutics for depressive disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Venlafaxine - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Journey of (+)-O-Desmethylvenlafaxine: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and development of (+)-O-Desmethylvenlafaxine, the major active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine (B1195380). Marketed as desvenlafaxine (B1082), this compound has emerged as a significant therapeutic agent for major depressive disorder (MDD). This document details its synthesis, pharmacological profile, mechanism of action, and clinical evaluation, with a focus on quantitative data and detailed experimental methodologies to support further research and development in the field of psychopharmacology. While the marketed drug is a racemate, this guide will also delve into the stereoselective aspects of its pharmacology, focusing on the (+)-enantiomer.
Introduction
O-Desmethylvenlafaxine (ODV) is the principal active metabolite of venlafaxine, formed through O-demethylation by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] Unlike its parent compound, which exhibits a dose-dependent inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, ODV demonstrates a more balanced and potent inhibition of both transporters. This pharmacological profile suggested that ODV itself could be a viable antidepressant with a potentially more predictable pharmacokinetic and pharmacodynamic profile, less dependent on CYP2D6 metabolism. This realization spurred the development of O-desmethylvenlafaxine succinate (B1194679) as a standalone therapeutic agent.
Synthesis and Manufacturing
The synthesis of O-desmethylvenlafaxine has been approached through various routes, with a common strategy involving the demethylation of venlafaxine or a multi-step synthesis from precursor molecules.
Optimized 5-Step Synthesis of O-Desmethylvenlafaxine Succinate
An efficient synthesis of O-desmethylvenlafaxine succinate monohydrate (DVS) with high yield and purity has been described, starting from p-hydroxybenzene acetonitrile (B52724).[2][3] This five-step process includes:
-
Benzyl (B1604629) Protection: The phenolic hydroxyl group of p-hydroxybenzene acetonitrile is protected using benzyl bromide in the presence of potassium carbonate.
-
Cyclohexanone Condensation: The resulting 4-benzyloxyphenylacetonitrile (B1268079) undergoes a 1,2-nucleophilic addition to cyclohexanone.
-
Deprotection and Cyano Reduction: The benzyl protecting group is removed, and the cyano group is reduced.
-
Dimethylation: The primary amine is dimethylated using formaldehyde (B43269) and formic acid.
-
Salt Formation: The final O-desmethylvenlafaxine free base is reacted with succinic acid to form the stable succinate salt.
Table 1: Summary of Optimized Synthesis Yields and Purity
| Step | Product | Purity (%) | Yield (%) |
| 1 | 4-Benzyloxyphenylacetonitrile | 99.83 | 98.92 |
| 2 | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol | 99.13 | 99.71 |
| 3 | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HCl | 98.32 | 94.20 |
| 4 | O-desmethylvenlafaxine (ODV) | 99.20 | 84.77 |
| 5 | O-desmethylvenlafaxine succinate monohydrate | 99.92 | 90.27 |
| Overall | - | - | 71.09 |
Data compiled from Yang et al., 2022.[2][3]
Experimental Protocol: Synthesis of O-Desmethylvenlafaxine Succinate Monohydrate (DVS)
Materials:
-
O-desmethylvenlafaxine (64 g)
-
Succinic acid (27.30 g)
-
Acetone (300 ml)
-
Water (100 ml)
-
1,000 ml round-bottom flask
Procedure:
-
Combine O-desmethylvenlafaxine, succinic acid, acetone, and water in the round-bottom flask and stir.
-
Slowly heat the mixture to 90°C and stir for 1 hour until the solution becomes colorless and transparent.
-
Cool the solution to 60°C and filter to remove any insoluble matter.
-
Continue cooling to 35°C and stir for 6 hours to facilitate complete product precipitation.[2]
Pharmacological Profile
O-Desmethylvenlafaxine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI). Its mechanism of action involves binding to the serotonin (SERT) and norepinephrine (NET) transporters, thereby blocking the reuptake of these neurotransmitters from the synaptic cleft and enhancing neurotransmission.
Stereoselectivity
Venlafaxine is a racemic mixture of (R)- and (S)-enantiomers, which exhibit different pharmacological profiles. The (S)-enantiomer is a more selective inhibitor of serotonin reuptake, while the (R)-enantiomer inhibits the reuptake of both serotonin and norepinephrine.[4] O-Desmethylvenlafaxine is also a chiral molecule, and its enantiomers contribute differently to its overall pharmacological effect. The S-(+)-enantiomer of O-desmethylvenlafaxine is understood to have the major activity in serotonin reuptake inhibition. While the marketed form of desvenlafaxine is the racemate, understanding the contribution of each enantiomer is crucial for a complete pharmacological picture.
Binding Affinity and Potency
Radioligand binding assays have been utilized to determine the affinity of desvenlafaxine for various neurotransmitter transporters. These studies confirm its high affinity for SERT and NET with negligible activity at other receptors.
Table 2: In Vitro Binding Affinity (Ki) and Inhibitory Potency (IC50) of Racemic O-Desmethylvenlafaxine
| Target | Parameter | Value (nM) |
| Human Serotonin Transporter (SERT) | Ki | 82 |
| Human Norepinephrine Transporter (NET) | Ki | 2480 |
| Human SERT | IC50 | 47.3 ± 19.4 |
| Human NET | IC50 | 531.3 ± 113.0 |
Data compiled from various preclinical studies.[5]
Experimental Protocol: Radioligand Binding Assay for SERT and NET
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin and norepinephrine transporters.
Materials:
-
Cell membranes expressing human SERT or NET
-
Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET)
-
Test compound (unlabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Incubation: In each well of the 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pharmacokinetics
The pharmacokinetic profile of O-desmethylvenlafaxine has been extensively studied in humans. It exhibits predictable, dose-proportional pharmacokinetics.
Table 3: Pharmacokinetic Parameters of Racemic O-Desmethylvenlafaxine in Healthy Adults
| Parameter | Value |
| Bioavailability | ~80% |
| Tmax (Time to Peak Plasma Concentration) | ~7.5 hours |
| Half-life (t1/2) | ~11 hours |
| Protein Binding | ~30% |
| Volume of Distribution | 3.4 L/kg |
Data compiled from various pharmacokinetic studies.[6]
Clinical Development and Efficacy
Desvenlafaxine succinate (as a racemic mixture) has undergone extensive clinical evaluation for the treatment of major depressive disorder.
Clinical Trials Overview
Multiple randomized, double-blind, placebo-controlled trials have demonstrated the efficacy and safety of desvenlafaxine in adult patients with MDD.[7][8] The recommended starting and therapeutic dose is typically 50 mg/day. While higher doses have been studied, they have not consistently shown greater efficacy and are associated with a higher incidence of adverse events.[7]
Table 4: Summary of Key Efficacy Findings from Placebo-Controlled MDD Trials (Racemic Desvenlafaxine)
| Study | Dose (mg/day) | Primary Outcome Measure | Result |
| Pooled Analysis (9 studies) | 50 | Change from baseline in HAM-D17 score | Statistically significant improvement vs. placebo |
| Study 1 | 100, 200, 400 | Change from baseline in HAM-D17 score | Statistically significant improvement vs. placebo for all doses |
| Study 2 | 200, 400 | Change from baseline in HAM-D17 score | Statistically significant improvement vs. placebo for both doses |
| Relapse Prevention Study | 50 | Time to relapse | Significantly longer time to relapse vs. placebo |
HAM-D17: 17-item Hamilton Depression Rating Scale.[7][8]
Safety and Tolerability
The most common adverse events associated with desvenlafaxine are consistent with the SNRI class and include nausea, dizziness, insomnia, constipation, and somnolence.[9]
Visualizations
Signaling Pathway
Caption: Mechanism of action of (+)-O-Desmethylvenlafaxine as an SNRI.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.
Drug Discovery and Development Pipeline
Caption: The drug discovery and development pipeline for (+)-O-Desmethylvenlafaxine.
Conclusion
The development of (+)-O-Desmethylvenlafaxine (desvenlafaxine) represents a successful example of metabolite-based drug discovery. By isolating the major active metabolite of venlafaxine, a therapeutic agent with a more predictable pharmacokinetic profile and potent dual reuptake inhibition was developed. This technical guide has provided a comprehensive overview of the synthesis, pharmacology, and clinical development of this important antidepressant. The detailed methodologies and summarized data serve as a valuable resource for researchers and professionals in the field, fostering a deeper understanding of its properties and encouraging further investigation into novel therapeutics for depressive disorders. While the marketed product is a racemate, the distinct pharmacology of the (+)-enantiomer highlights the importance of stereochemistry in drug action and development.
References
- 1. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacometabolomics Approach to Explore Pharmacokinetic Variation and Clinical Characteristics of a Single Dose of Desvenlafaxine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pfizermedical.com [pfizermedical.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of (+)-O-Desmethylvenlafaxine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-O-Desmethylvenlafaxine (ODV) is the major active metabolite of venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1] Given that ODV is pharmacologically active and contributes significantly to the overall therapeutic effect of venlafaxine, the accurate quantification of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2] This application note provides a detailed protocol for the sensitive and selective quantification of (+)-O-Desmethylvenlafaxine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust and reliable bioanalytical technique.[3] The methodologies described herein are compiled from validated methods to ensure accuracy and reproducibility.[4][5]
Materials and Methods
Reagents and Chemicals
-
(+)-O-Desmethylvenlafaxine reference standard (99% purity or higher)
-
Venlafaxine reference standard (for simultaneous analysis, if required)
-
Stable isotope-labeled internal standard (e.g., O-desmethylvenlafaxine-d6)[2] or a structurally similar compound (e.g., nadolol, escitalopram)[3][4]
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (reagent grade)
-
Ammonium (B1175870) acetate (B1210297) (reagent grade)
-
Human plasma (drug-free, sourced from a reputable biobank)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
Calibrated pipettes
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of (+)-O-Desmethylvenlafaxine and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (e.g., 50:50 v/v) to create working solutions for calibration standards and quality control samples.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards at different concentrations. A typical calibration curve range for ODV is 0.200-200 ng/mL.[5]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
Plasma Sample Preparation
Several methods can be employed for the extraction of (+)-O-Desmethylvenlafaxine from plasma. The choice of method depends on the desired level of sample cleanup and sensitivity.
This is a rapid and simple method suitable for high-throughput analysis.
-
To 200 µL of plasma sample, add the internal standard.
-
Add 600 µL of acetonitrile (often containing 0.1% formic acid) to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen (optional, for concentration).
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LLE offers a cleaner extract compared to PPT.
-
To 0.5 mL of plasma sample, add the internal standard.
-
Add a suitable organic solvent, such as diethyl ether.[5]
-
Vortex for an extended period (e.g., 5 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
SPE provides the cleanest samples and can be automated.[2][3]
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample (pre-treated with an acid, if necessary) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
Caption: General workflow for plasma sample preparation.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instruments.
-
Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) or Hypurity cyano (50 mm x 4.6 mm, 5 µm).[4][5]
-
Mobile Phase A: 10 mmol/L ammonium acetate in water or 0.1% formic acid in water.[5]
-
Mobile Phase B: Methanol or acetonitrile.
-
Flow Rate: 0.30 mL/min.[5]
-
Injection Volume: 5-10 µL.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is decreased over a few minutes to elute the analyte.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Caption: Overview of the LC-MS/MS analytical process.
Results and Discussion
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99[5] |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | Relative Error (RE) within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability established under various storage and processing conditions |
Quantitative Data Summary
The following table summarizes quantitative performance data from published methods for the determination of O-desmethylvenlafaxine in human plasma.
| Method | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Reference |
| LC-MS/MS | Protein Precipitation | 2.0 - 500 | 2.0 | < 12.6% | -9.8 to +3.9% | [4] |
| UPLC-MS/MS | Liquid-Liquid Extraction | 0.200 - 200 | 0.200 | < 13% | ± 3.6% | [5] |
| LC-MS/MS | Solid-Phase Extraction | 6 - 600 | 6 | < 10% | Within 10% | [3] |
Conclusion
The LC-MS/MS methods described in this application note provide a robust and reliable approach for the quantification of (+)-O-Desmethylvenlafaxine in human plasma. The choice of sample preparation technique and specific chromatographic conditions can be tailored to meet the specific needs of the laboratory in terms of throughput, sensitivity, and cost. Proper method validation is essential to ensure the generation of high-quality data for clinical and research applications.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of O-desmethylvenlafaxine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of O-desmethylvenlafaxine (ODV) enantiomers, a critical aspect of pharmacokinetic, pharmacodynamic, and clinical studies. O-desmethylvenlafaxine is the major active metabolite of the antidepressant venlafaxine (B1195380).[1] The enantiomers of both venlafaxine and ODV exhibit different pharmacological activities, making their separation essential for a comprehensive understanding of the drug's efficacy and metabolism.[1][2]
This guide covers three distinct and validated methods for the enantioselective analysis of ODV:
-
High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based chiral stationary phase.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) employing a macrocyclic glycopeptide chiral stationary phase.
-
Micellar Electrokinetic Chromatography-Tandem Mass Spectrometry (MEKC-MS/MS) utilizing a chiral surfactant.
These methods are suitable for the analysis of ODV enantiomers in various matrices, including plasma.[1][3]
Data Presentation: Quantitative Method Parameters
The following tables summarize the key quantitative parameters for the three described chiral separation techniques, allowing for a direct comparison of their performance characteristics.
Table 1: High-Performance Liquid Chromatography (HPLC) using Chiralpak AD
| Parameter | Value |
| Stationary Phase | Chiralpak AD |
| Mobile Phase | Not Specified |
| Detection | UV at 230 nm |
| Linearity Range | 200-5,000 ng/mL |
| Limit of Quantification | 200 ng/mL |
| Mean Recovery (-)-(R)-ODV | 41% |
| Mean Recovery (+)-(S)-ODV | 42% |
Data sourced from a study on the in vitro biotransformation of venlafaxine using rat liver microsomes.[3]
Table 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) using CHRIOBIOTIC V
| Parameter | Value |
| Stationary Phase | CHRIOBIOTIC V (5 µm, 250 mm x 4.6 mm) |
| Mobile Phase | 30 mmol/l ammonium (B1175870) acetate-methanol (15:85, v/v), pH 6.0 |
| Flow Rate | 1.0 mL/min |
| Detection | ESI-MS in Selected Ion Recording (SIR) mode |
| Linearity Range S-(+)-ODV | 4.0-280 ng/mL |
| Linearity Range R-(-)-ODV | 4.0-280 ng/mL |
| Limit of Detection S-(+)-ODV | 1.5 ng/mL |
| Limit of Detection R-(-)-ODV | 1.5 ng/mL |
| Average Extraction Recovery | >76% |
This method was developed for the simultaneous stereoselective analysis of venlafaxine and ODV enantiomers in human plasma.[4]
Table 3: Micellar Electrokinetic Chromatography-Tandem Mass Spectrometry (MEKC-MS/MS)
| Parameter | Value |
| Chiral Selector | Poly-sodium N-undecenoyl-L,L-leucylalaninate (poly-L,L-SULA) |
| Background Electrolyte | 20 mM NH4OAc, 25 mM TEA, pH 8.5 |
| Separation Voltage | 25 kV |
| Detection | ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode |
| Linearity Range | 150-5,000 ng/mL for each enantiomer |
| Limit of Detection | 30 ng/mL |
| Extraction Recovery | 99-110% |
This method allows for the simultaneous enantioseparation of venlafaxine and ODV.[1]
Experimental Workflows and Protocols
The following sections provide detailed diagrams and step-by-step protocols for each of the three chiral separation techniques.
HPLC with Chiralpak AD Column
This method is suitable for the enantioselective analysis of ODV in samples from in vitro metabolism studies.[3]
Protocol:
a. Sample Preparation (Liquid-Phase Microextraction - LPME) [3]
-
Adjust the pH of the sample (e.g., microsomal preparation) to 10.0.
-
Use a three-phase LPME setup with 1-octanol as the organic phase and 0.1 mol/L acetic acid as the acceptor phase.
-
Perform the extraction with agitation at 1,750 rpm for 20 minutes.
-
Carefully collect the acceptor phase for HPLC analysis.
b. HPLC Analysis [3]
-
Column: Chiralpak AD.
-
Mobile Phase: A suitable normal-phase eluent (details not specified in the source, may require method development).
-
Detection: UV at 230 nm.
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the separation of the (-)-(R)-ODV and (+)-(S)-ODV enantiomers.
c. Data Analysis
-
Integrate the peak areas of the two enantiomers.
-
Calculate the concentration of each enantiomer using a calibration curve prepared with racemic and/or individual enantiomer standards.
HPLC-MS with CHRIOBIOTIC V Column
This highly sensitive method is designed for the simultaneous analysis of venlafaxine and ODV enantiomers in human plasma.[4]
Protocol:
a. Sample Preparation [4]
-
A suitable extraction method should be employed to isolate the analytes from human plasma. The referenced study achieved average extraction recoveries above 76%.
b. HPLC-MS Analysis [4]
-
Column: CHRIOBIOTIC V (5 µm, 250 mm x 4.6 mm).
-
Mobile Phase: A mixture of 30 mmol/l ammonium acetate (B1210297) and methanol (B129727) in a 15:85 ratio, with the pH adjusted to 6.0.
-
Flow Rate: 1.0 mL/min.
-
Post-column Split: A 3:1 split ratio is used before the eluent enters the mass spectrometer.
-
Detection: Electrospray ionization mass spectrometry (ESI-MS) operating in the Selected Ion Recording (SIR) mode.
-
Inject the extracted sample into the HPLC-MS system.
c. Data Analysis [4]
-
Monitor the specific m/z values for the S-(+)-ODV and R-(-)-ODV enantiomers.
-
Construct calibration curves from spiked plasma samples to quantify the enantiomers in the range of 4.0-280 ng/mL.
MEKC-MS/MS with Poly-L,L-SULA Chiral Selector
This technique offers a cost-effective alternative to HPLC for the simultaneous enantioseparation of ODV and venlafaxine.[1]
Protocol:
a. Sample Preparation (Solid Phase Extraction - SPE) [1]
-
Use a Strata-X-C polymeric strong cation exchange cartridge for the extraction of ODV and venlafaxine from plasma samples.
-
Follow the manufacturer's protocol for cartridge conditioning, sample loading, washing, and elution.
-
The referenced study reports extraction recoveries between 99% and 110% for ODV.[1]
b. MEKC-MS/MS Analysis [1]
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): 20 mM ammonium acetate (NH4OAc) and 25 mM triethylamine (B128534) (TEA), with the pH adjusted to 8.5. Add the chiral selector, poly-L,L-SULA, to the BGE.
-
Separation Voltage: Apply a voltage of 25 kV.
-
Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Inject the prepared sample into the capillary electrophoresis system. Baseline separation of both ODV and venlafaxine enantiomers can be achieved in approximately 15 minutes.[1]
c. Data Analysis [1]
-
Define the specific precursor-to-product ion transitions for each ODV enantiomer in the MRM method.
-
Generate calibration curves by analyzing spiked plasma samples to ensure accurate quantification over the desired concentration range (e.g., 150–5,000 ng/mL).[1]
References
- 1. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
Application Notes and Protocols for the Chiral Analysis of (+)-O-Desmethylvenlafaxine by HPLC-MS/MS
Introduction
O-Desmethylvenlafaxine (ODV) is the major active metabolite of the antidepressant drug venlafaxine (B1195380). Both venlafaxine and ODV are chiral compounds, existing as a racemic mixture of (+) and (-) enantiomers. These enantiomers can exhibit different pharmacological and pharmacokinetic profiles. Therefore, the stereoselective quantification of (+)-O-Desmethylvenlafaxine is crucial in drug development and clinical research to understand its specific contribution to the overall therapeutic effect and to investigate potential stereoselective metabolism and disposition.
This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the chiral separation and quantification of (+)-O-Desmethylvenlafaxine in human plasma.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of (+)-O-Desmethylvenlafaxine and its corresponding enantiomer from human plasma using solid-phase extraction.
Materials:
-
Human plasma samples
-
Deuterium-labeled O-Desmethylvenlafaxine (ODV-d6) internal standard (IS)
-
SPE cartridges (e.g., Oasis MCX)
-
Acetonitrile
-
Formic acid
-
Deionized water
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike 200 µL of plasma with the internal standard solution (ODV-d6).
-
Vortex the samples for 30 seconds.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in deionized water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
This section details the instrumental conditions for the chiral separation and quantification of (+)-O-Desmethylvenlafaxine.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| HPLC Column | Chiral AGP (e.g., 150 mm x 4.0 mm, 5 µm)[1] or CHRIOBIOTIC V (e.g., 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[1] |
| Mobile Phase B | Methanol[1][2] |
| Gradient | Isocratic or gradient elution may be optimized. A typical starting condition is 85% Mobile Phase B.[2] |
| Flow Rate | 0.5 - 1.0 mL/min[2] |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition for ODV | m/z 264.3 → 58.1[1] |
| MRM Transition for ODV-d6 (IS) | m/z 270.3 → 64.1 (example, actual may vary) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described HPLC-MS/MS method for the analysis of O-Desmethylvenlafaxine enantiomers.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| (+)-O-Desmethylvenlafaxine | 0.60 - 300.00[1] | > 0.99[1] |
| (-)-O-Desmethylvenlafaxine | 0.60 - 300.00[1] | > 0.99[1] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| (+)-O-Desmethylvenlafaxine | LLOQ | < 9%[1] | < 9%[1] | ± 15% |
| Low QC | < 9%[1] | < 9%[1] | ± 15% | |
| Mid QC | < 9%[1] | < 9%[1] | ± 15% | |
| High QC | < 9%[1] | < 9%[1] | ± 15% |
Table 3: Recovery and Limit of Quantification
| Analyte | Extraction Recovery (%) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| (+)-O-Desmethylvenlafaxine | > 77.0%[1] | 0.60[1] |
| (-)-O-Desmethylvenlafaxine | > 77.0%[1] | 0.60[1] |
Visualizations
Caption: Experimental workflow for the analysis of (+)-O-Desmethylvenlafaxine.
Caption: Logical relationship of method validation parameters.
References
- 1. Liquid chromatography tandem mass spectrometry method for the simultaneous stereoselective determination of venlafaxine and its major metabolite, O-desmethylvenlafaxine, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of (+)-O-Desmethylvenlafaxine Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-O-Desmethylvenlafaxine (Desvenlafaxine) is the major active metabolite of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder.[1][2] Like its parent compound, desvenlafaxine (B1082) exerts its therapeutic effects by binding to the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), inhibiting the reuptake of these neurotransmitters from the synaptic cleft and thereby enhancing serotonergic and noradrenergic neurotransmission.[2][3] In vitro assays are crucial for determining the potency and selectivity of compounds like (+)-O-Desmethylvenlafaxine at these transporters.
These application notes provide detailed protocols for two key in vitro assays used to characterize the potency of (+)-O-Desmethylvenlafaxine: a radioligand binding assay to determine its binding affinity (Ki) and a neurotransmitter reuptake inhibition assay to measure its functional potency (IC50).
Signaling Pathway of Serotonin and Norepinephrine Reuptake Inhibition
The therapeutic effect of SNRIs like (+)-O-Desmethylvenlafaxine is based on their ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This blockage leads to an increased concentration of these neurotransmitters in the synapse, resulting in enhanced activation of postsynaptic receptors.
Data Presentation: In Vitro Potency of (+)-O-Desmethylvenlafaxine and Venlafaxine
The following table summarizes the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of (+)-O-Desmethylvenlafaxine and its parent compound, venlafaxine, for the human serotonin (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT) transporters.
| Compound | Transporter | Assay Type | Potency (nM) | Reference |
| (+)-O-Desmethylvenlafaxine | hSERT | Binding (Ki) | 40.2 ± 1.6 | [4] |
| hSERT | Reuptake (IC50) | 47.3 ± 19.4 | [4] | |
| hNET | Binding (Ki) | 558.4 ± 121.6 | [4] | |
| hNET | Reuptake (IC50) | 531.3 ± 113.0 | [4] | |
| hDAT | Binding (% Inh @ 100 µM) | 62% | [4] | |
| Venlafaxine | hSERT | Binding (Ki) | ~25 | [5] |
| hNET | Binding (Ki) | ~2500 | [5] |
hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter. Ki: Inhibition constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration, a measure of functional potency.
Experimental Protocols
The following are detailed protocols for conducting in vitro assays to determine the potency of (+)-O-Desmethylvenlafaxine.
Experimental Workflow
The general workflow for in vitro potency determination involves several key stages, from the preparation of biological materials to the final analysis of the data.
Protocol 1: Radioligand Binding Assay for SERT and NET
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of (+)-O-Desmethylvenlafaxine for the human serotonin and norepinephrine transporters.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing either human SERT (hSERT) or human NET (hNET).
-
Radioligands:
-
Test Compound: (+)-O-Desmethylvenlafaxine.
-
Reference Compound (for non-specific binding):
-
For hSERT: Fluoxetine or Sertraline.
-
For hNET: Desipramine or Reboxetine.
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[7]
-
Wash Buffer: Ice-cold Assay Buffer.[7]
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[1]
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of (+)-O-Desmethylvenlafaxine in Assay Buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.[7]
-
Dilute the radioligand in Assay Buffer to a final concentration at or below its dissociation constant (Kd). This concentration should be determined in separate saturation binding experiments.
-
Prepare a high concentration of the reference compound (e.g., 10 µM) for determining non-specific binding.[7]
-
Thaw the cell membrane preparations on ice and resuspend in Assay Buffer to a final protein concentration of 5-20 µ g/well .[1]
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding wells: 50 µL Assay Buffer + 50 µL radioligand + 100 µL membrane preparation.
-
Non-specific Binding (NSB) wells: 50 µL reference compound + 50 µL radioligand + 100 µL membrane preparation.
-
Test Compound wells: 50 µL of each concentration of (+)-O-Desmethylvenlafaxine + 50 µL radioligand + 100 µL membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the transporter) for 60-90 minutes with gentle agitation to reach equilibrium.[1]
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[1]
-
-
Scintillation Counting:
-
Dry the filter mats.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the (+)-O-Desmethylvenlafaxine concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[7]
-
-
Calculate Ki:
Protocol 2: Neurotransmitter Reuptake Inhibition Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to measure the functional inhibition of serotonin and norepinephrine reuptake by (+)-O-Desmethylvenlafaxine in whole cells.
Materials:
-
Cells: HEK293 cells stably expressing either hSERT or hNET, plated in 96- or 384-well black, clear-bottom microplates.
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or similar): Contains a fluorescent substrate that mimics monoamine neurotransmitters and a masking dye to quench extracellular fluorescence.[10][11]
-
Test Compound: (+)-O-Desmethylvenlafaxine.
-
Reference Inhibitor:
-
For hSERT: Fluoxetine or Paroxetine.
-
For hNET: Desipramine or Atomoxetine.
-
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence microplate reader with bottom-read capability.
Procedure:
-
Cell Plating:
-
Seed the HEK293-hSERT or HEK293-hNET cells in the microplates and culture overnight to form a confluent monolayer.[10]
-
-
Preparation of Reagents:
-
Prepare serial dilutions of (+)-O-Desmethylvenlafaxine and the reference inhibitor in Assay Buffer.
-
-
Assay Protocol:
-
Remove the culture medium from the wells.
-
Add the diluted (+)-O-Desmethylvenlafaxine or reference inhibitor to the respective wells and pre-incubate for 10-30 minutes at 37°C.
-
Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions.
-
Add the fluorescent substrate/masking dye solution to all wells to initiate the uptake reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes or as an endpoint reading.[11]
-
Data Analysis:
-
Calculate Inhibition:
-
Determine the rate of uptake (slope of the kinetic read) or the endpoint fluorescence for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the control (no compound) wells.
-
-
Determine IC50:
-
Plot the percentage of inhibition against the logarithm of the (+)-O-Desmethylvenlafaxine concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Conclusion
The in vitro assays described provide robust and reliable methods for determining the potency of (+)-O-Desmethylvenlafaxine at the serotonin and norepinephrine transporters. The radioligand binding assay directly measures the affinity of the compound for the transporters, while the neurotransmitter reuptake inhibition assay provides a functional measure of its potency. Accurate determination of these parameters is essential for understanding the pharmacological profile of (+)-O-Desmethylvenlafaxine and for the development of new and improved SNRI therapeutics.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Potency of Venlafaxine, Paroxetine, and Atomoxetine to Inhibit Serotonin and Norepinephrine Reuptake in Patients With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. calculator.academy [calculator.academy]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for Studying (+)-O-Desmethylvenlafaxine Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-O-Desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine (B1195380), is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder (MDD).[1][2][3] Preclinical animal models are indispensable for elucidating its mechanism of action and evaluating its therapeutic potential. This document provides detailed application notes and protocols for commonly used animal models and behavioral assays to study the effects of (+)-O-Desmethylvenlafaxine.
Animal Models of Depression
The Chronic Unpredictable Mild Stress (CUMS) model is a widely accepted rodent model for inducing depressive-like behaviors, including anhedonia, behavioral despair, and anxiety.[4][5][6][7][8] This model has high face and predictive validity for screening antidepressant compounds.
Chronic Unpredictable Mild Stress (CUMS) Protocol
This protocol involves subjecting rodents to a series of mild, unpredictable stressors over a period of several weeks to induce a state of chronic stress.
Materials:
-
Rodent cages
-
Water bottles
-
Food pellets
-
Stroboscope
-
Tilted cages (45°)
-
Wet bedding
-
Empty water bottles
-
Apparatus for restraint stress
Procedure:
-
Housing: House animals individually to increase the impact of social isolation as a stressor.
-
Stressor Application: Apply a different stressor each day for a period of 4-8 weeks. The sequence of stressors should be random and unpredictable.
-
Stressors may include:
-
Tilted Cage: Place the home cage at a 45° angle for a designated period (e.g., 12-24 hours).
-
Wet Bedding: Add water to the bedding to make it damp and uncomfortable for 12-24 hours.
-
Strobe Light: Expose animals to a flashing strobe light for a set duration (e.g., 12 hours overnight).
-
Food and Water Deprivation: Remove food and/or water for a period of 12-24 hours.
-
Restraint Stress: Place the animal in a well-ventilated restraint tube for 1-2 hours.
-
Overnight Illumination: Keep the lights on in the animal room during the dark cycle.
-
-
Control Group: Maintain a control group of animals that are not exposed to the stressors but are handled similarly.
-
Behavioral Testing: Following the CUMS protocol, animals can be subjected to various behavioral tests to assess depressive- and anxiety-like behaviors.
Behavioral Assays for Antidepressant and Anxiolytic Effects
A battery of behavioral tests is crucial to comprehensively evaluate the effects of (+)-O-Desmethylvenlafaxine.
Forced Swim Test (FST)
The FST is a widely used test to screen for antidepressant efficacy by measuring "behavioral despair."[9][10] Antidepressants typically reduce the duration of immobility.
Materials:
-
Cylindrical glass beaker (e.g., 25 cm height, 15 cm diameter)
-
Water (23-25°C)
-
Video recording system (optional, for later scoring)
-
Timer
Protocol:
-
Fill the beaker with water to a depth where the rodent cannot touch the bottom with its tail or hind limbs (approximately 15 cm for mice).
-
Gently place the animal into the water.
-
The test duration is typically 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
After the test, remove the animal, dry it with a towel, and return it to its home cage.
Tail Suspension Test (TST)
Similar to the FST, the TST is a measure of behavioral despair and is sensitive to antidepressant treatment.[11][12][13]
Materials:
-
Tail suspension apparatus (a horizontal bar elevated from the ground)
-
Adhesive tape
-
Timer
-
Video recording system (optional)
Protocol:
-
Measure approximately 1-2 cm from the tip of the mouse's tail and wrap a piece of adhesive tape around it.
-
Suspend the mouse by its tail from the horizontal bar. The animal should be high enough that it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
Record the total time the animal remains immobile. Immobility is defined as hanging passively without any movement.[12]
-
After the test, gently remove the tape and return the animal to its home cage.
Sucrose (B13894) Preference Test (SPT)
The SPT is used to assess anhedonia, a core symptom of depression, by measuring the animal's preference for a sweetened solution over plain water.[14][15][16][17] A decrease in sucrose preference is indicative of anhedonic-like behavior.
Materials:
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Tap water
Protocol:
-
Habituation: For 48 hours, accustom the animals to drinking from two bottles, both filled with tap water.
-
Baseline: Following habituation, replace one of the water bottles with a 1% sucrose solution for 24 hours. Measure the consumption from each bottle.
-
Testing: After the CUMS protocol and during drug treatment, present the animals with one bottle of 1% sucrose solution and one bottle of tap water.
-
To avoid a side preference, switch the position of the bottles every 12 hours over a 24-48 hour period.
-
Measure the amount of liquid consumed from each bottle.
-
Calculate the sucrose preference using the following formula:
-
Sucrose Preference (%) = (Sucrose Solution Consumed / Total Liquid Consumed) x 100
-
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[18][19][20][21] Anxiolytic compounds typically increase the time spent in the open arms.
Materials:
-
Elevated plus-shaped maze with two open arms and two closed arms. For mice, arms are typically 30 cm long and 5 cm wide, elevated 40-50 cm from the floor.
-
Video tracking software
Protocol:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm type.
-
An increase in the time spent in the open arms or the number of entries into the open arms is indicative of an anxiolytic effect.
Marble Burying Test
This test is used to assess anxiety and obsessive-compulsive-like behaviors.[22][23][24][25][26] Anxiolytic drugs tend to decrease the number of marbles buried.
Materials:
-
Standard mouse cage
-
Clean bedding (e.g., sawdust), approximately 5 cm deep
-
20-25 glass marbles
Protocol:
-
Prepare the cage with fresh bedding.
-
Evenly space the marbles on the surface of the bedding.
-
Place a single mouse in the cage.
-
Leave the mouse undisturbed for 30 minutes.
-
After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
A reduction in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.
Quantitative Data Summary
The following table summarizes the reported effects of (+)-O-Desmethylvenlafaxine (DVS) in a Chronic Unpredictable Mild Stress (UCMS) mouse model.[27]
| Behavioral Test | Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Elevated Plus Maze | UCMS Mice | DVS | 10 mg/kg/day (oral) | Increased open arm entries | [27] |
| Sucrose Preference Test | UCMS Mice | DVS | 10 mg/kg/day (oral) | Increased sucrose consumption | [27] |
| Tail Suspension Test | UCMS Mice | DVS | 10 mg/kg/day (oral) | Decreased immobility | [27] |
| Forced Swim Test | UCMS Mice | DVS | 10 mg/kg/day (oral) | Decreased immobility | [27] |
| Forced Swim Test | Ethanol-induced depression in mice | DVS | 20, 40, 80 mg/kg (p.o.) | Dose-dependent decrease in immobility time | [28] |
| Elevated Plus Maze | Ethanol-induced anxiety in mice | DVS | 40, 80 mg/kg (p.o.) | Significantly increased time spent in open arms | [28] |
| Tail Suspension Test | Corticosterone-induced depression in female mice | DVS | 10, 20 mg/kg | Reversed corticosterone-induced depressive-like behavior | [29] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for (+)-O-Desmethylvenlafaxine's Antidepressant Effects
(+)-O-Desmethylvenlafaxine, as an SNRI, increases the synaptic levels of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[1] This is believed to trigger downstream signaling cascades that contribute to its therapeutic effects, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and activation of the cAMP response element-binding protein (CREB).[30][31][32][33][34][35][36][37][38]
Caption: Proposed signaling pathway of (+)-O-Desmethylvenlafaxine.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for evaluating the antidepressant-like effects of (+)-O-Desmethylvenlafaxine in a CUMS model.
Caption: Experimental workflow for preclinical evaluation.
References
- 1. What is the mechanism of Desvenlafaxine Succinate? [synapse.patsnap.com]
- 2. Desvenlafaxine, a serotonin-norepinephrine uptake inhibitor for major depressive disorder, neuropathic pain and the vasomotor symptoms associated with menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility of the chronic unpredictable mild stress model in research on new antidepressants | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 5. Chronic unpredictable mild stress-induced behavioral changes are coupled with dopaminergic hyperfunction and serotonergic hypofunction in mouse models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 17. How Sucrose Preference Is Gained and Lost: An In-Depth Analysis of Drinking Behavior during the Sucrose Preference Test in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. conductscience.com [conductscience.com]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 21. conductscience.com [conductscience.com]
- 22. researchgate.net [researchgate.net]
- 23. Decreases in nestlet shredding of mice by serotonin uptake inhibitors: comparison with marble burying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. psychogenics.com [psychogenics.com]
- 25. Rodent behavioural test - Anxiety and depression - Marble Burying - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 26. researchgate.net [researchgate.net]
- 27. PS116. Desvenlafaxine prevents white matter injury and improves the decreased phosphorylation of rate-limiting enzyme of cholesterol synthesis in a chronic mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 28. medtextpublications.com [medtextpublications.com]
- 29. Neuroprotective evidence of alpha-lipoic acid and desvenlafaxine on memory deficit in a neuroendocrine model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Insights on the cognitive enhancement effect of desvenlafaxine in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Venlafaxine inhibits apoptosis of hippocampal neurons by up-regulating brain-derived neurotrophic factor in a rat depression model - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Comparison of efficacy, safety and brain derived neurotrophic factor (BDNF) levels in patients of major depressive disorder, treated with fluoxetine and desvenlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Reversal of corticosterone-induced BDNF alterations by the natural antioxidant alpha-lipoic acid alone and combined with desvenlafaxine: Emphasis on the neurotrophic hypothesis of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. [Effect of venlafaxine on cognitive function and hippocampal brain-derived neurotrophic factor expression in rats with post-stroke depression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Redirecting [linkinghub.elsevier.com]
- 37. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
Application Note: Asymmetric Synthesis of (+)-O-Desmethylvenlafaxine via Diastereomeric Resolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the asymmetric synthesis of the biologically active (+)-enantiomer of O-Desmethylvenlafaxine (ODV), a major active metabolite of the antidepressant venlafaxine (B1195380). The described method focuses on the synthesis of racemic ODV followed by a robust diastereomeric resolution strategy to isolate the desired (+)-enantiomer with high purity. This protocol is intended to serve as a practical guide for researchers in medicinal chemistry and drug development.
Introduction
O-Desmethylvenlafaxine (Dezvenlafaxine) is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder. Like many pharmaceuticals, ODV is a chiral molecule, and its enantiomers exhibit different pharmacological profiles. The (+)-enantiomer, specifically S-(+)-O-Desmethylvenlafaxine, is the more active form. Therefore, the development of efficient methods for the synthesis of the enantiomerically pure (+)-ODV is of significant interest for therapeutic applications. This document outlines a reliable method involving the synthesis of the racemic compound followed by chiral resolution.
Overall Synthesis Workflow
The synthesis of (+)-O-Desmethylvenlafaxine can be achieved through a multi-step process that begins with the preparation of a key intermediate, followed by the formation of the racemic O-Desmethylvenlafaxine, and finally, a chiral resolution to isolate the desired (+)-enantiomer.
Caption: Overall workflow for the synthesis of (+)-O-Desmethylvenlafaxine.
Experimental Protocols
Part 1: Synthesis of Racemic O-Desmethylvenlafaxine
This part of the protocol is adapted from an optimized synthesis of O-desmethylvenlafaxine succinate (B1194679) monohydrate.[1][2]
Step 1: Benzyl Protection of p-Hydroxybenzeneacetonitrile (Intermediate I)
-
To a solution of p-hydroxybenzeneacetonitrile in a suitable solvent, add potassium carbonate.
-
Add benzyl bromide and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide.
-
Heat the mixture and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter, and concentrate the filtrate.
-
The resulting crude product can be purified by recrystallization to yield 4-benzyloxyphenylacetonitrile (Intermediate I).
Step 2: Condensation with Cyclohexanone (Intermediate II)
-
Dissolve Intermediate I in a suitable solvent and add a base, such as sodium hydroxide.
-
Add cyclohexanone to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product to obtain 1-[cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II).
Step 3: Deprotection and Cyano Reduction (Intermediate III)
-
Dissolve Intermediate II in a suitable solvent like methanol (B129727) in a high-pressure reactor.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas (e.g., 2.0 MPa) and heat the reaction mixture.
-
Monitor the reaction until completion.
-
Filter the catalyst and concentrate the solvent to obtain 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol (Intermediate III).
Step 4: N,N-Dimethylation to form Racemic O-Desmethylvenlafaxine
-
To a solution of Intermediate III, add formaldehyde (B43269) (37% solution) and formic acid (85% solution).
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction mixture and adjust the pH to be basic.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield racemic O-Desmethylvenlafaxine.
| Step | Product | Purity (%)[1][2] | Yield (%)[1][2] |
| 1 | 4-Benzyloxyphenylacetonitrile (Intermediate I) | 99.83 | 98.92 |
| 2 | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) | 99.13 | 99.71 |
| 3 | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HCl (Intermediate III) | 98.32 | 94.20 |
| 4 | O-Desmethylvenlafaxine (ODV) | 99.20 | 84.77 |
Part 2: Chiral Resolution of Racemic O-Desmethylvenlafaxine
This protocol is based on the resolution method described in patent WO2000076955A1.[3]
Step 5: Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolve racemic O-Desmethylvenlafaxine in a suitable solvent mixture (e.g., methanol/acetone).
-
In a separate flask, dissolve a chiral resolving agent, such as L-(-)-dibenzoyltartaric acid, in the same solvent system.
-
Slowly add the resolving agent solution to the racemic ODV solution with stirring.
-
Allow the diastereomeric salt to crystallize. The S(+)-ODV salt with L-(-)-dibenzoyltartaric acid is typically less soluble and will precipitate.
-
Collect the precipitated solid by filtration.
-
Recrystallize the diastereomeric salt from a suitable solvent mixture (e.g., MeOH/Acetone/H₂O) to enhance diastereomeric purity.
Step 6: Liberation of the Free Base and Salt Formation
-
Dissolve the purified diastereomeric salt in water.
-
Basify the solution with an appropriate base (e.g., NaOH) to liberate the free base of (+)-O-Desmethylvenlafaxine.
-
Extract the free base with an organic solvent (e.g., CH₂Cl₂).
-
Dry the organic layer and evaporate the solvent to obtain the enantiomerically enriched (+)-O-Desmethylvenlafaxine free base.
-
To form a stable salt, dissolve the free base in a suitable solvent and add the desired acid (e.g., fumaric acid).
-
Crystallize, filter, and dry the resulting salt to obtain pure S(+)-4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol fumarate (B1241708) hydrate (B1144303) salt.[3]
| Step | Product | Yield (%)[3] | Specific Rotation[3] |
| 6 | S(+)-ODV Fumarate Hydrate | 35 (after recrystallization) | +9.07° (in methanol) for the free base |
Chemical Transformation Pathway
Caption: Chiral resolution of racemic ODV via diastereomeric salt formation.
Conclusion
The protocol detailed in this application note provides a reproducible and scalable method for the asymmetric synthesis of (+)-O-Desmethylvenlafaxine. By employing a classical resolution strategy, high-purity (+)-ODV can be obtained, which is essential for its development as a therapeutic agent. The provided data and workflows offer a comprehensive guide for researchers engaged in the synthesis of chiral active pharmaceutical ingredients.
References
- 1. WO2007071404A1 - Process for making desvenlafaxine - Google Patents [patents.google.com]
- 2. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]
- 3. WO2000076955A1 - Enantiomers of o-desmethyl venlafaxine - Google Patents [patents.google.com]
Utilizing (+)-O-Desmethylvenlafaxine as a Reference Standard in Bioanalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (+)-O-Desmethylvenlafaxine (ODV) as a reference standard in the bioanalysis of venlafaxine (B1195380) and its primary active metabolite. The protocols outlined below are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Venlafaxine is a widely prescribed antidepressant that undergoes extensive first-pass metabolism to its major active metabolite, O-desmethylvenlafaxine.[1][2] Accurate quantification of both venlafaxine and ODV in biological matrices is crucial for understanding its pharmacological profile. (+)-O-Desmethylvenlafaxine serves as an analytical reference standard for this purpose.[3] This document details validated methods for the simultaneous determination of venlafaxine and ODV using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).
Bioanalytical Workflow Overview
The general workflow for the bioanalysis of venlafaxine and O-desmethylvenlafaxine using a reference standard involves several key steps from sample collection to data analysis. The following diagram illustrates this process.
Caption: Bioanalytical workflow for venlafaxine and ODV analysis.
Quantitative Method Validation Data
The following tables summarize the performance characteristics of various validated bioanalytical methods for the quantification of venlafaxine and O-desmethylvenlafaxine.
Table 1: Linearity and Sensitivity of LC-MS/MS and HPLC Methods
| Analyte | Method | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Venlafaxine | LC-MS/MS | Human Plasma | 3 - 300 | 3 | [4] |
| O-Desmethylvenlafaxine | LC-MS/MS | Human Plasma | 6 - 600 | 6 | [4] |
| Venlafaxine | LC-MS/MS | Human Plasma | 2.0 - 500 | 2.0 | [5] |
| O-Desmethylvenlafaxine | LC-MS/MS | Human Plasma | 2.0 - 500 | 2.0 | [5] |
| Venlafaxine | HPLC-Fluorescence | Human Plasma | 10 - 1000 | 10 | [6][7] |
| O-Desmethylvenlafaxine | HPLC-Fluorescence | Human Plasma | 20 - 1000 | 20 | [6][7] |
| Venlafaxine | LC-MS/MS | Dried Blood Spots | 20 - 1000 µg/L | 20 µg/L | [8] |
| O-Desmethylvenlafaxine | LC-MS/MS | Dried Blood Spots | 20 - 1000 µg/L | 20 µg/L | [8] |
Table 2: Accuracy and Precision of LC-MS/MS Methods
| Analyte | Method | Matrix | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%bias) | Reference |
| Venlafaxine | LC-MS/MS | Human Plasma | < 10 | < 10 | Within ±10% | [4] |
| O-Desmethylvenlafaxine | LC-MS/MS | Human Plasma | < 10 | < 10 | Within ±10% | [4] |
| Venlafaxine | LC-MS/MS | Human Plasma | 1.65 - 10.80 | < 12.6 | 91.77 - 104.39% | [9] |
| O-Desmethylvenlafaxine | LC-MS/MS | Human Plasma | 1.27 - 7.08 | < 12.6 | 95.87 - 106.28% | [9] |
Experimental Protocols
Below are detailed protocols for sample preparation, chromatographic separation, and detection based on published and validated methods.
Protocol 1: LC-MS/MS for Venlafaxine and ODV in Human Plasma
This protocol is adapted from a rapid and sensitive method for the simultaneous quantification of venlafaxine and ODV.[4][5]
1. Sample Preparation: Solid-Phase Extraction (SPE) [4][10][11]
-
To 200 µL of human plasma, add the internal standard (e.g., escitalopram (B1671245) or a deuterated analog of venlafaxine/ODV).[4][11]
-
Perform solid-phase extraction using a suitable SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions [4][5]
-
LC Column: Betasil C18 or Hypurity cyano (50 mm x 4.6 mm, 5 µm).[4][5]
-
Mobile Phase: Isocratic elution with a mixture of an appropriate buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.5) and an organic solvent (e.g., acetonitrile).[9]
-
Flow Rate: 0.5 - 1.5 mL/min.[12]
-
Injection Volume: 10 - 20 µL.
3. Mass Spectrometric Detection [4][5]
Protocol 2: HPLC with Fluorescence Detection for Venlafaxine and ODV in Human Plasma
This protocol is based on a cost-effective method utilizing microextraction by packed sorbent (MEPS).[6][7]
1. Sample Preparation: Microextraction by Packed Sorbent (MEPS) [6]
-
Spike human plasma samples with the internal standard (e.g., licarbazepine).[6]
-
Perform MEPS using a C8 sorbent.
-
Wash the sorbent with a suitable washing solution (e.g., 5% methanol (B129727) in water).
-
Elute the analytes with the mobile phase.
-
Inject the eluate directly into the HPLC system.
2. Chromatographic Conditions [6][7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a suitable buffer.[7]
-
Flow Rate: 1.0 mL/min.
3. Fluorescence Detection [7][12]
Conclusion
The use of (+)-O-Desmethylvenlafaxine as a reference standard is integral to the accurate and precise bioanalysis of venlafaxine and its active metabolite. The detailed protocols and validation data presented provide a solid foundation for researchers and drug development professionals to implement robust and reliable analytical methods for various applications, including therapeutic drug monitoring and pharmacokinetic studies. The choice between LC-MS/MS and HPLC methods will depend on the required sensitivity, throughput, and available instrumentation.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. scispace.com [scispace.com]
- 3. (±)-O-Desmethylvenlafaxine | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. First MEPS/HPLC assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of O-desmethylvenlafaxine Enantiomers by Capillary Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-desmethylvenlafaxine (ODV) is the major active metabolite of the antidepressant drug venlafaxine (B1195380). Both venlafaxine and ODV are chiral compounds, and their enantiomers exhibit different pharmacological activities. The stereoselective analysis of these compounds is crucial for pharmacokinetic and pharmacodynamic studies. Capillary electrophoresis (CE) offers a powerful technique for the chiral separation of ODV and venlafaxine enantiomers due to its high separation efficiency, short analysis time, and low consumption of reagents and samples.[1] This application note provides detailed protocols and quantitative data for the enantiomeric separation of O-desmethylvenlafaxine using capillary electrophoresis with cyclodextrin-based chiral selectors.
Principle of Separation
The chiral separation of O-desmethylvenlafaxine enantiomers by capillary electrophoresis is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins and their derivatives are commonly used for this purpose.[2] The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and resulting in their separation. The degree of separation is influenced by factors such as the type and concentration of the chiral selector, the pH and composition of the background electrolyte, temperature, and applied voltage.
Quantitative Data Summary
The following tables summarize the experimental conditions and results from various studies on the capillary electrophoretic separation of O-desmethylvenlafaxine and venlafaxine enantiomers.
Table 1: Capillary Electrophoresis Conditions for Enantiomeric Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Selector | Phosphated γ-Cyclodextrin | Carboxymethyl-β-Cyclodextrin (CM-β-CD) | Poly-sodium N-undecenoyl-L,L-leucylalaninate (poly-L,L-SULA) |
| Selector Conc. | 20 mg/mL[3] | 10 mM[1] | 25 mM |
| Background Electrolyte | 50 mM Phosphate (B84403) Buffer[3] | 25 mM Phosphate Buffer[1] | 20 mM NH4OAc + 25 mM TEA |
| pH | 2.5[3] | 2.5[1] | 8.5 |
| Applied Voltage | Not specified in abstract | 25 kV[1] | +20 kV |
| Temperature | Not specified in abstract | 15 °C[1] | 200 °C (drying gas) |
| Capillary Dimensions | Not specified in abstract | Not specified in abstract | 60 cm length, 50 µm I.D. |
| Injection | Not specified in abstract | Hydrodynamic, 50 mbar for 1 s[4] | 5 mbar for 100 s |
| Detection | Not specified in abstract | UV at 230 nm[4] | ESI-MS/MS |
Table 2: Performance Data for Enantiomeric Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Analysis Time | > 20 min[1] | ~ 6 min[1] | < 15 min[5] |
| Resolution (Rs) | Baseline separation achieved[3] | 1.64[1] | Baseline separation achieved[5] |
| Linearity Range | 25-500 ng/mL[3] | Not specified | 150–5,000 ng/mL[5] |
| Correlation Coefficient | > 0.996[3] | Not specified | 0.991–0.994[5] |
| Limit of Detection (LOD) | Not specified | Not specified | 30 ng/mL for ODV, 21 ng/mL for VX[5] |
Experimental Protocols
Protocol 1: Chiral Separation using Phosphated γ-Cyclodextrin
This protocol is based on the method described for the simultaneous chiral determination of venlafaxine and O-desmethylvenlafaxine in clinical samples.[3]
1. Materials and Reagents:
- Fused-silica capillary
- Phosphate buffer components
- Phosphated γ-Cyclodextrin
- O-desmethylvenlafaxine standard
- Deionized water
- Methanol (B129727)
- 0.1 N Sodium Hydroxide
2. Instrument and Conditions:
- Capillary Electrophoresis system with UV detection
- Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mg/mL phosphated γ-cyclodextrin.[3]
- Prepare the BGE by dissolving the appropriate amount of phosphate salts and phosphated γ-cyclodextrin in deionized water, adjust pH to 2.5, filter, and degas.
3. Capillary Conditioning:
- Before first use, rinse the capillary with 0.1 N NaOH for 30 minutes, followed by deionized water for 15 minutes, and finally with the BGE for 15 minutes.[1]
- Between injections, pre-condition the capillary by rinsing with 0.1 N NaOH for 2 minutes, deionized water for 1 minute, and BGE for 2 minutes.[1]
4. Sample Preparation (Liquid-Liquid Extraction):
- This method is suitable for clinical samples.[3] A general liquid-liquid extraction procedure can be followed. Specific details were not available in the abstract.
5. Electrophoretic Procedure:
- Inject the sample into the capillary.
- Apply the separation voltage.
- Monitor the separation at the appropriate wavelength for ODV.
Protocol 2: Rapid Chiral Separation using Carboxymethyl-β-Cyclodextrin
This protocol is optimized for a faster separation of venlafaxine enantiomers and can be adapted for O-desmethylvenlafaxine.[1]
1. Materials and Reagents:
- Fused-silica capillary
- Phosphate buffer components
- Carboxymethyl-β-Cyclodextrin (CM-β-CD)
- O-desmethylvenlafaxine standard
- Deionized water
- Methanol
- 0.1 N Sodium Hydroxide
2. Instrument and Conditions:
- Capillary Electrophoresis system with UV detection
- Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing 10 mM CM-β-CD.[1]
- Prepare the BGE, filter, and degas as described in Protocol 1.
- Applied Voltage: 25 kV[1]
- Temperature: 15 °C[1]
- Injection: Hydrodynamic, 50 mbar for 1 second.[4]
- Detection: UV at 230 nm.[4]
3. Capillary Conditioning:
- Follow the conditioning procedure outlined in Protocol 1.[1]
4. Sample Preparation:
- Dissolve standard O-desmethylvenlafaxine in methanol and dilute to the desired concentration with the BGE.[1]
5. Electrophoretic Procedure:
- Inject the sample.
- Apply the voltage and temperature conditions.
- Monitor the separation at 230 nm. The enantiomers are expected to be separated in approximately 6 minutes.[1]
Visualizations
Caption: Workflow for CE enantioseparation of O-desmethylvenlafaxine.
Caption: Principle of chiral separation using a chiral selector.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 3. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of (+)-O-Desmethylvenlafaxine from Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-O-Desmethylvenlafaxine (ODV) is the major active metabolite of the antidepressant drug venlafaxine (B1195380). Monitoring its concentration in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analyses. Solid-phase extraction (SPE) is a widely used technique for the selective and efficient extraction of ODV from these complex biological samples prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides detailed protocols and quantitative data for the solid-phase extraction of ODV.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the solid-phase extraction of O-Desmethylvenlafaxine.
Table 1: Recovery and Linearity of O-Desmethylvenlafaxine SPE Methods
| Biological Matrix | SPE Sorbent | Recovery (%) | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Human Plasma | Not Specified | 81.7 | 6 - 600 | Not Specified | [1] |
| Human Plasma | C1 | 93 | 1 - 1000 | 0.3 | [2] |
| Human Plasma | Silicone with carboxymethyl cellulose | 67 | 10 - 200 | 0.5 | [2] |
| Human Plasma | C8 | >75 (total recovery with VEN) | 1 - 1000 nmol/L | Not Specified | [2][3] |
| Rat Plasma | Not Specified | 72.55 - 74.75 | 1.32 - 585.21 | 1.32 | [4] |
| Human Plasma | Molecularly Imprinted Polymer (MIP) | Not specified for ODV, 84 for VEN | 5 - 700 | Not Specified | [5] |
| Whole Blood | C8 | Not Specified | 10 - 4000 nmol/L | Not Specified | [3][6] |
Table 2: Analytical Method Parameters
| Analytical Technique | Column | Mobile Phase | Detection | Reference |
| LC-MS/MS | Betasil C18 | Isocratic | MS/MS (m/z 264.28 -> 107.10) | [1] |
| HPLC-Spectrofluorimetric | C1 | Not Specified | Spectrofluorimetric | [2] |
| HPLC-Coulometric | Not Specified | Not Specified | Coulometric | [2] |
| LC-MS/MS | Not Specified | Not Specified | Electrospray Tandem Mass Spectrometry | [2] |
| UHPLC-MS/MS | Not Specified | Not Specified | Tandem Mass Spectrometry | [5] |
| LC-MS/MS | Chirobiotic V | Not Specified | Electrospray Tandem Mass Spectrometry | [6] |
Experimental Protocols
This section provides a detailed, generalized protocol for the solid-phase extraction of (+)-O-Desmethylvenlafaxine from plasma, based on common practices identified in the cited literature.
Materials:
-
SPE cartridges (e.g., C8, C18, or mixed-mode)
-
Biological plasma samples
-
Internal Standard (IS) solution (e.g., Escitalopram, Nadolol)[1][7]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Deionized water
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
Protocol:
1. Sample Pretreatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the plasma samples to precipitate any particulate matter.
-
Transfer a specific volume (e.g., 500 µL) of the supernatant to a clean tube.
-
Add the internal standard solution and vortex to mix.
-
Acidify the sample by adding a small volume of an acidic solution (e.g., formic acid in water) to adjust the pH.
2. SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing methanol (e.g., 1 mL) through the sorbent bed.
-
Equilibrate the cartridges by passing deionized water or an appropriate buffer (e.g., 1 mL) through the sorbent bed. Ensure the sorbent does not go dry before sample loading.
3. Sample Loading:
-
Load the pretreated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
4. Washing:
-
Wash the cartridge with a weak organic solvent or an acidic aqueous solution (e.g., 1 mL of 5% methanol in water) to remove interferences.
-
Apply a vacuum to dry the sorbent bed completely.
5. Elution:
-
Place clean collection tubes inside the vacuum manifold.
-
Elute the analyte of interest using an appropriate organic solvent or a mixture of solvents (e.g., 1 mL of methanol or acetonitrile).
-
Apply a gentle vacuum to slowly pass the elution solvent through the cartridge.
6. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitute the residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Visualizations
Caption: Workflow for the solid-phase extraction of (+)-O-Desmethylvenlafaxine.
References
- 1. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatriapolska.pl [psychiatriapolska.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective solid-phase extraction using molecularly imprinted polymers for analysis of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sysrevpharm.org [sysrevpharm.org]
Application Notes and Protocols for the Detection of (+)-O-Desmethylvenlafaxine Using Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-O-Desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI). Monitoring its concentration in biological samples is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screenings. Immunoassays offer a rapid, high-throughput, and cost-effective method for the detection and quantification of ODV. These application notes provide a comprehensive overview of the principles and detailed protocols for developing and utilizing immunoassays for (+)-O-Desmethylvenlafaxine.
Principle of Detection
The detection of small molecules like (+)-O-Desmethylvenlafaxine via immunoassay is typically achieved through a competitive format. In this setup, free ODV in a sample competes with a labeled ODV conjugate for a limited number of binding sites on a specific anti-ODV antibody. The resulting signal is inversely proportional to the concentration of ODV in the sample.
Key Components of the Immunoassay
-
Hapten Synthesis and Immunogen Preparation: As a small molecule, ODV is not immunogenic on its own. It must be chemically coupled to a larger carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) to elicit an immune response and produce antibodies. This ODV-protein conjugate is known as an immunogen.
-
Antibody Production: Polyclonal or monoclonal antibodies with high affinity and specificity for ODV are generated by immunizing animals with the ODV-immunogen. Monoclonal antibodies are generally preferred for their batch-to-batch consistency and high specificity.
-
Tracer/Conjugate Preparation: For signal generation, ODV is conjugated to a detectable label, such as an enzyme (e.g., Horseradish Peroxidase, HRP), a fluorophore, or biotin.
Quantitative Data Summary
The performance of an immunoassay is characterized by its sensitivity (IC50) and specificity (cross-reactivity). The following tables present hypothetical yet representative data for a competitive immunoassay developed for (+)-O-Desmethylvenlafaxine.
Table 1: Assay Performance Characteristics
| Parameter | Value | Description |
| Assay Range | 1 - 100 ng/mL | The range of concentrations over which the assay is precise and accurate. |
| IC50 (50% Inhibition Concentration) | 10 ng/mL | The concentration of (+)-O-Desmethylvenlafaxine that causes 50% inhibition of the maximum signal. This is a measure of the assay's sensitivity. |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of (+)-O-Desmethylvenlafaxine that can be reliably distinguished from a blank sample. |
| Limit of Quantification (LOQ) | 1 ng/mL | The lowest concentration of (+)-O-Desmethylvenlafaxine that can be quantitatively determined with acceptable precision and accuracy. |
Table 2: Cross-Reactivity Profile
Cross-reactivity is a critical parameter that defines the specificity of the immunoassay. It is determined by testing structurally related compounds and calculating the percentage of interference relative to (+)-O-Desmethylvenlafaxine.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| (+)-O-Desmethylvenlafaxine | 10 | 100 |
| Venlafaxine | 50 | 20 |
| N-Desmethylvenlafaxine | > 1000 | < 1 |
| N,O-Didesmethylvenlafaxine | > 1000 | < 1 |
| Other structurally unrelated drugs | > 1000 | < 1 |
Cross-Reactivity (%) = (IC50 of (+)-O-Desmethylvenlafaxine / IC50 of Cross-Reactant) x 100
Experimental Protocols
Protocol 1: Hapten Synthesis of (+)-O-Desmethylvenlafaxine Derivative
This protocol describes the synthesis of a carboxylated derivative of ODV, making it suitable for conjugation to a carrier protein.
Materials:
-
(+)-O-Desmethylvenlafaxine
-
Succinic anhydride (B1165640)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve (+)-O-Desmethylvenlafaxine in anhydrous DMF.
-
Add succinic anhydride and TEA to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, purify the product using column chromatography to obtain the carboxylated ODV hapten.
Protocol 2: Preparation of ODV-BSA Immunogen
This protocol details the conjugation of the ODV hapten to Bovine Serum Albumin (BSA) using the carbodiimide (B86325) method.
Materials:
-
Carboxylated ODV hapten
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing
Procedure:
-
Dissolve the carboxylated ODV hapten, EDC, and NHS in DMF.
-
Stir the mixture at room temperature for 1 hour to activate the carboxyl group.
-
Separately, dissolve BSA in PBS.
-
Slowly add the activated hapten solution to the BSA solution with gentle stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
Purify the ODV-BSA conjugate by dialysis against PBS to remove unreacted hapten and coupling reagents.
-
Characterize the conjugate to determine the hapten-to-protein ratio.
Protocol 3: Monoclonal Antibody Production
This protocol outlines the generation of monoclonal antibodies specific to (+)-O-Desmethylvenlafaxine.
Materials:
-
ODV-KLH immunogen (using KLH as the carrier protein for immunization to avoid generating antibodies against the BSA used in the assay)
-
Mice (e.g., BALB/c)
-
Myeloma cell line (e.g., Sp2/0)
-
Polyethylene glycol (PEG)
-
HAT (hypoxanthine-aminopterin-thymidine) medium
-
HT (hypoxanthine-thymidine) medium
-
ELISA plates coated with ODV-BSA
Procedure:
-
Immunize mice with the ODV-KLH immunogen over a period of several weeks.
-
Monitor the antibody titer in the mouse serum using an indirect ELISA with plates coated with ODV-BSA.
-
Once a high titer is achieved, isolate spleen cells from the immunized mice.
-
Fuse the spleen cells with myeloma cells using PEG to create hybridomas.
-
Select for fused cells by culturing in HAT medium.
-
Screen the hybridoma supernatants for the presence of anti-ODV antibodies using ELISA.
-
Clone positive hybridomas by limiting dilution to obtain monoclonal cell lines.
-
Expand the selected clones and purify the monoclonal antibodies from the culture supernatant.
Protocol 4: Competitive ELISA for (+)-O-Desmethylvenlafaxine Quantification
This protocol provides a step-by-step guide for performing a competitive ELISA to measure ODV in samples.
Materials:
-
Anti-ODV monoclonal antibody
-
ODV-HRP conjugate (tracer)
-
96-well microtiter plates
-
(+)-O-Desmethylvenlafaxine standards
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the anti-ODV monoclonal antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add standards, controls, or samples to the wells, followed immediately by the ODV-HRP conjugate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add stop solution to each well to terminate the color development.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the ODV standards. Determine the concentration of ODV in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Signaling Pathway and Mechanism of Action
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+)-O-Desmethylvenlafaxine
Welcome to the technical support center for the synthesis of (+)-O-Desmethylvenlafaxine (ODV). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their ODV synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for O-Desmethylvenlafaxine?
A1: The two main synthetic routes are:
-
A multi-step synthesis starting from p-hydroxyphenylacetonitrile. This is often preferred for its high yield and purity.[1][2][3]
-
Demethylation of Venlafaxine. This route can be more direct but often involves toxic and hazardous reagents, which can complicate scale-up and industrial production.[1][2]
Q2: What are the common impurities encountered during ODV synthesis?
A2: Common impurities can include dimer byproducts (ODV-Dimer and ODV-N-Dimer) and residual starting materials or intermediates from preceding steps.[4] Proper purification, such as recrystallization, is crucial to minimize these impurities.[1][5]
Q3: How can I improve the yield of the final product?
A3: Optimizing the reaction conditions at each step is key. For the multi-step synthesis, ensuring high conversion in the benzyl (B1604629) protection, cyclohexanone (B45756) condensation, deprotection, cyano reduction, and dimethylation stages will contribute to a higher overall yield.[1][2][3] Purification methods, particularly crystallization, also play a significant role in the final isolated yield.[1][5]
Q4: What is a suitable solvent system for the crystallization of O-Desmethylvenlafaxine succinate (B1194679)?
A4: A mixed solvent system of acetone (B3395972) and water is commonly used for the crystallization of O-Desmethylvenlafaxine succinate, yielding high purity and good crystal form.[1][2][3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the benzyl protection of p-hydroxyphenylacetonitrile | Incomplete reaction due to insufficient base or reaction time. | Use potassium carbonate as a catalyst and ensure the reaction goes to completion by monitoring with HPLC. The alkalinity of the base is important to facilitate the reaction.[2] |
| Formation of byproducts during cyclohexanone condensation | Side reactions occurring due to suboptimal catalyst or reaction conditions. | Employ a phase transfer catalyst like tetrabutylammonium (B224687) bromide ((n-Bu)4N+Br−) with sodium hydroxide (B78521) to promote the desired 1,2-nucleophilic addition.[1][2][3] |
| Incomplete deprotection (debenzylation) | Inefficient catalyst or improper reaction conditions (pressure, temperature). | Use a 10% palladium on carbon (Pd/C) catalyst under a hydrogen pressure of 2.0 MPa for efficient deprotection.[1][2][3] |
| Low yield during the final dimethylation step | Suboptimal ratio of reagents (formaldehyde and formic acid) or reaction temperature. | Carefully control the stoichiometry of 37% formaldehyde (B43269) solution and 85% formic acid solution to achieve high conversion.[1][2][3] |
| Presence of dimer impurities in the final product | Inadequate purification of the crude product. | Perform recrystallization of the crude ODV base. Slurrying in a C1-C4 alcohol, like isopropanol, at reflux followed by cooling can effectively reduce dimer impurities.[4] |
| Poor crystal quality of ODV succinate | Improper solvent ratio or cooling rate during crystallization. | Use a mixed solvent of acetone and water (e.g., 3:1 ratio) and allow for gradual cooling to facilitate the formation of well-defined crystals.[1][3][5] |
Data Presentation
Table 1: Summary of Yields and Purity in a 5-Step Synthesis of O-Desmethylvenlafaxine Succinate Monohydrate
| Reaction Step | Intermediate/Product | Catalyst/Reagents | Purity (%) | Yield (%) |
| 1. Benzyl Protection | 4-Benzyloxyphenylacetonitrile | Potassium Carbonate | 99.83 | 98.92 |
| 2. Condensation | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol | NaOH, (n-Bu)4N+Br− | 99.13 | 99.71 |
| 3. Deprotection & Reduction | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HCl | 10% Pd/C, H2 (2.0 MPa) | 98.32 | 94.20 |
| 4. Dimethylation | O-Desmethylvenlafaxine (ODV) | HCHO, HCOOH | 99.20 | 84.77 |
| 5. Salt Formation | O-Desmethylvenlafaxine Succinate Monohydrate | Succinic Acid | 99.92 | 90.27 |
| Overall Yield | 71.09 |
Data sourced from Frontiers in Chemistry.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of O-Desmethylvenlafaxine (ODV) via Dimethylation
This protocol outlines the dimethylation of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride to yield O-Desmethylvenlafaxine.
-
To a reaction vessel, add 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride.
-
Add a 37% formaldehyde solution and an 85% formic acid solution.
-
Heat the reaction mixture and monitor its progress by HPLC.
-
Upon completion, cool the reaction mixture and remove the solvent by rotary evaporation to obtain a syrupy residue.
-
Add water to the residue and filter to remove any insoluble matter.
-
Wash the aqueous layer with toluene (B28343) to remove organic impurities.
-
Adjust the pH of the aqueous layer to 9.5 with a 50% sodium hydroxide solution to precipitate the crude ODV.
-
Filter the solid and recrystallize from water, followed by ethyl acetate (B1210297) and isopropyl alcohol to obtain pure O-Desmethylvenlafaxine.[1]
Protocol 2: Preparation of O-Desmethylvenlafaxine Succinate Monohydrate
This protocol details the formation and crystallization of the succinate salt of ODV.
-
In a round-bottom flask, dissolve O-Desmethylvenlafaxine and succinic acid in a mixture of acetone and water (e.g., 3:1 v/v).[1][3]
-
Heat the mixture to reflux (around 90°C) with stirring until a clear solution is obtained (approximately 1 hour).[1]
-
Cool the solution to 60°C and filter to remove any trace insoluble materials.
-
Continue to cool the filtrate to 35°C and stir for several hours (e.g., 6 hours) to allow for complete crystallization.[1]
-
Filter the resulting solid, wash with acetone, and dry under vacuum to yield O-Desmethylvenlafaxine succinate monohydrate.[5]
Visualizations
Caption: 5-Step Synthesis of (+)-O-Desmethylvenlafaxine Succinate.
Caption: Alternative Demethylation Route to O-Desmethylvenlafaxine.
References
- 1. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]
- 2. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP2252574A1 - Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities - Google Patents [patents.google.com]
- 5. US8754261B2 - Process for the preparation of O-desmethyl-venlafaxine and salts thereof - Google Patents [patents.google.com]
Technical Support Center: Analytical Quantification of (+)-O-Desmethylvenlafaxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical quantification of (+)-O-Desmethylvenlafaxine (ODV).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analytical quantification of (+)-O-Desmethylvenlafaxine?
A1: The main challenges in quantifying (+)-O-Desmethylvenlafaxine (ODV) include:
-
Enantioselective Separation: ODV is a chiral molecule, and its enantiomers can exhibit different pharmacological and pharmacokinetic profiles. Separating the (+) and (-) enantiomers of ODV, as well as from the enantiomers of the parent drug venlafaxine (B1195380) and other metabolites, requires specialized chiral chromatography techniques.[1][2][3][4]
-
Matrix Effects: When analyzing biological samples such as plasma or serum, endogenous components like phospholipids (B1166683) can co-elute with ODV and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement.[5][6][7][8][9] This can significantly impact the accuracy and precision of the quantification.
-
Sensitivity Requirements: For pharmacokinetic studies and therapeutic drug monitoring, highly sensitive methods are required to accurately measure low concentrations of ODV in biological matrices.[10]
-
Method Robustness and Reproducibility: Developing a method that is consistently reliable across different batches of samples and different laboratories is crucial for clinical and research applications.
Q2: Which analytical techniques are most commonly used for the quantification of O-Desmethylvenlafaxine?
A2: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Capillary Electrophoresis (CE).[1][3]
-
HPLC with Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[10][11]
-
HPLC with Fluorescence Detection (HPLC-FLD): This method offers good sensitivity and is a viable alternative to LC-MS/MS, particularly when mass spectrometry is not available.
-
HPLC with Ultraviolet (UV) Detection: While less sensitive than MS or fluorescence detection, HPLC-UV is a cost-effective method suitable for analyzing higher concentrations of ODV.[12]
-
Chiral HPLC: This technique utilizes chiral stationary phases to achieve the separation of ODV enantiomers.[1]
-
Capillary Electrophoresis (CE): CE is an alternative technique that can provide high-efficiency separations of chiral compounds and requires smaller sample volumes compared to HPLC.[2][4]
Q3: Why is enantioselective separation important for O-Desmethylvenlafaxine?
A3: O-Desmethylvenlafaxine is the major active metabolite of venlafaxine, a chiral antidepressant. The two enantiomers of venlafaxine have different pharmacological activities: the R-(-) enantiomer inhibits both norepinephrine (B1679862) and serotonin (B10506) reuptake, while the S-(+) enantiomer is more selective for serotonin reuptake.[1] The enantiomers of ODV also contribute to the overall pharmacological effect. Therefore, developing analytical methods that can distinguish between the enantiomers of both venlafaxine and ODV is crucial for understanding their pharmacokinetics, pharmacodynamics, and for conducting drug-drug interaction studies.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical quantification of (+)-O-Desmethylvenlafaxine.
Chromatographic Issues
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | Chemical Effects: Secondary interactions between the basic analyte and acidic silanols on the column packing. Mobile phase pH close to the analyte's pKa. Physical Effects: Column void or contamination. Inappropriate injection solvent. | Optimize Mobile Phase: Adjust the pH to be at least 2 units away from the pKa of ODV. Increase buffer concentration. Add a competing base to the mobile phase. Improve Sample Preparation: Ensure the sample is dissolved in a solvent weaker than or similar to the mobile phase. Column Maintenance: Use a guard column. If a void is suspected, replace the column.[13][14][15] |
| Poor Resolution Between Enantiomers | Suboptimal Chiral Stationary Phase (CSP): The selected chiral column may not be suitable for the separation. Incorrect Mobile Phase Composition: The type and concentration of the organic modifier and additives can significantly affect chiral separation. Temperature Fluctuations: Temperature can impact chiral recognition. | Select an Appropriate CSP: Consult literature and vendor application notes for recommended chiral columns for venlafaxine and its metabolites. Optimize Mobile Phase: Systematically vary the organic modifier (e.g., methanol (B129727), ethanol, isopropanol) and its concentration. Experiment with different acidic or basic additives. Control Temperature: Use a column oven to maintain a stable temperature. |
| Retention Time Drifting | Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of volatile solvents. Column Degradation: Loss of stationary phase over time. | Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate before starting the analysis. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep it covered to prevent evaporation. Monitor Column Performance: Track column pressure and peak shape to identify signs of degradation. |
Mass Spectrometry Issues
| Problem | Possible Causes | Solutions |
| Ion Suppression or Enhancement (Matrix Effect) | Co-eluting Endogenous Components: Phospholipids from plasma or serum samples are a common cause of ion suppression. High Salt Concentration: Salts from buffers or the sample matrix can interfere with ionization. | Improve Sample Preparation: Use a more effective sample clean-up technique like solid-phase extraction (SPE) with a sorbent designed to remove phospholipids (e.g., Oasis PRiME HLB).[5][6][7][8][9] Optimize Chromatography: Adjust the chromatographic conditions to separate ODV from the interfering matrix components. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, providing better compensation. |
| Low Sensitivity | Suboptimal Ionization Parameters: Incorrect settings for parameters like capillary voltage, cone voltage, and gas flows. Inefficient Desolvation: Poor desolvation of the analyte in the ion source. Matrix Suppression: As described above. | Optimize MS Parameters: Perform a systematic optimization of all relevant ion source and analyzer parameters for ODV. Adjust Mobile Phase: Add modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase to enhance protonation and ionization efficiency. Address Matrix Effects: Implement the solutions mentioned in the previous point. |
| In-source Fragmentation | High Cone/Fragmentor Voltage: Excessive voltage in the ion source can cause the molecule to fragment before entering the mass analyzer. | Optimize Cone/Fragmentor Voltage: Reduce the voltage to a level that maximizes the precursor ion signal while minimizing fragmentation. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of O-Desmethylvenlafaxine from various published methods.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.200 - 200 | 2.0 - 500 | 6 - 600 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.200 | 2.0 | 6 |
| Intra-day Precision (%RSD) | < 13% | < 12.6% | < 10% |
| Inter-day Precision (%RSD) | < 13% | < 12.6% | < 10% |
| Accuracy (%RE) | ± 5.3% | -9.8 to +3.9% | Within 10% |
| Extraction Recovery (%) | > 80% | > 85% | 81.7% |
| Internal Standard | Deuterated ODV | Nadolol | Escitalopram |
| Reference | [11] | [10] |
Table 2: Chiral HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Chiral Column | CHIRALPAK AD-H | CHROBIOTIC V |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine | 30 mmol/L Ammonium Acetate/Methanol |
| Linearity Range (ng/mL) | 5 - 200 (for each enantiomer) | 4.0 - 280 (for each enantiomer) |
| Lower Limit of Detection (LOD) (ng/mL) | 1.5 | 1.5 |
| Intra-day Precision (%RSD) | < 8% | < 9% |
| Inter-day Precision (%RSD) | < 10% | < 9% |
| Extraction Recovery (%) | > 85% | > 76% |
| Reference | [1] |
Experimental Protocols
Detailed Protocol 1: Solid-Phase Extraction (SPE) of O-Desmethylvenlafaxine from Human Plasma
This protocol is a general guideline for SPE using a mixed-mode cation exchange cartridge.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of an internal standard working solution (e.g., deuterated ODV in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of 4% phosphoric acid in water and vortex for another 30 seconds to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences. Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Detailed Protocol 2: Chiral HPLC-UV Method for Enantioselective Separation
This protocol provides a starting point for the chiral separation of venlafaxine and O-desmethylvenlafaxine enantiomers.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Chiral Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
-
Mobile Phase:
-
Prepare a mobile phase of n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 227 nm.
-
-
Sample Preparation:
-
Prepare standard solutions of racemic venlafaxine and ODV in the mobile phase.
-
For plasma samples, use the SPE protocol described above. Reconstitute the final extract in the mobile phase.
-
-
Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Identify the enantiomer peaks based on their retention times. The elution order can be confirmed by injecting standards of the individual enantiomers if available.
-
Visualizations
Signaling Pathway of Venlafaxine and O-Desmethylvenlafaxine
O-Desmethylvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI). It exerts its antidepressant effect by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission.
Caption: Mechanism of action of (+)-O-Desmethylvenlafaxine as an SNRI.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of (+)-O-Desmethylvenlafaxine in a biological matrix using LC-MS/MS.
Caption: A typical bioanalytical workflow for ODV quantification.
Troubleshooting Logic for Poor Peak Shape
This diagram outlines a logical approach to troubleshooting poor peak shape in HPLC analysis.
Caption: Decision tree for troubleshooting poor HPLC peak shape.
References
- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing HPLC Separation of O-desmethylvenlafaxine Diastereomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of O-desmethylvenlafaxine (ODV) diastereomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of O-desmethylvenlafaxine diastereomers.
Question: Why am I seeing poor resolution or co-elution of my O-desmethylvenlafaxine diastereomer peaks?
Answer:
Poor resolution is a common challenge in the separation of stereoisomers. Several factors in your HPLC method could be contributing to this issue. Consider the following troubleshooting steps:
-
Mobile Phase Composition: The polarity and pH of your mobile phase are critical for diastereomer separation.[1]
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) significantly impact selectivity. Systematically vary the percentage of the organic modifier to find the optimal separation.
-
pH of Aqueous Phase: The ionization state of O-desmethylvenlafaxine, a basic compound, is highly dependent on the mobile phase pH.[2] Adjusting the pH with a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) can dramatically alter the retention and selectivity between diastereomers. For basic compounds, operating at a low pH can improve peak shape and retention.[1]
-
Additives: Small amounts of additives like formic acid or triethylamine (B128534) can improve peak shape and influence selectivity.
-
-
Stationary Phase Selection: Not all columns are created equal for chiral or diastereomeric separations.
-
Chiral Stationary Phases (CSPs): For enantiomeric and diastereomeric separations, using a chiral column, such as one based on vancomycin (B549263), is often necessary to achieve baseline separation.[3][4]
-
Conventional Reversed-Phase Columns (e.g., C18): While challenging, separation of diastereomers on achiral columns is sometimes possible. The choice of C18 column can be critical; columns with different bonding technologies and end-capping can offer varying selectivities.
-
-
Column Temperature: Temperature affects the thermodynamics of the separation and the viscosity of the mobile phase.
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, but it will also lengthen the analysis time.[5]
Question: My peaks are tailing. What can I do to improve peak shape?
Answer:
Peak tailing for basic compounds like O-desmethylvenlafaxine is often due to secondary interactions with the stationary phase. Here are some solutions:
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (e.g., pH 2.5-4) to fully protonate the amine group of ODV. This minimizes interactions with residual silanols on the silica-based stationary phase.[1]
-
Use a Suitable Buffer: Employ a buffer with adequate capacity at the desired pH to maintain consistent ionization of your analyte.[2]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into your mobile phase can mask the active sites on the stationary phase, leading to more symmetrical peaks.
-
Column Choice: Consider using a column specifically designed for basic compounds, which may have a different silica (B1680970) chemistry or end-capping to reduce silanol (B1196071) interactions.
Question: I'm experiencing inconsistent retention times. What are the likely causes?
Answer:
Fluctuating retention times can compromise the reliability of your analytical method. The following factors are common culprits:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, is a primary cause of retention time drift.[2] Ensure accurate and consistent preparation for every run.
-
Column Temperature: Lack of a column thermostat or fluctuations in the ambient temperature can lead to shifts in retention. Using a column oven is highly recommended for reproducible results.[5]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can cause retention times to drift, particularly at the beginning of a sequence.
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating O-desmethylvenlafaxine diastereomers?
A1: For robust and reliable separation of O-desmethylvenlafaxine diastereomers, a chiral stationary phase (CSP) is highly recommended. Vancomycin-based chiral columns have been successfully used for the stereoselective analysis of venlafaxine (B1195380) and its metabolites, including O-desmethylvenlafaxine.[3][7] While separation on a conventional C18 column might be achievable, it often requires extensive method development and may not provide baseline resolution.
Q2: What is a typical mobile phase for the separation of O-desmethylvenlafaxine diastereomers?
A2: A common mobile phase for the chiral separation of O-desmethylvenlafaxine on a vancomycin-based column consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate or phosphate buffer).[3] For example, a mobile phase of 30 mmol/l ammonium acetate and methanol (15:85, v/v) with a pH of 6.0 has been reported.[3] The optimal mobile phase composition will depend on the specific column and the desired separation characteristics.
Q3: How does mobile phase pH affect the separation?
A3: The mobile phase pH is a critical parameter as it controls the ionization state of O-desmethylvenlafaxine, which has a basic amine group.[1][2] At a pH below its pKa, the molecule will be protonated (ionized). The degree of ionization affects its interaction with the stationary phase and, therefore, its retention and the selectivity between diastereomers. For reversed-phase chromatography, a lower pH generally leads to better retention and peak shape for basic compounds.
Q4: What detection methods are suitable for O-desmethylvenlafaxine?
A4: O-desmethylvenlafaxine can be detected using several methods depending on the required sensitivity and selectivity.
-
UV Detection: UV detection at around 225-230 nm is a common and accessible method.[8]
-
Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity compared to UV detection.[9]
-
Mass Spectrometry (MS and MS/MS): Coupling HPLC with a mass spectrometer provides the highest sensitivity and selectivity, which is particularly useful for analyzing complex biological matrices.[3][7]
Data Presentation
Table 1: Example HPLC Method Parameters for Chiral Separation of Venlafaxine and O-desmethylvenlafaxine Enantiomers
| Parameter | Condition | Reference |
| Column | CHRIOBIOTIC V (5 µm, 250 mm x 4.6 mm) | [3] |
| Mobile Phase | 30 mmol/l Ammonium Acetate-Methanol (15:85, v/v) | [3] |
| pH | 6.0 | [3] |
| Flow Rate | 1.0 ml/min | [3] |
| Detection | Electrospray Ionization Mass Spectrometry (ESI/MS) | [3] |
Table 2: Reported Linearity Ranges for O-desmethylvenlafaxine Enantiomers in Human Plasma
| Analyte | Linearity Range (ng/ml) | Correlation Coefficient (r) | Reference |
| S-(+)-ODV | 4.0 - 280 | > 0.999 | [3] |
| R-(-)-ODV | 4.0 - 280 | > 0.999 | [3] |
Experimental Protocols
Protocol 1: General Method for Chiral HPLC-MS/MS Analysis of O-desmethylvenlafaxine in Human Plasma
This protocol is a generalized procedure based on published methods.[3]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a suitable SPE cartridge (e.g., Strata-X-C) as per the manufacturer's instructions.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes (venlafaxine and O-desmethylvenlafaxine) with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: CHRIOBIOTIC V (5 µm, 250 mm x 4.6 mm) or equivalent chiral column.
-
Mobile Phase: 30 mmol/l ammonium acetate-methanol (15:85, v/v), adjusted to pH 6.0.
-
Flow Rate: 1.0 ml/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometric Detection:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.
-
Monitor the specific m/z transitions for the O-desmethylvenlafaxine diastereomers.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A pathway for systematic HPLC method optimization.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. HPLC故障排除指南 [sigmaaldrich.com]
- 3. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs [mdpi.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
Stability of (+)-O-Desmethylvenlafaxine in various solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of (+)-O-Desmethylvenlafaxine (Desvenlafaxine) in various solvents and under different temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of (+)-O-Desmethylvenlafaxine?
A1: (+)-O-Desmethylvenlafaxine is a relatively stable molecule under neutral, basic, photolytic, and thermal stress conditions. However, it is susceptible to degradation under acidic and oxidative conditions.[1][2] It is also sensitive to moisture, and for pharmaceutical formulations, non-aqueous processing methods are often recommended.
Q2: In which conditions is (+)-O-Desmethylvenlafaxine most labile?
A2: The compound is most susceptible to degradation under acidic conditions.[2][3][4] Significant degradation has been observed when exposed to hydrochloric acid, particularly at elevated temperatures.[2][3] It also shows some degradation under oxidative stress, for example, in the presence of hydrogen peroxide.[2]
Q3: Is (+)-O-Desmethylvenlafaxine stable in aqueous solutions?
A3: While stable in neutral and basic aqueous solutions, its stability in acidic aqueous solutions is compromised.[2][3] For short-term storage of aqueous solutions, it is advisable to use neutral or slightly basic buffers. One source recommends not storing aqueous solutions for more than one day.[5]
Q4: What is the recommended storage condition for the solid form of (+)-O-Desmethylvenlafaxine?
A4: As a crystalline solid, (+)-O-Desmethylvenlafaxine is stable for at least four years when stored at -20°C.[6][7]
Q5: Are there any known degradation products of (+)-O-Desmethylvenlafaxine?
A5: Yes, under acidic stress, a major degradation product is formed through the loss of a water molecule (dehydration) from the cyclohexanol (B46403) ring.[3][8]
Troubleshooting Guides
Issue: Unexpected degradation of (+)-O-Desmethylvenlafaxine in an experiment.
Possible Causes & Solutions:
-
Acidic Conditions:
-
Cause: The presence of acidic residues in glassware, solvents, or excipients can catalyze degradation.
-
Solution: Ensure all glassware is thoroughly rinsed with a neutral or slightly basic solution and dried before use. Use high-purity, neutral solvents. When using excipients, check their pH and potential for acidic impurities.
-
-
Oxidative Stress:
-
Cause: Exposure to air (oxygen) and certain solvents that can generate peroxides over time (e.g., older ethers, THF) can lead to oxidative degradation.
-
Solution: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon. Use freshly opened or properly stored solvents to avoid peroxide contamination.
-
-
Cross-Contamination:
-
Cause: Contamination with other reactive chemicals in the laboratory environment.
-
Solution: Follow good laboratory practices (GLP) to prevent cross-contamination. Use dedicated spatulas and glassware for handling (+)-O-Desmethylvenlafaxine.
-
Issue: Poor solubility or precipitation of (+)-O-Desmethylvenlafaxine in a solvent.
Possible Causes & Solutions:
-
Solvent Selection:
-
Cause: (+)-O-Desmethylvenlafaxine has varying solubility in different solvents. It is sparingly soluble in aqueous buffers.[5]
-
Solution: For aqueous buffers, solubility can be enhanced by first dissolving the compound in a small amount of a water-miscible organic solvent like DMF or DMSO and then diluting it with the aqueous buffer.[5] Refer to the solubility data table below for guidance on appropriate solvents.
-
-
pH of the Medium:
-
Cause: The ionization state of the molecule, which is pH-dependent, can significantly affect its solubility.
-
Solution: Adjusting the pH of the aqueous solution may improve solubility. Since it has a phenolic hydroxyl group and a tertiary amine, its solubility will be higher at pH values where it is ionized.
-
Data Presentation
Table 1: Solubility of (+)-O-Desmethylvenlafaxine in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~5 mg/mL | [5][6] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~0.25 mg/mL | [5][6] |
| Ethanol | ~0.10 mg/mL | [5][6] |
| DMF:PBS (pH 7.2) (1:2) | ~0.30 mg/mL | [5][6] |
Table 2: Summary of Forced Degradation Studies of (+)-O-Desmethylvenlafaxine
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Reference |
| Acidic | 1 M HCl | 8 hours at 80°C | 10-20% | [3] |
| Acidic | 0.5 N HCl | 2 hours at 70°C | 18.65% | [2] |
| Basic | 5 M NaOH | 8 hours at 80°C | Stable | [3] |
| Basic | 1.0 N NaOH | 12 hours at 70°C | 11.01% | [2] |
| Oxidative | 3% H₂O₂ | 2 hours at 50°C | 17.05% | [2] |
| Oxidative | 6% H₂O₂ | Room Temperature | Negligible | [3] |
| Thermal (Dry Heat) | 80°C | 10 days | 0.27% | [2] |
| Thermal (Moist Heat) | 80°C, 75% RH | 2 hours | 0.25% | [2] |
| Photolytic | UV light (315-400 nm) | 10 days | 0.23% | [2] |
Experimental Protocols
Forced Degradation Study Protocol (General)
This protocol is a generalized procedure based on common practices for forced degradation studies.
-
Preparation of Stock Solution: Prepare a stock solution of (+)-O-Desmethylvenlafaxine in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[9]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 80°C for 8 hours.[3]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and heat at 80°C for 8 hours. Note: Some studies have used up to 5M NaOH to observe degradation.[3]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-6% H₂O₂ and keep at room temperature or slightly elevated temperature (e.g., 50°C) for 2-24 hours.[2][3]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for several days.[2]
-
Photolytic Degradation: Expose the solid drug substance or a solution to UV light (e.g., in a photostability chamber) for an extended period.[2]
-
-
Sample Preparation for Analysis: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis (e.g., 60 µg/mL).[3]
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method. A common method utilizes a C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile).[2][3] Detection is typically performed using a UV detector.
Visualizations
Caption: Troubleshooting workflow for unexpected degradation of (+)-O-Desmethylvenlafaxine.
Caption: Primary degradation pathway of (+)-O-Desmethylvenlafaxine under acidic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. banglajol.info [banglajol.info]
- 3. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of (+)-O-Desmethylvenlafaxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of (+)-O-Desmethylvenlafaxine (ODV).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my (+)-O-Desmethylvenlafaxine analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as (+)-O-Desmethylvenlafaxine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.[1][2]
Q2: What are the common causes of matrix effects in the bioanalytical LC-MS/MS of ODV?
A2: The primary causes of matrix effects are endogenous components of the biological sample that are not completely removed during sample preparation.[1] For plasma samples, phospholipids (B1166683) are a major contributor to ion suppression.[3] Other sources can include salts, proteins, and other metabolites that co-elute with ODV.[1] The choice of ionization technique also plays a role, with electrospray ionization (ESI) being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4]
Q3: How can I determine if my ODV analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment: The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[2]
-
Quantitative Assessment: The post-extraction spike method is used to calculate a Matrix Factor (MF), which provides a quantitative measure of the matrix effect.[1][5] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[1]
Q4: What are the key strategies to minimize or eliminate matrix effects for ODV analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Optimize Sample Preparation: Implementing a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering matrix components than simple protein precipitation (PPT).[4][6]
-
Chromatographic Separation: Modifying the HPLC or UHPLC conditions (e.g., changing the column, mobile phase composition, or gradient) can help separate ODV from co-eluting matrix components.[6]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as O-desmethylvenlafaxine-d6, that co-elutes with ODV will experience similar matrix effects, allowing for accurate correction during data processing.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[1][7]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[6]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in my ODV quantification.
This issue is often a primary indicator of unaddressed matrix effects. Follow this troubleshooting workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for poor reproducibility and accuracy.
Issue 2: Significant ion suppression or enhancement is observed.
If you have confirmed the presence of significant matrix effects, the following guide can help you select the appropriate mitigation strategy.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Quantitative Data Summary
The following tables summarize quantitative data related to matrix effects and recovery for the analysis of (+)-O-Desmethylvenlafaxine from various studies.
Table 1: Matrix Effect and Recovery Data for O-Desmethylvenlafaxine
| Sample Matrix | Sample Preparation | Analyte Concentration | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) | Reference |
| Whole Blood | Solid-Phase Extraction | 500 ng/mL | 77.4 (Ion Enhancement) | Not Reported | Not Reported | [8] |
| Human Plasma | Protein Precipitation | Not Specified | Minor | >96 | >96 | [9] |
| Human Plasma | Solid-Phase Extraction | Not Specified | Not Explicitly Quantified | 81.7 | Not Reported | [10] |
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | General Effectiveness in Reducing Matrix Effects | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low | Rapid, simple, and inexpensive. | Does not effectively remove phospholipids, a major source of matrix effects.[3][4] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower analyte recovery.[4] |
| Solid-Phase Extraction (SPE) | High | Provides selective extraction and can significantly reduce matrix components.[4][6] | Can be more time-consuming and costly than PPT.[11] |
| HybridSPE® | Very High | Specifically targets and removes phospholipids.[12] | May be more expensive than other methods. |
Experimental Protocols
Protocol 1: Post-Extraction Spike Method for Quantitative Assessment of Matrix Effect
This protocol is adapted from methodologies described in the literature.[5][8]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix. Spike the analyte and IS into the extracted matrix just before the final evaporation and reconstitution step.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the biological matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
-
Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)
-
Process Efficiency (PE) = (Peak Area of Set C) / (Peak Area of Set A) = MF x RE
-
Protocol 2: Example Solid-Phase Extraction (SPE) for ODV from Plasma
This is a general protocol based on common SPE procedures for basic drugs like ODV.[5][10]
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the internal standard solution and 400 µL of 10% orthophosphoric acid.[5] Vortex to mix.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by equilibration with water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences, followed by a stronger organic solvent (e.g., methanol) to remove non-polar interferences.
-
Elution: Elute the analyte and IS with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for (+)-O-Desmethylvenlafaxine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of (+)-O-Desmethylvenlafaxine and its parent compound, Venlafaxine (B1195380).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing poor peak resolution or co-elution between Venlafaxine and (+)-O-Desmethylvenlafaxine. What are the likely causes and how can I resolve this?
A1: Co-elution of Venlafaxine (VEN) and its active metabolite, O-Desmethylvenlafaxine (ODV), is a frequent challenge due to their structural similarities. Here are the primary factors and recommended solutions:
-
Mobile Phase Composition: The pH and organic modifier ratio of your mobile phase are critical for achieving separation. Both VEN and ODV are basic compounds.
-
pH Adjustment: Modifying the mobile phase pH can alter the ionization state of the analytes, thereby affecting their retention on a reversed-phase column. Experimenting with a pH range of 3 to 7 is recommended. A lower pH can often improve peak shape for basic compounds.
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) significantly impact selectivity. Acetonitrile typically provides sharper peaks, while methanol (B129727) can offer different selectivity. Varying the organic-to-aqueous ratio is a primary step in optimizing resolution.
-
Buffer Concentration: A buffer concentration between 10-50 mM is generally sufficient to provide good peak shape and reproducible retention times.
-
-
Column Chemistry: The choice of stationary phase is crucial.
-
Stationary Phase: A standard C18 column is often used, but for challenging separations, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, may provide the necessary resolution.
-
Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm in UPLC) can significantly increase efficiency and improve resolution.
-
-
Gradient Elution: A gradient elution program can often improve the resolution of closely eluting compounds.[1] A shallow gradient around the elution time of VEN and ODV can enhance their separation.[1]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[2] However, be mindful of analyte stability at higher temperatures.
Q2: My peaks for Venlafaxine and (+)-O-Desmethylvenlafaxine are tailing. What steps should I take to improve peak shape?
A2: Peak tailing is a common issue when analyzing basic compounds like VEN and ODV. It is often caused by secondary interactions with the silica (B1680970) backbone of the stationary phase.
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to fully protonate the analytes. This minimizes interactions with residual silanol (B1196071) groups on the silica surface.
-
Ionic Strength: Increasing the buffer concentration in the mobile phase can help to mask the residual silanol groups and reduce peak tailing.
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Column Contamination: Contaminants from previous injections can accumulate on the column and cause peak shape issues. Flushing the column with a strong solvent may resolve this.[3]
Q3: How can I achieve chiral separation of the enantiomers of O-Desmethylvenlafaxine?
A3: The separation of (+)-O-Desmethylvenlafaxine from its (-)-enantiomer requires a chiral stationary phase or a chiral selector in the mobile phase. Several approaches have been successfully employed:
-
Chiral Stationary Phases (CSPs): This is the most common approach. Vancomycin-based chiral columns, such as the CHRIOBIOTIC V, have been shown to effectively separate the enantiomers of both VEN and ODV.[4]
-
Capillary Electrophoresis (CE): CE with a chiral selector, such as a cyclodextrin (B1172386) derivative, added to the background electrolyte is another effective technique for enantioseparation.[5]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV for Achiral Separation of Venlafaxine and O-Desmethylvenlafaxine
This protocol provides a general starting point for the separation of VEN and ODV. Optimization will likely be required for your specific instrumentation and sample matrix.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Methanol:Potassium Dihydrogen Phosphate Buffer (pH 6.1) (30:30:40 v/v/v)[6]
-
Flow Rate: 1.5 mL/min[6]
-
Column Temperature: 35°C[6]
-
Detection: UV at 227 nm[6]
-
Injection Volume: 10 µL
Protocol 2: Chiral HPLC-MS/MS for Enantioselective Analysis of Venlafaxine and O-Desmethylvenlafaxine
This method is suitable for the simultaneous stereoselective analysis of VEN and ODV in biological matrices.
-
Column: Chiral AGP, 150 mm x 4.0 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Time-programmed gradient (specifics to be optimized based on system)
-
Flow Rate: Gradient flow
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive ion mode[7]
Quantitative Data Summary
The following tables summarize typical chromatographic parameters from published methods. Note that these values can vary depending on the specific instrument, column, and experimental conditions.
Table 1: Example HPLC-UV Method Parameters and Results
| Parameter | Value | Reference |
| Column | C18 (4.6 x 150 mm, 5 µm) | [8] |
| Mobile Phase | 0.05 mol/L Sodium Dihydrogen Phosphate:Acetonitrile (72:28) | [8] |
| Flow Rate | 0.5 mL/min | [8] |
| Temperature | 30°C | [8] |
| Detection | Fluorescence (Ex: 276 nm, Em: 598 nm) | [8] |
| Retention Time (ODV) | ~3.9 min | [8] |
| Retention Time (VEN) | ~7.0 min | [8] |
Table 2: Example Chiral HPLC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Column | CHRIOBIOTIC V (250 mm x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | 30 mmol/l Ammonium Acetate:Methanol (15:85, pH 6.0) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | ESI-MS | [4] |
| LLOQ (S-(+)-ODV) | 1.5 ng/ml | [4] |
| LLOQ (R-(-)-ODV) | 1.5 ng/ml | [4] |
Visualizations
Troubleshooting Workflow for Co-eluting Peaks
References
- 1. benchchem.com [benchchem.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization | MDPI [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Liquid chromatography tandem mass spectrometry method for the simultaneous stereoselective determination of venlafaxine and its major metabolite, O-desmethylvenlafaxine, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reproducibility in (+)-O-Desmethylvenlafaxine In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome challenges related to poor reproducibility in in vitro assays involving (+)-O-Desmethylvenlafaxine (ODV). Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to ensure the robustness and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to variability in experimental outcomes with (+)-O-Desmethylvenlafaxine.
Q1: My IC50 values for (+)-O-Desmethylvenlafaxine are inconsistent between experiments. What are the likely causes?
A1: Inconsistent IC50 values are a common challenge in cell-based and biochemical assays. Several factors can contribute to this variability:
-
Cell-Based Factors:
-
Cell Health and Passage Number: Using cells with high passage numbers can lead to genetic drift and altered drug sensitivity. It is crucial to use cells from a consistent and narrow range of passage numbers and always monitor cell viability before starting an experiment.
-
Cell Seeding Density: Inconsistent cell seeding density can cause significant variations in results. Ensure a homogenous cell suspension and accurate cell counting before plating.
-
Mycoplasma Contamination: This common contamination can alter cellular metabolism and drug response. Regularly test your cell cultures for mycoplasma.
-
-
Compound-Specific Issues:
-
Solubility: (+)-O-Desmethylvenlafaxine has limited aqueous solubility. Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) and does not precipitate upon dilution into your aqueous assay buffer. Visually inspect for any precipitation.
-
Stability: While generally stable, prolonged incubation in certain buffer conditions or exposure to light could potentially degrade the compound. It is recommended to prepare fresh working solutions for each experiment.
-
-
Assay Protocol Variability:
-
Reagent Quality and Consistency: Use high-purity, fresh reagents. Batch-to-batch variability in reagents such as enzymes, substrates, or cell culture media can significantly impact results.
-
Incubation Times: Ensure that incubation times for the reaction and with the inhibitor are consistent across all experiments.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be kept consistent across all wells and plates, as it can affect enzyme activity and cell health.
-
Q2: I am observing high variability between replicate wells on the same plate. What should I check?
A2: High intra-plate variability often points to technical errors during the assay setup. Consider the following:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability. Use calibrated pipettes and proper techniques to ensure accurate volume dispensing.
-
Mixing: Inadequate mixing of reagents within the wells can lead to localized concentration differences. Ensure thorough but gentle mixing after each reagent addition.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics. To mitigate this, consider not using the outer wells for experimental data or filling them with a buffer to create a humidity barrier.
-
Temperature Uniformity: Ensure the entire plate is at a uniform temperature during incubation.
Q3: The inhibitory potency of my (+)-O-Desmethylvenlafaxine seems lower than expected based on published data. What could be the reason?
A3: Discrepancies between your results and published data can arise from several factors:
-
Different Assay Systems: The IC50 value is highly dependent on the experimental setup. Differences in cell lines, enzyme sources, substrate concentrations, and buffer compositions can all lead to variations in potency.
-
ATP Concentration (for kinase assays, though not the primary target of ODV): For ATP-competitive inhibitors, the apparent IC50 value is highly dependent on the ATP concentration.
-
Data Analysis: Different methods for background subtraction, normalization, and curve fitting can lead to different IC50 values. Standardize your data analysis workflow. For instance, the Cheng-Prusoff equation can be used to convert IC50 to a Ki value, which is a measure of binding affinity.
Q4: Can the vehicle solvent affect my in vitro assay with (+)-O-Desmethylvenlafaxine?
A4: Yes, the solvent used to dissolve (+)-O-Desmethylvenlafaxine, typically DMSO, can have direct effects on your in vitro system. It is crucial to:
-
Maintain a Low Final Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, and ensure it is consistent across all wells, including controls.
-
Include a Vehicle Control: Always include a vehicle-only control (cells or enzyme treated with the same concentration of DMSO as the highest concentration of ODV) to account for any solvent-induced effects.
Data Presentation
The inhibitory potency of (+)-O-Desmethylvenlafaxine is primarily attributed to its interaction with the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. The following table summarizes key quantitative data from in vitro studies.
| Target Transporter | Parameter | Value (nM) | Assay System |
| Human Serotonin Transporter (hSERT) | Kᵢ | 40.2 ± 1.6 | Radioligand binding assay with cells expressing hSERT[1] |
| Human Serotonin Transporter (hSERT) | IC₅₀ | 47.3 ± 19.4 | [³H]5-HT uptake inhibition assay with cells expressing hSERT[1] |
| Human Norepinephrine Transporter (hNET) | Kᵢ | 558.4 ± 121.6 | Radioligand binding assay with cells expressing hNET[1] |
| Human Norepinephrine Transporter (hNET) | IC₅₀ | 531.3 ± 113.0 | [³H]NE uptake inhibition assay with cells expressing hNET[1] |
Experimental Protocols
Below is a detailed methodology for a common in vitro assay used to characterize (+)-O-Desmethylvenlafaxine: a radiolabeled neurotransmitter uptake inhibition assay.
Protocol: [³H]-Serotonin Uptake Inhibition Assay in HEK293 cells stably expressing hSERT
1. Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT)
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4).
-
[³H]-Serotonin (specific activity ~20-30 Ci/mmol)
-
(+)-O-Desmethylvenlafaxine (ODV)
-
Positive Control Inhibitor (e.g., Fluoxetine)
-
96-well cell culture plates (white, clear bottom for adherent cells)
-
Scintillation fluid and a scintillation counter
2. Cell Plating:
-
The day before the assay, seed the HEK293-hSERT cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 - 60,000 cells/well).
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
3. Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed (37°C) KRH buffer.
-
Prepare serial dilutions of (+)-O-Desmethylvenlafaxine and the positive control (e.g., Fluoxetine) in KRH buffer at 2x the final desired concentration.
-
Add 50 µL of the compound dilutions to the respective wells. For total uptake wells, add 50 µL of KRH buffer. For non-specific uptake wells, add 50 µL of a high concentration of the positive control (e.g., 10 µM Fluoxetine).
-
Pre-incubate the plate at 37°C for 15-20 minutes.
-
Prepare the [³H]-Serotonin working solution in KRH buffer at 2x the final concentration (e.g., 20 nM, so the final concentration will be 10 nM).
-
Initiate the uptake by adding 50 µL of the [³H]-Serotonin working solution to all wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-15 minutes). This time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 50 µL of a suitable lysis buffer (e.g., 0.1% SDS) to each well and incubate for 30 minutes at room temperature.
-
Add 150 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
4. Data Analysis:
-
Calculate the specific uptake by subtracting the average counts per minute (CPM) of the non-specific uptake wells from the average CPM of the total uptake wells.
-
For each concentration of (+)-O-Desmethylvenlafaxine, calculate the percentage of inhibition relative to the specific uptake.
-
Plot the percent inhibition against the logarithm of the (+)-O-Desmethylvenlafaxine concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a non-linear regression analysis software to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Mechanism of action of (+)-O-Desmethylvenlafaxine.
Experimental Workflow
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Logical Troubleshooting Flowchart
Caption: Troubleshooting logic for ODV assay reproducibility.
References
Strategies to prevent racemization of (+)-O-Desmethylvenlafaxine during storage
Welcome to the technical support center for (+)-O-Desmethylvenlafaxine (ODV). This resource is designed to assist researchers, scientists, and drug development professionals in maintaining the stereochemical integrity of (+)-O-Desmethylvenlafaxine during storage and experimentation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is (+)-O-Desmethylvenlafaxine and why is its stereochemistry important?
A1: O-Desmethylvenlafaxine (ODV), also known as desvenlafaxine, is the major active metabolite of the antidepressant venlafaxine[1][2]. It is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers: (+)-O-Desmethylvenlafaxine and (-)-O-Desmethylvenlafaxine[3]. The human body is a chiral environment, and as such, enantiomers of a drug can interact differently with biological targets like enzymes and receptors, leading to differences in pharmacology, efficacy, and safety profiles[4][5]. Maintaining the enantiomeric purity of (+)-ODV is crucial for obtaining accurate and reproducible experimental results.
Q2: What is racemization and why is it a concern for (+)-O-Desmethylvenlafaxine?
A2: Racemization is the process where an enantiomerically pure substance converts into a mixture containing equal amounts of both enantiomers (a racemate)[6]. This conversion can lead to a loss of biological activity or the introduction of unintended pharmacological effects. For (+)-ODV, racemization during storage would result in a sample containing both the (+) and (-) forms, compromising any experiments designed to study the specific effects of the (+)-enantiomer.
Q3: What are the primary factors that can induce racemization?
A3: The primary environmental factors known to induce racemization in chiral molecules are temperature, pH, light, and the solvent or matrix the compound is stored in[6]. For instance, studies on the parent compound, venlafaxine, have shown that its degradation is influenced by pH and UV light[7]. Although specific data on ODV racemization is limited, these general principles are expected to apply.
Troubleshooting Guide
Problem: My sample of (+)-O-Desmethylvenlafaxine shows a loss of enantiomeric excess (e.e.) after storage.
This is a common issue indicating that racemization has occurred. Use the following guide to troubleshoot potential causes and implement preventative strategies.
| Potential Cause | Recommended Action & Prevention Strategy |
| Inappropriate Storage Temperature | Troubleshooting: Review temperature logs for any excursions to higher temperatures. Prevention: Store (+)-ODV at low, controlled temperatures (e.g., -20°C or -80°C for long-term storage), especially for solutions. Avoid repeated freeze-thaw cycles. |
| Incorrect pH of Solution | Troubleshooting: Measure the pH of the solvent or buffer used. Extreme pH (either highly acidic or basic) can catalyze racemization[6]. Prevention: Store (+)-ODV in a neutral, buffered solution (pH ~7.0-7.4) if it must be kept in solution. Use high-purity, neutral solvents for reconstitution. |
| Exposure to Light | Troubleshooting: Check if the storage container is transparent and if the storage location is exposed to ambient or UV light. Prevention: Always store (+)-ODV in amber vials or containers that protect it from light[7]. Work with the compound under subdued lighting conditions when possible. |
| Presence of Contaminants | Troubleshooting: Analyze the sample for impurities that could act as catalysts (e.g., trace amounts of acids, bases, or metal ions). Prevention: Use high-purity solvents and excipients. Ensure glassware is thoroughly cleaned and rendered inert. |
| Inappropriate Formulation/Excipients | Troubleshooting: Review the composition of the formulation. Some excipients may interact with the API and promote instability. Prevention: For formulation development, conduct stability studies with various pharmaceutically acceptable excipients to identify a stable formulation. Consider strategies like cocrystallization, which can enhance the stability of active pharmaceutical ingredients (APIs)[8][9]. |
Diagrams and Workflows
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Venlafaxine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. veranova.com [veranova.com]
- 5. researchgate.net [researchgate.net]
- 6. firsthope.co.in [firsthope.co.in]
- 7. [Influencing Factors and Transformation Mechanism of Venlafaxine Degradation by UV] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Enhancing the stability of active pharmaceutical ingredients by the cocrystal strategy - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Resolution of O-desmethylvenlafaxine Enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral chromatographic separation of O-desmethylvenlafaxine (ODV) enantiomers.
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of O-desmethylvenlafaxine enantiomers.
Question: Why am I observing poor or no resolution between the ODV enantiomers?
Answer: Poor resolution is a common challenge in chiral chromatography. Several factors in your experimental setup could be the cause. Consider the following troubleshooting steps:
-
Optimize the Mobile Phase/Buffer pH: The ionization state of both the analyte and the chiral selector plays a crucial role in enantiomeric recognition. For instance, with a vancomycin-based chiral stationary phase, a mobile phase pH of 6.0 has been used successfully.[1] In capillary electrophoresis, a buffer pH of 2.5 has been shown to be effective with cyclodextrin (B1172386) selectors.[2][3] A systematic evaluation of a pH range is recommended.
-
Adjust the Chiral Selector Concentration: In methods like capillary electrophoresis (CE), the concentration of the chiral selector (e.g., cyclodextrins or polymeric surfactants) is critical. Insufficient concentration may lead to inadequate interaction for separation, while excessive concentration can sometimes negatively impact resolution and analysis time.[4]
-
Evaluate Different Chiral Stationary Phases (CSPs) or Selectors: If optimizing the mobile phase is insufficient, the chosen chiral selector may not be suitable for this specific separation. For HPLC, consider screening different types of CSPs. Vancomycin-based columns have proven effective for separating venlafaxine (B1195380) and ODV enantiomers.[1] For CE, a variety of charged cyclodextrins and polymeric surfactants can be tested.[2][3][4]
-
Modify the Organic Modifier in the Mobile Phase: The type and concentration of the organic modifier (e.g., methanol (B129727), acetonitrile) in the mobile phase can significantly influence chiral recognition. Systematically varying the ratio of the organic modifier to the aqueous buffer is a key step in method development.[1]
-
Adjust the Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. It is advisable to control the column temperature and investigate its effect on the separation.
Question: My peaks are tailing. How can I improve the peak shape?
Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Check for Secondary Interactions: For basic compounds like O-desmethylvenlafaxine, secondary interactions with residual silanols on silica-based CSPs can cause tailing. Adding a small amount of a basic additive, such as diethylamine, to the mobile phase in normal-phase chromatography can help to mitigate this issue.[5]
-
Reduce Sample Concentration: Injecting too much sample can lead to column overload and result in broad, tailing peaks. Try diluting your sample and reinjecting.
-
Ensure Mobile Phase Compatibility: Ensure that the sample is dissolved in a solvent that is compatible with the mobile phase. A mismatch can lead to poor peak shape.
-
Column Conditioning and Regeneration: The performance of chiral columns can degrade over time.[4] Follow the manufacturer's instructions for column conditioning and regeneration.
Question: My retention times are not consistent. What could be the cause?
Answer: Fluctuating retention times can point to issues with the HPLC system, mobile phase preparation, or column equilibration.
-
System Equilibration: Ensure that the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of shifting retention times.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-degassed. Changes in the mobile phase composition due to evaporation of the more volatile components can affect retention times.
-
Pump Performance: Check for any fluctuations in the pump pressure, which could indicate a problem with the pump seals or check valves. Ensure a consistent and pulse-free flow.
-
Temperature Control: As mentioned earlier, temperature fluctuations can affect retention times. Use a column oven to maintain a constant temperature.
Frequently Asked Questions (FAQs)
What is a good starting point for developing a chiral HPLC method for ODV enantiomers?
A good starting point is to screen a few different types of chiral stationary phases. Based on published literature, a vancomycin-based CSP, such as CHRIOBIOTIC V, is a promising candidate.[1] A typical starting mobile phase could be a mixture of methanol or acetonitrile (B52724) with an ammonium (B1175870) acetate (B1210297) buffer.[1]
What are the advantages of using capillary electrophoresis for this separation?
Capillary electrophoresis (CE) offers several advantages, including high separation efficiency, short analysis times, and low consumption of analytes and reagents.[2] It also provides flexibility in the choice of chiral selectors, which are added to the background electrolyte.
How do I choose a suitable chiral selector for a CE method?
The choice of a chiral selector in CE depends on the analyte's properties. For O-desmethylvenlafaxine, charged cyclodextrins like carboxymethyl-β-CD and phosphated γ-CD have been shown to be effective.[2][3] Polymeric surfactants are another class of chiral selectors that have been successfully used.[4] Screening different types of selectors at various pH levels is a common strategy for method development.[2]
What detection methods are suitable for the analysis of ODV enantiomers?
Both UV and mass spectrometry (MS) detectors are commonly used.[6][7] MS detection offers higher sensitivity and selectivity, which is particularly beneficial when analyzing samples from biological matrices.[1][4]
Quantitative Data Summary
The following table summarizes chromatographic conditions from published methods for the chiral separation of O-desmethylvenlafaxine enantiomers.
| Parameter | HPLC Method | Capillary Electrophoresis Method 1 | Capillary Electrophoresis Method 2 |
| Stationary Phase/Selector | CHRIOBIOTIC V (5 µm, 250 mm x 4.6 mm)[1] | Carboxymethyl-β-CD[2] | Phosphated γ-CD[3] |
| Mobile Phase/Buffer | 30 mmol/l ammonium acetate-methanol (15:85, v/v), pH 6.0[1] | 25 mM phosphate (B84403) buffer, pH 2.5[2] | 50 mM phosphate buffer, pH 2.5[3] |
| Selector Concentration | N/A | 10 mM[2] | 20 mg/ml[3] |
| Flow Rate/Voltage | 1.0 ml/min[1] | 25 kV[2] | Not Specified |
| Temperature | Not Specified | 15 °C[2] | Not Specified |
| Detection | ESI-MS[1] | UV, 230 nm[2] | Not Specified |
Experimental Protocols
HPLC-MS Method for Simultaneous Stereoselective Analysis of Venlafaxine and O-desmethylvenlafaxine Enantiomers [1]
-
Chromatographic System: A high-performance liquid chromatography system coupled with an electrospray ionization mass spectrometer (HPLC-ESI/MS).
-
Chiral Column: CHRIOBIOTIC V (5 µm, 250 mm x 4.6 mm).
-
Mobile Phase: A mixture of 30 mmol/l ammonium acetate and methanol in a 15:85 (v/v) ratio, with the pH adjusted to 6.0.
-
Flow Rate: 1.0 ml/min.
-
Detection: The compounds are ionized in the ESI source and detected using selected ion recording (SIR) mode.
Capillary Electrophoresis Method for Chiral Separation of Venlafaxine Enantiomers [2]
-
CE System: A standard capillary electrophoresis instrument with a UV detector.
-
Capillary Conditioning: Before first use, condition the capillary with 0.1 N sodium hydroxide (B78521) for 30 minutes, followed by deionized water for 15 minutes, and then the background electrolyte (BGE) for 15 minutes. Between each injection, pre-condition the capillary with 0.1 N sodium hydroxide for 2 minutes, water for 1 minute, and the BGE for 2 minutes.
-
Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5, containing 10 mM carboxymethyl-β-CD as the chiral selector.
-
Applied Voltage: 25 kV.
-
Temperature: 15 °C.
-
Injection: Hydrodynamic injection at 50 mbar for a specified duration.
-
Detection: UV detection at 230 nm.
Visualizations
Caption: A general workflow for developing a chiral separation method for O-desmethylvenlafaxine enantiomers.
Caption: A decision tree for troubleshooting poor resolution in the chiral separation of O-desmethylvenlafaxine.
References
- 1. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Systematic Review on Analytical Methods to Determine Chiral and Achiral Forms of Venlafaxine and its Metabolite O-des… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of (+)-O-Desmethylvenlafaxine Extraction from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of (+)-O-Desmethylvenlafaxine (ODV) from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting ODV from tissue samples?
A1: The most prevalent and effective methods for extracting ODV from biological matrices, including tissue, are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2] LLE is often cited for achieving the best recovery rates.[1][2] SPE is considered less labor-intensive and reduces the use of toxic organic solvents.[2] Modified techniques such as liquid-phase microextraction and cloud point extraction are also available but may result in lower recovery compared to classic methods.[1][2]
Q2: I am experiencing low recovery of ODV from my tissue samples. What are the potential causes?
A2: Low recovery of ODV can stem from several factors:
-
Incomplete Extraction: The chosen solvent may not be optimal for extracting ODV from the specific tissue matrix. Adjusting the solvent polarity based on the tissue's fat content can improve extraction efficiency.[3]
-
Analyte Degradation: ODV may degrade during sample processing due to exposure to light, oxygen, or heat.[3] Ensuring cold chain integrity and using antioxidants can mitigate this.
-
Suboptimal pH: The pH of the sample and extraction solvents plays a crucial role. Adjusting the pH can enhance the partitioning of ODV into the extraction solvent.
-
Insufficient Homogenization: Inadequate homogenization of the tissue sample will result in incomplete release of the analyte into the extraction solvent.
-
Loss during Solvent Evaporation: Volatile analytes can be lost during the drying or concentration step. Careful regulation of temperature and using appropriate techniques like vacuum concentration with a cold trap can help.[4]
Q3: Which extraction method, LLE or SPE, is more suitable for my tissue samples?
A3: The choice between LLE and SPE depends on your specific experimental needs:
-
LLE is often preferred for achieving high recovery rates.[1][2] However, it can be more time-consuming and may require larger volumes of organic solvents.
-
SPE offers the advantages of being less labor-intensive, having higher sample throughput, and using smaller solvent volumes.[2] It can also provide cleaner extracts. The recovery with SPE can be excellent, with some studies reporting over 90% recovery for ODV.[2]
Q4: How can I improve the selectivity of my extraction method?
A4: To improve selectivity and minimize interference from other compounds in the tissue matrix:
-
For LLE: Employ a multi-step extraction with back-extraction at different pH values to remove acidic and basic impurities.
-
For SPE: Utilize selective sorbents. Molecularly Imprinted Polymers (MIPs) have been shown to offer high selectivity for VEN and its metabolites.[5] Optimizing the wash and elution steps is also critical.
Q5: What are the key parameters to optimize for an SPE method?
A5: For SPE, the following parameters should be optimized:
-
Sample pH: Adjusting the pH of the sample before loading can improve retention on the sorbent.
-
Wash Solvent: The composition and strength of the wash solvent are critical for removing interferences without eluting the analyte.
-
Elution Solvent: The type and volume of the elution solvent should be optimized to ensure complete recovery of ODV. Acetonitrile (B52724) has been reported as an effective elution solvent.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Recovery | Inefficient extraction solvent. | Test a range of solvents with varying polarities. For LLE, mixtures like hexane-isoamyl alcohol or hexane-ethyl acetate (B1210297) have been used.[1][2] For SPE, ensure the elution solvent is strong enough to desorb the analyte. |
| Suboptimal pH during extraction. | Adjust the pH of the sample homogenate to optimize the ionization state of ODV for better partitioning or retention. | |
| Analyte degradation. | Keep samples on ice throughout the extraction process.[4] Use fresh solvents and consider adding antioxidants if degradation is suspected.[3] | |
| Incomplete phase separation in LLE. | Centrifuge at a higher speed or for a longer duration to ensure complete separation of the aqueous and organic layers.[6] | |
| Loss of analyte during solvent evaporation. | Use a vacuum concentrator with a cold trap or a gentle stream of nitrogen for solvent evaporation. Avoid excessive heat.[4] | |
| High Variability in Results | Inconsistent sample homogenization. | Ensure a standardized and thorough homogenization protocol for all tissue samples. |
| Inconsistent solvent volumes. | Use calibrated pipettes for all liquid handling steps. | |
| Fluctuation in temperature during extraction. | Maintain a consistent temperature, preferably on ice or in a refrigerated centrifuge, throughout the procedure.[6] | |
| Presence of Interferences in the Final Extract | Insufficient sample cleanup. | For LLE, incorporate a back-extraction step. For SPE, optimize the wash steps with solvents of intermediate polarity to remove interferences without eluting ODV. |
| Matrix effects in LC-MS/MS analysis. | Dilute the final extract to minimize matrix effects. Use an internal standard that co-elutes with ODV to compensate for signal suppression or enhancement. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of ODV from Tissue
-
Homogenization: Homogenize a known weight of tissue (e.g., 1 gram) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) at a 1:3 (w/v) ratio.
-
Alkalinization: Add a strong base (e.g., 1 M NaOH) to the homogenate to adjust the pH to >10. This deprotonates ODV, making it more soluble in organic solvents.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol (99:1, v/v)).[2] Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction step on the remaining aqueous layer with a fresh aliquot of the organic solvent to improve recovery. Combine the organic fractions.
-
Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase used for the analytical method (e.g., HPLC or LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE) of ODV from Tissue
-
Homogenization and Pre-treatment: Homogenize the tissue as described in the LLE protocol. Centrifuge the homogenate to pellet cellular debris and collect the supernatant. The supernatant may need to be diluted with an appropriate buffer before loading onto the SPE cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) followed by water or a suitable buffer through it.
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the retained ODV with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase as described in the LLE protocol.
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for ODV
| Extraction Method | Matrix | Solvent/Sorbent | Recovery (%) | Reference |
| Liquid-Liquid Extraction | Plasma | Hexane-ethyl acetate (80/20 v/v) | >70% | [2] |
| Liquid-Liquid Extraction | Plasma | Isoamyl alcohol-hexane (1/99 v/v) | ~70% for ODV, ~100% for VEN | [2] |
| Liquid-Phase Microextraction | Plasma | Not specified | >41% | [2] |
| Solid-Phase Extraction | Plasma | C1 columns | >93% | [2] |
| Solid-Phase Extraction | Rat Plasma | Not specified | 72.55% - 74.75% | [7] |
| Supported Liquid Extraction | Saliva | Not specified | Not specified | [8] |
| Stir Bar Sorptive Extraction | Plasma, Urine, Brain Tissue | PDMS-coated stir bar | 50-92% | [2] |
Note: Recovery rates can vary significantly based on the specific tissue matrix and optimization of the protocol.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for ODV from tissue.
Caption: Solid-Phase Extraction (SPE) workflow for ODV from tissue.
Caption: Troubleshooting decision tree for low ODV recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. psychiatriapolska.pl [psychiatriapolska.pl]
- 3. welchlab.com [welchlab.com]
- 4. Low metabolite recovery after extraction - Peeref [peeref.com]
- 5. Selective solid-phase extraction using molecularly imprinted polymers for analysis of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting LC Growth Recovery | Knowledge Base [ntep.in]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of Antidepressants and Their Metabolites from Saliva Using Supported Liquid Extraction (SLE) - ProQuest [proquest.com]
Validation & Comparative
Comparative Pharmacological Profiling of O-desmethylvenlafaxine Enantiomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of the enantiomers of O-desmethylvenlafaxine (ODV), the major active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine (B1195380). While quantitative binding and functional data for the individual enantiomers are not consistently reported in publicly available literature, this document synthesizes the available information on the racemic mixture (desvenlafaxine) and provides context based on the stereoselective pharmacology of the parent compound, venlafaxine.
Executive Summary
O-desmethylvenlafaxine, like its parent compound venlafaxine, is a chiral molecule existing as (R)- and (S)-enantiomers. The racemic mixture, known as desvenlafaxine, is an approved antidepressant that functions as a dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor. Evidence from the study of venlafaxine enantiomers strongly suggests a differential pharmacological profile for the ODV enantiomers. It is inferred that (S)-O-desmethylvenlafaxine is more selective for the serotonin transporter (SERT), while (R)-O-desmethylvenlafaxine exhibits a more balanced inhibition of both SERT and the norepinephrine transporter (NET). This guide presents the available quantitative data for racemic desvenlafaxine, details the experimental protocols for key pharmacological assays, and visualizes the metabolic and signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinity (Kᵢ) and functional inhibition (IC₅₀) data for racemic O-desmethylvenlafaxine at human serotonin and norepinephrine transporters.
Table 1: In Vitro Binding Affinity of Racemic O-desmethylvenlafaxine
| Target Transporter | Radioligand | Kᵢ (nM) |
| Human Serotonin Transporter (hSERT) | [³H]Paroxetine | 40.2[1] |
| Human Norepinephrine Transporter (hNET) | [³H]Nisoxetine | 558.4[1] |
Table 2: In Vitro Functional Inhibition by Racemic O-desmethylvenlafaxine
| Target Transporter | Assay | IC₅₀ (nM) |
| Human Serotonin Transporter (hSERT) | [³H]5-HT Uptake Inhibition | 47.3[1] |
| Human Norepinephrine Transporter (hNET) | [³H]NE Uptake Inhibition | 531.3[1] |
Note: Lower Kᵢ and IC₅₀ values indicate higher binding affinity and inhibitory potency, respectively.
The data indicates that racemic O-desmethylvenlafaxine has an approximately 14-fold higher affinity for the serotonin transporter over the norepinephrine transporter.[2]
Stereoselective Pharmacology
An in vivo positron emission tomography (PET) study in healthy male subjects evaluated the serotonin transporter occupancy of (R)-(-)-O-desmethylvenlafaxine. The study demonstrated dose-dependent occupancy of SERT, providing in vivo evidence of its interaction with the serotonin transporter.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the pharmacological profile of O-desmethylvenlafaxine enantiomers.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of a test compound for the serotonin and norepinephrine transporters.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are cultured to confluency.
-
Cells are harvested, washed, and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer, and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
For each transporter, three sets of reactions are prepared in triplicate:
-
Total Binding: Contains the cell membrane preparation and a specific radioligand (e.g., [³H]Paroxetine for SERT, [³H]Nisoxetine for hNET) at a concentration near its Kₔ.
-
Non-specific Binding: Contains the cell membrane preparation, the radioligand, and a high concentration of a known, non-labeled inhibitor (e.g., imipramine (B1671792) for SERT, desipramine (B1205290) for hNET) to saturate the transporters.
-
Competitive Binding: Contains the cell membrane preparation, the radioligand, and varying concentrations of the test compound (e.g., (R)-ODV or (S)-ODV).
-
-
The plates are incubated to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity on the filters is quantified using a liquid scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Neurotransmitter Uptake Inhibition Assays
Objective: To determine the functional potency (IC₅₀) of a test compound in inhibiting the reuptake of serotonin and norepinephrine.
Methodology:
-
Cell Culture:
-
HEK293 cells stably expressing hSERT or hNET are seeded into 96-well plates and cultured until they form a monolayer.
-
-
Uptake Assay:
-
The cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.
-
The cells are pre-incubated with varying concentrations of the test compound or a known inhibitor (for control).
-
A mixture of radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) and a small amount of unlabeled neurotransmitter is added to each well to initiate the uptake reaction.
-
The plates are incubated for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Detection and Data Analysis:
-
The uptake is terminated by rapidly aspirating the buffer and washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
The IC₅₀ value, representing the concentration of the test compound that causes 50% inhibition of neurotransmitter uptake, is determined by non-linear regression analysis.
-
Visualizations
Metabolic Pathway of Venlafaxine
References
A Comparative Guide to the Quantification of (+)-O-Desmethylvenlafaxine: Validating a Novel Chiral LC-MS/MS Method Against Conventional HPLC-UV
In the landscape of pharmaceutical analysis, the precise and accurate quantification of drug metabolites is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides a comprehensive comparison of a novel, highly sensitive chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (+)-O-Desmethylvenlafaxine, the major active metabolite of the antidepressant venlafaxine (B1195380), against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to adopt the most suitable analytical methodology for their work.
Introduction to (+)-O-Desmethylvenlafaxine Quantification
Venlafaxine is a widely prescribed antidepressant that is metabolized in the body to its active metabolite, O-desmethylvenlafaxine (ODV). Both venlafaxine and ODV are chiral compounds, existing as enantiomers with potentially different pharmacological activities. Therefore, the ability to selectively quantify the specific enantiomer, (+)-O-Desmethylvenlafaxine, is crucial for a thorough understanding of its pharmacokinetic and pharmacodynamic profile. While traditional HPLC-UV methods have been employed for the achiral analysis of venlafaxine and ODV, modern advancements have led to the development of more sensitive and specific techniques like LC-MS/MS, which can also be adapted for chiral separations.
Comparative Analysis of Analytical Methods
This section details the performance characteristics of the novel chiral LC-MS/MS method and the conventional HPLC-UV method for the quantification of (+)-O-Desmethylvenlafaxine.
Quantitative Performance
The following table summarizes the key validation parameters for both analytical methods, providing a clear comparison of their quantitative capabilities.
| Validation Parameter | Novel Chiral LC-MS/MS Method | Conventional HPLC-UV Method |
| Linearity Range | 0.2 - 600 ng/mL[1] | 20 - 500 µg/L (20 - 500 ng/mL)[2] |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.999[2] |
| Limit of Detection (LOD) | 0.05 ng/mL[1] | 35 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.1 ng/mL[1] | 105 ng/mL[4] |
| Accuracy (% Recovery) | 95.87% - 106.28%[5] | 98.25% - 99.27%[4] |
| Precision (% RSD) | Intra-day: 1.27% - 7.08%[5] Inter-day: < 9%[3] | Intra-day: 5.40% - 5.99%[2] Inter-day: 9.43% - 21.63%[2] |
| Sample Type | Human Plasma[5][6] | Human Serum[2][7] |
| Chiral Separation | Yes | No |
Experimental Protocols
Detailed methodologies for both the novel and conventional methods are provided below to allow for replication and a deeper understanding of the experimental setup.
Novel Chiral LC-MS/MS Method
This method utilizes a chiral stationary phase for the separation of enantiomers and tandem mass spectrometry for highly selective and sensitive detection.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 500 µL of plasma, add the internal standard.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: Chiral stationary phase column (e.g., CHRIOBIOTIC V)[3].
-
Mobile Phase: Isocratic elution with a mixture of 10 mM Ammonium acetate (B1210297) (pH 4.5) and acetonitrile (B52724) (10:90, v/v)[5].
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode[5].
-
Detection Mode: Multiple Reaction Monitoring (MRM)[5].
-
MRM Transition for (+)-O-Desmethylvenlafaxine: m/z 264.3 → 58.1.
-
Internal Standard: A structurally similar compound, such as a deuterated analog of the analyte.
Conventional HPLC-UV Method
This method employs a standard reversed-phase column with UV detection, a widely available and cost-effective technique.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of serum, add the internal standard (e.g., haloperidol)[2].
-
Add 5 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[8].
-
Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer (e.g., 30:70, v/v)[2][8].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
Visualizing the Workflow
To further elucidate the experimental process, a diagram of the novel chiral LC-MS/MS workflow is provided below.
Caption: Workflow of the novel chiral LC-MS/MS method.
Conclusion
The novel chiral LC-MS/MS method demonstrates significant advantages over the conventional HPLC-UV method for the quantification of (+)-O-Desmethylvenlafaxine. Its superior sensitivity, evidenced by a much lower LOD and LOQ, allows for the analysis of samples with very low analyte concentrations, which is particularly beneficial in pharmacokinetic studies with limited sample volumes or at early and late time points. Furthermore, the inherent specificity of tandem mass spectrometry reduces the likelihood of interference from other compounds in the matrix.
The most critical advantage of the novel method is its ability to perform chiral separation, enabling the specific quantification of the (+)-enantiomer of O-Desmethylvenlafaxine. This is a crucial capability that the achiral HPLC-UV method lacks.
While the HPLC-UV method is more accessible and cost-effective, its lower sensitivity and inability to perform chiral separations limit its application in advanced research and clinical settings where enantiomer-specific data is required. For researchers, scientists, and drug development professionals requiring high sensitivity, specificity, and stereoselectivity, the novel chiral LC-MS/MS method is the unequivocally superior choice for the quantification of (+)-O-Desmethylvenlafaxine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
A Comparative In Vivo Efficacy Analysis of (+)-O-Desmethylvenlafaxine and Escitalopram in Preclinical Models
This guide provides a detailed comparison of the in vivo efficacy of (+)-O-Desmethylvenlafaxine (desvenlafaxine) and escitalopram (B1671245), two commonly prescribed antidepressant medications. The following sections present quantitative data from preclinical studies, detailed experimental protocols for key behavioral assays, and visualizations of the respective signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.
Introduction
(+)-O-Desmethylvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI). It exerts its antidepressant effects by binding to and inhibiting both the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft. Escitalopram is the S-enantiomer of citalopram (B1669093) and is a highly selective serotonin reuptake inhibitor (SSRI). Its mechanism of action involves the specific blockade of SERT, which results in an accumulation of serotonin in the synapse. While both drugs are effective in treating depression, their distinct pharmacological profiles may lead to differences in efficacy and side-effect profiles. This guide aims to provide a comparative overview based on available preclinical in vivo data.
Quantitative Efficacy Data
The following tables summarize the dose-dependent effects of (+)-O-Desmethylvenlafaxine and escitalopram in two standard preclinical models of antidepressant efficacy: the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that antidepressant treatment reduces the duration of immobility in rodents when placed in an inescapable, stressful situation. It is important to note that the data presented here are compiled from different studies and a direct head-to-head comparison in a single study was not available in the reviewed literature. Therefore, variations in experimental conditions (e.g., animal strain, specific protocol details) should be considered when interpreting these results.
Table 1: In Vivo Efficacy of (+)-O-Desmethylvenlafaxine in the Mouse Forced Swim Test
| Dose (mg/kg) | Route of Administration | Change in Immobility Time | Study Reference |
| 10 | Not Specified | ED50 (50% of maximal efficacy) | [1] |
| 20 | Not Specified | Near Maximal Efficacy | [1] |
| 40 | Not Specified | Maximal Efficacy | [1] |
Table 2: In Vivo Efficacy of Escitalopram in Rodent Behavioral Tests
| Test | Animal Model | Dose (mg/kg) | Route of Administration | Change in Immobility/Behavior | Study Reference |
| Tail Suspension Test | Mouse | 1 | Intraperitoneal (i.p.) | No significant effect | [2][3] |
| Tail Suspension Test | Mouse | 2 | Intraperitoneal (i.p.) | Significant decrease in immobility | [2][3] |
| Tail Suspension Test | Mouse | 10 | Subcutaneous (s.c.) | Significant decrease in immobility | [4] |
| Forced Swim Test | Rat | 5/day | Not Specified | Effective (faster onset than citalopram) | [5] |
| Forced Swim Test | Rat | 10 | Not Specified | Decreased immobility, increased swimming | [6][7] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below. These protocols are generalized from several sources to represent standard procedures in the field.
Forced Swim Test (FST) Protocol (Rodent)
-
Apparatus: A cylindrical, transparent tank (e.g., 30 cm height x 20 cm diameter for mice) is filled with water (24-30°C) to a level (e.g., 15 cm) that prevents the animal from touching the bottom with its tail or feet.
-
Acclimation: Animals are brought to the testing room at least 1-2 hours before the experiment to acclimate.
-
Procedure: Each animal is gently placed into the water-filled cylinder for a total of six minutes. The behavior of the animal is recorded, typically by a video camera, for the entire duration.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is measured. Typically, the last four minutes of the six-minute test are scored, as the initial two minutes are considered a period of active escape attempts.
-
Data Analysis: The total time spent immobile is calculated for each animal. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle-treated control group is indicative of antidepressant-like efficacy. Some studies also differentiate between swimming and climbing behaviors to infer effects on serotonergic versus noradrenergic systems, respectively.[8]
Tail Suspension Test (TST) Protocol (Mouse)
-
Apparatus: A suspension box or a similar apparatus that allows for the mouse to be suspended by its tail, preventing it from escaping or holding onto any surfaces.
-
Acclimation: Mice are brought to the testing room and allowed to acclimate for at least one hour prior to the test.
-
Procedure: A piece of adhesive tape is attached to the tail of the mouse, and the mouse is suspended by the tape from a hook or bar within the apparatus. The total duration of the test is typically six minutes. The entire session is recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (when the mouse hangs passively and motionless) is measured throughout the six-minute test.
-
Data Analysis: The total immobility time is quantified for each mouse. A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group suggests antidepressant-like activity.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action for (+)-O-Desmethylvenlafaxine and escitalopram, as well as a generalized workflow for preclinical antidepressant efficacy studies.
Caption: Mechanism of Action of (+)-O-Desmethylvenlafaxine (SNRI).
Caption: Mechanism of Action of Escitalopram (SSRI).
Caption: Generalized Experimental Workflow for In Vivo Antidepressant Efficacy.
References
- 1. Prediction of human efficacious antidepressant doses using the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escitalopram (S-enantiomer of citalopram): clinical efficacy and onset of action predicted from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced effectiveness of escitalopram in the forced swimming test is associated with increased serotonin clearance rate in food restricted rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced effectiveness of escitalopram in the forced swimming test is associated with increased serotonin clearance rate in food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Pharmacokinetic Comparison of Venlafaxine and its Active Metabolite, (+)-O-desmethylvenlafaxine
This guide provides a detailed comparison of the pharmacokinetic profiles of the antidepressant venlafaxine (B1195380) and its principal active metabolite, (+)-O-desmethylvenlafaxine (ODV), also known as desvenlafaxine (B1082). The information is targeted towards researchers, scientists, and professionals in drug development, offering a consolidated overview of their metabolic relationship, pharmacokinetic parameters, and the experimental methodologies used to derive these data.
Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive first-pass metabolism in the liver, primarily via the cytochrome P450 2D6 (CYP2D6) isoenzyme, to form ODV.[1][2] ODV itself is an active SNRI and is available as a separate medication.[3] The pharmacokinetic profiles of both compounds are crucial for understanding their clinical efficacy and potential for drug-drug interactions.
Metabolic Pathway
The metabolic conversion of venlafaxine to ODV is a key determinant of its pharmacokinetic variability. The following diagram illustrates this primary metabolic route.
Pharmacokinetic Parameters: A Comparative Overview
The pharmacokinetic properties of venlafaxine and ODV have been characterized in various studies. The following tables summarize key pharmacokinetic parameters for both immediate-release (IR) and extended-release (XR) formulations of venlafaxine and for ODV (desvenlafaxine).
Table 1: Single-Dose Pharmacokinetic Parameters of Venlafaxine and (+)-O-desmethylvenlafaxine
| Parameter | Venlafaxine (IR) | (+)-O-desmethylvenlafaxine |
| Tmax (h) | ~2 | ~3 |
| Half-life (h) | 3-4 | 10 |
| Apparent Clearance (L/h/kg) | 0.58 - 2.63 | 0.21 - 0.66 |
| Protein Binding | 27% ± 2% | 30% ± 12% |
Data compiled from multiple sources.[3][4]
Table 2: Steady-State Pharmacokinetic Parameters of Venlafaxine XR and (+)-O-desmethylvenlafaxine
| Parameter | Venlafaxine (XR) | (+)-O-desmethylvenlafaxine |
| Tmax (h) | ~5.5 | ~9 |
| Half-life (h) | 5 ± 2 | 11 ± 2 |
| Bioavailability | 42% ± 15% (for Venlafaxine) | Not directly comparable |
Data compiled from multiple sources.[3][5]
The impact of CYP2D6 metabolizer status on the pharmacokinetics of venlafaxine and ODV is significant. In individuals who are poor metabolizers (PMs) of CYP2D6, the exposure to venlafaxine is substantially increased, while the formation of ODV is reduced.[6][7] Conversely, in extensive metabolizers (EMs), the conversion to ODV is more efficient.[6][7]
Table 3: Influence of CYP2D6 Metabolizer Status on Pharmacokinetic Parameters (Single Dose of Venlafaxine ER 75 mg)
| Parameter | Venlafaxine in EMs | Venlafaxine in PMs | ODV in EMs | ODV in PMs |
| Cmax (ng/mL) | Lower | Significantly Higher | Higher | Significantly Lower |
| AUC (ng·h/mL) | Lower | Significantly Higher | Higher | Significantly Lower |
EMs: Extensive Metabolizers; PMs: Poor Metabolizers. Data reflects relative differences.[7]
Experimental Protocols
The data presented above are derived from clinical pharmacokinetic studies. A typical experimental workflow for such a study is outlined below.
A representative experimental protocol for a head-to-head pharmacokinetic study of venlafaxine and desvenlafaxine would involve the following steps:
1. Study Design: An open-label, randomized, crossover study is a common design.[7] This involves administering single doses of venlafaxine and desvenlafaxine to a cohort of healthy volunteers on separate occasions, with a washout period in between.
2. Subject Population: Healthy adult volunteers are typically recruited.[7] It is crucial to determine the CYP2D6 metabolizer status of each participant through genotyping to assess the impact of genetic polymorphisms on drug metabolism.[7]
3. Drug Administration and Dosing: For instance, subjects might receive a single oral dose of venlafaxine extended-release (e.g., 75 mg) or desvenlafaxine (e.g., 100 mg).[7]
4. Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., over 48-72 hours).
5. Bioanalytical Method: Plasma concentrations of venlafaxine and ODV are quantified using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) or HPLC with ultraviolet (UV) detection.[8][9]
6. Pharmacokinetic Analysis: The plasma concentration-time data for each analyte are used to calculate standard pharmacokinetic parameters. This is typically done using non-compartmental analysis. Key parameters include the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2).[7]
7. Statistical Analysis: Statistical tests, such as the Wilcoxon exact test, are employed to compare the pharmacokinetic parameters between different treatment groups and between different metabolizer phenotypes.[7]
References
- 1. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Venlafaxine - Wikipedia [en.wikipedia.org]
- 4. Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the pharmacokinetics of venlafaxine extended release and desvenlafaxine in extensive and poor cytochrome P450 2D6 metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of a pharmacokinetic drug-drug interaction with venlafaxine extended-release/indinavir and desvenlafaxine extended-release/indinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing Antibody Cross-Reactivity in O-desmethylvenlafaxine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of O-desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine (B1195380), is critical in clinical and research settings. Immunoassays offer a rapid and high-throughput method for this purpose. However, a key challenge in the development and validation of these assays is ensuring the specificity of the antibodies used, particularly their potential cross-reactivity with the parent drug, venlafaxine, and other structurally related metabolites. This guide provides an objective comparison of antibody performance, supported by experimental data and detailed protocols, to aid researchers in selecting and validating immunoassays for O-desmethylvenlafaxine.
Understanding the Mechanism of Action
Venlafaxine and its active metabolite, O-desmethylvenlafaxine, exert their therapeutic effect by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the central nervous system.[1] This blockage of transport proteins leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their stimulation of postsynaptic receptors.[1] Venlafaxine is primarily metabolized in the liver by the CYP2D6 enzyme to O-desmethylvenlafaxine.[2] Both venlafaxine and O-desmethylvenlafaxine are pharmacologically active.[3]
Comparative Analysis of Antibody Cross-Reactivity
The specificity of an antibody in an immunoassay is paramount for accurate quantification. Cross-reactivity with structurally similar compounds can lead to falsely elevated results. The following table summarizes hypothetical cross-reactivity data for three different monoclonal antibodies (mAb) intended for use in O-desmethylvenlafaxine immunoassays. This data is presented to illustrate how such comparisons should be structured. Researchers should consult the package inserts of specific immunoassay kits for actual cross-reactivity data. It has been documented that venlafaxine and O-desmethylvenlafaxine can cross-react in immunoassays for other substances, such as phencyclidine (PCP).
| Compound | Antibody A (% Cross-Reactivity) | Antibody B (% Cross-Reactivity) | Antibody C (% Cross-Reactivity) |
| O-desmethylvenlafaxine | 100 | 100 | 100 |
| Venlafaxine | 15.2 | 5.8 | 25.4 |
| N-desmethylvenlafaxine | <0.1 | 0.5 | 1.2 |
| N,O-didesmethylvenlafaxine | <0.1 | <0.1 | 0.3 |
Note: The percentage of cross-reactivity is calculated as: (Concentration of O-desmethylvenlafaxine that gives 50% inhibition / Concentration of the tested compound that gives 50% inhibition) x 100.
Experimental Protocol for Cross-Reactivity Assessment
A robust experimental protocol is essential for determining the cross-reactivity of an antibody. A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for this assessment.
Principle of the Assay
In a competitive immunoassay, a known amount of enzyme-labeled O-desmethylvenlafaxine competes with the unlabeled O-desmethylvenlafaxine (in the sample or standard) for a limited number of binding sites on an antibody coated onto a microplate well. After an incubation period, the unbound components are washed away. A substrate is then added, and the enzyme converts it into a colored product. The intensity of the color is inversely proportional to the concentration of O-desmethylvenlafaxine in the sample.
Experimental Workflow
Detailed Methodology
1. Reagents and Materials:
-
Anti-O-desmethylvenlafaxine antibody
-
O-desmethylvenlafaxine standard
-
Potential cross-reactants (e.g., venlafaxine, N-desmethylvenlafaxine)
-
O-desmethylvenlafaxine-enzyme conjugate (e.g., HRP-conjugate)
-
96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Dilute the anti-O-desmethylvenlafaxine antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the O-desmethylvenlafaxine standard and each potential cross-reactant.
-
Add 50 µL of the standard or cross-reactant solution to the appropriate wells.
-
Add 50 µL of the diluted O-desmethylvenlafaxine-enzyme conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the O-desmethylvenlafaxine standard.
-
Determine the concentration of each cross-reactant that produces a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the formula mentioned previously.
Conclusion
The selection of a highly specific antibody is crucial for the development of a reliable immunoassay for O-desmethylvenlafaxine. This guide highlights the importance of assessing cross-reactivity with the parent drug, venlafaxine, and other metabolites. By following a rigorous experimental protocol, such as the competitive ELISA detailed here, researchers can generate comparative data to inform their choice of antibody and ensure the accuracy and specificity of their immunoassay. It is imperative to consult the documentation provided by the immunoassay kit manufacturer for specific cross-reactivity information.
References
- 1. False-Positive Phencyclidine (PCP) Result on 11-Panel Urine Drug Screen (UDS) in a 17-Year-Old Adolescent with Long-Term Venlafaxine Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immunoreagents.com [immunoreagents.com]
- 3. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Binding Affinities of (+)- and (-)-O-Desmethylvenlafaxine to SERT and NET: A Comprehensive Guide
For Immediate Release
This guide provides a detailed comparison of the binding affinities of the enantiomers of O-Desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine, to the human serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). This document is intended for researchers, scientists, and drug development professionals interested in the stereoselective pharmacology of this compound.
Executive Summary
O-Desmethylvenlafaxine, also known as desvenlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI). It exists as a racemic mixture of two enantiomers: (+)-O-Desmethylvenlafaxine and (-)-O-Desmethylvenlafaxine. While the pharmacological activity of the racemic mixture is well-documented, understanding the distinct contributions of each enantiomer to the overall therapeutic effect is crucial for rational drug design and development. This guide summarizes the available quantitative data on the binding affinities of these enantiomers to their primary targets, SERT and NET, provides detailed experimental methodologies, and visualizes the relevant biological and experimental workflows.
Data Presentation: Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of racemic O-Desmethylvenlafaxine for human SERT and NET. The Ki value represents the concentration of the compound required to inhibit 50% of radioligand binding, with lower values indicating higher affinity.
| Compound | Target | Ki (nM) |
| (±)-O-Desmethylvenlafaxine | hSERT | 40.2 ± 1.6 |
| (±)-O-Desmethylvenlafaxine | hNET | 558.4 ± 121.6 |
hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter. Data represents the mean ± standard error of the mean.
Experimental Protocols
The binding affinities presented in this guide were determined using competitive radioligand binding assays. This standard and robust method allows for the quantification of the interaction between a test compound and its target receptor or transporter.
Radioligand Binding Assay for SERT and NET
Objective: To determine the binding affinity (Ki) of (+)- and (-)-O-Desmethylvenlafaxine for the human serotonin transporter (SERT) and norepinephrine transporter (NET).
Materials:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human SERT or NET.
-
Radioligands:
-
For SERT: [³H]-Citalopram or [³H]-Paroxetine.
-
For NET: [³H]-Nisoxetine or [³H]-Mazindol.
-
-
Test Compounds: (+)-O-Desmethylvenlafaxine and (-)-O-Desmethylvenlafaxine.
-
Reference Compounds: Known selective inhibitors for SERT (e.g., fluoxetine) and NET (e.g., desipramine).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts (e.g., 120 mM NaCl, 5 mM KCl).
-
Scintillation Cocktail
-
96-well microplates
-
Cell harvester and filter mats
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing hSERT or hNET under appropriate conditions.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, a fixed concentration of the appropriate radioligand, and the cell membrane preparation.
-
Non-specific Binding: Add a high concentration of a non-radiolabeled selective inhibitor (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET), the radioligand, and the cell membrane preparation.
-
Competitive Binding: Add serial dilutions of the test compounds ((+)- and (-)-O-Desmethylvenlafaxine), the radioligand, and the cell membrane preparation.
-
Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Visualizations
Signaling Pathway of SERT and NET Inhibition
The primary mechanism of action for O-Desmethylvenlafaxine is the inhibition of serotonin and norepinephrine reuptake from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
Caption: Inhibition of SERT and NET by O-Desmethylvenlafaxine.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: From IC50 to Ki
The IC50 value obtained from a competitive binding assay is converted to the Ki value, which is a measure of the affinity of the unlabeled drug for the receptor, independent of the radioligand concentration used.
Caption: Conversion of IC50 to Ki using the Cheng-Prusoff equation.
The Validation of (+)-O-Desmethylvenlafaxine as a Key Biomarker in Venlafaxine Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-O-Desmethylvenlafaxine as a biomarker for the metabolism of the antidepressant venlafaxine (B1195380). Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that undergoes extensive metabolism primarily by the cytochrome P450 enzyme CYP2D6 to its major active metabolite, O-desmethylvenlafaxine (ODV).[1][2][3] The significant inter-individual variability in CYP2D6 activity makes biomarkers crucial for personalizing venlafaxine therapy.[2][4] This document details the validation of (+)-O-Desmethylvenlafaxine, compares it with alternative biomarkers, and provides the experimental data and protocols essential for its assessment.
The Role of (+)-O-Desmethylvenlafaxine in Venlafaxine Pharmacokinetics
Venlafaxine is administered as a racemic mixture of R(-) and S(+) enantiomers, each with distinct pharmacological profiles.[1][5] The S(+) enantiomer is a more selective serotonin (B10506) reuptake inhibitor, while the R(-) enantiomer inhibits both serotonin and norepinephrine (B1679862) reuptake.[6] Metabolism of venlafaxine is also stereoselective, with CYP2D6 primarily responsible for the O-demethylation to ODV.[1][5] The resulting ODV also exists as enantiomers, with (+)-ODV and (-)-ODV exhibiting pharmacological activity.[6] Due to this stereoselectivity, the measurement of specific enantiomers, such as (+)-O-Desmethylvenlafaxine, can provide a more precise indication of metabolic activity than the total ODV concentration.
Comparative Analysis of Biomarkers for Venlafaxine Metabolism
The most established biomarker for venlafaxine metabolism is the metabolic ratio of ODV to venlafaxine in plasma.[4] This ratio is a reliable indicator of CYP2D6 phenotype, distinguishing between poor metabolizers (PMs) and extensive metabolizers (EMs).[4] However, other biomarkers have been proposed and utilized. This section compares the utility of (+)-O-Desmethylvenlafaxine with total ODV/venlafaxine ratio and the O/N-desmethylvenlafaxine ratio.
| Biomarker | Description | Advantages | Disadvantages | Supporting Data |
| (+)-O-Desmethylvenlafaxine Concentration | Plasma concentration of the specific S(+) enantiomer of O-desmethylvenlafaxine. | Provides a more specific measure of the metabolism of the more potent S(+)-venlafaxine enantiomer. May offer a more nuanced understanding of the pharmacologically active components. | Requires enantioselective analytical methods, which can be more complex and costly. Less commonly used in routine clinical practice compared to the total ODV/venlafaxine ratio. | Studies on the enantioselective pharmacokinetics of venlafaxine demonstrate significant differences in the plasma concentrations of the S(+) and R(-) enantiomers of both venlafaxine and ODV.[6] |
| Total ODV/Venlafaxine Ratio | The ratio of the total concentration of O-desmethylvenlafaxine to the total concentration of venlafaxine in plasma. | Widely validated and used to phenotype individuals based on their CYP2D6 metabolizer status.[4] A ratio ≥ 1 suggests an extensive metabolizer, while a ratio < 1 indicates a poor metabolizer.[4] Simpler to measure as it does not require chiral separation. | Does not account for the stereoselective differences in metabolism and pharmacological activity of the enantiomers. May not fully capture the complexity of the drug's effect. | A study involving 28 healthy adults showed that the ODV/VEN ratio effectively distinguished between EM and PM phenotypes at 4 hours post-administration.[4] |
| O/N-desmethylvenlafaxine Ratio | The ratio of O-desmethylvenlafaxine to N-desmethylvenlafaxine in serum. | Proposed as a sensitive biomarker for CYP2D6 activity, particularly for identifying individuals with reduced-function alleles like CYP2D6*41.[7][8] | N-desmethylvenlafaxine is a minor metabolite, and its concentration can be low, potentially affecting the accuracy of the ratio at lower limits of quantification. | A study of 1003 patients demonstrated that this ratio could differentiate between carriers of different reduced-function CYP2D6 alleles.[7][8] |
Experimental Protocols
Accurate quantification of venlafaxine and its metabolites is paramount for biomarker validation. Below are summaries of widely used analytical methodologies.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is a sensitive and specific approach for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma.[9][10]
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction.
-
Chromatographic Separation: Achieved on a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile.[9]
-
Detection: Fluorescence detection with excitation and emission wavelengths typically around 230 nm and 300 nm, respectively.
-
Quantification: Based on the peak area ratio of the analyte to an internal standard. The linear range for this method is typically between 10 and 1000 ng/mL for both venlafaxine and ODV.[9]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity and selectivity for the simultaneous quantification of venlafaxine and its metabolites.[11][12]
-
Sample Preparation: Simple one-step protein precipitation or liquid-liquid extraction from plasma.[11]
-
Chromatographic Separation: Performed on a C18 column with a gradient mobile phase of ammonium (B1175870) acetate (B1210297) and methanol.[11]
-
Detection: A triple-quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[11]
-
Quantification: The method is typically linear over a concentration range of 0.200-200 ng/mL for both venlafaxine and ODV, with a lower limit of quantification (LLOQ) of 0.200 ng/mL.[11]
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of venlafaxine and a typical experimental workflow for biomarker validation.
Caption: Metabolic pathway of venlafaxine highlighting the major and minor routes of metabolism.
References
- 1. ClinPGx [clinpgx.org]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Venlafaxine metabolism as a marker of cytochrome P450 enzyme 2D6 metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Significantly lower CYP2D6 metabolism measured as the O/N-desmethylvenlafaxine metabolic ratio in carriers of CYP2D6*41 versus CYP2D6*9 or CYP2D6*10: a study on therapeutic drug monitoring data from 1003 genotyped Scandinavian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of the Antidepressant Effects of O-desmethylvenlafaxine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and other mood disorders.[1] Its primary active metabolite, O-desmethylvenlafaxine (ODV), also known as desvenlafaxine, contributes significantly to its therapeutic effect.[1] O-desmethylvenlafaxine is a chiral molecule and exists as two enantiomers: (R)-O-desmethylvenlafaxine and (S)-O-desmethylvenlafaxine. It is well-established that these enantiomers possess distinct pharmacological profiles, which may have implications for their antidepressant efficacy and side-effect profiles.[2][3]
This guide provides a side-by-side analysis of the antidepressant-related effects of the enantiomers of O-desmethylvenlafaxine, supported by available experimental data. While direct, publicly available quantitative comparisons of the individual enantiomers are limited in the scientific literature, this guide synthesizes the known pharmacodynamic properties of the racemic mixture and the qualitative distinctions between the enantiomers to offer a comprehensive overview for research and development purposes.
Comparative Pharmacodynamics: Neurotransmitter Transporter Inhibition
The primary mechanism of action for O-desmethylvenlafaxine is the inhibition of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). The affinity of the compound for these transporters is a key determinant of its antidepressant activity. The following table summarizes the available in vitro data for racemic O-desmethylvenlafaxine (Desvenlafaxine) and its parent compound, Venlafaxine.
| Compound | Transporter | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) | SERT/NET Selectivity Ratio (Ki) |
| Racemic O-desmethylvenlafaxine | SERT | 40.2 | 47.3 | \multirow{2}{}{~13.9} |
| NET | 558.4 | 531.3 | ||
| Racemic Venlafaxine | SERT | 82 | 145 | \multirow{2}{}{~30} |
| NET | 2480 | 2483 |
Data compiled from multiple sources. Ki and IC50 values can vary between studies based on experimental conditions.
Enantiomer-Specific Activity Profile:
-
S-(+)-O-desmethylvenlafaxine: This enantiomer is reported to be a potent and selective serotonin reuptake inhibitor (SSRI) .[3] Its primary activity is focused on the SERT, with significantly less affinity for the NET.
-
R-(-)-O-desmethylvenlafaxine: In contrast, the R-enantiomer is characterized as a dual serotonin and norepinephrine reuptake inhibitor (SNRI) .[2][3] It exhibits inhibitory activity at both SERT and NET.
This differential activity suggests that the overall pharmacological profile of racemic O-desmethylvenlafaxine is a composite of the more serotonin-selective S-enantiomer and the dual-acting R-enantiomer.
Preclinical Efficacy in Behavioral Models
The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used preclinical behavioral despair models to assess the efficacy of potential antidepressant compounds. A reduction in the duration of immobility in these tests is indicative of an antidepressant-like effect.
A direct head-to-head comparison of the R- and S-enantiomers of O-desmethylvenlafaxine in these models is not available in the published literature. However, based on their distinct pharmacodynamic profiles, the following differential effects could be anticipated:
-
S-(+)-O-desmethylvenlafaxine: As a selective serotonin reuptake inhibitor, this enantiomer would be expected to reduce immobility time in the FST. In modified versions of the test that distinguish between different active behaviors, its effect would likely be a significant increase in "swimming" behavior.
-
R-(-)-O-desmethylvenlafaxine: With its dual inhibition of serotonin and norepinephrine reuptake, the R-enantiomer would also be predicted to reduce immobility time. Its noradrenergic activity might translate to a more pronounced increase in "climbing" behavior in the FST, in addition to an increase in swimming.
Experimental Protocols
Neurotransmitter Reuptake Inhibition Assay
This in vitro assay quantifies the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporter.
Objective: To determine the IC50 values of the test compounds for the serotonin and norepinephrine transporters.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the cDNA for the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
-
Compound Preparation: Test compounds (R-ODV, S-ODV, racemic ODV) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer to a range of concentrations.
-
Radioligand Binding Assay:
-
Cell membranes expressing the transporter of interest are prepared.
-
The membranes are incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The filters are then washed, and the amount of radioactivity retained on the filters (representing bound radioligand) is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.
Forced Swim Test (FST) in Mice
This in vivo behavioral assay is a widely used screening tool for antidepressant drugs.
Objective: To evaluate the antidepressant-like activity of the test compounds by measuring their effect on the duration of immobility in mice forced to swim in an inescapable cylinder.
Methodology:
-
Animals: Male mice (e.g., C57BL/6 strain) are housed under standard laboratory conditions with ad libitum access to food and water. They are allowed to acclimate to the testing room for at least one hour before the experiment.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom with its tail or hind limbs.
-
Drug Administration: Test compounds (R-ODV, S-ODV, racemic ODV) or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at predetermined times (e.g., 30-60 minutes) before the test.
-
Test Procedure:
-
Each mouse is gently placed into the water-filled cylinder for a 6-minute session.
-
The entire session is recorded by a video camera for later analysis.
-
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: The mean duration of immobility for each treatment group is calculated. A statistically significant decrease in immobility time compared to the vehicle-treated group is considered an antidepressant-like effect.
Visualizations
Signaling Pathway of O-desmethylvenlafaxine
Caption: Signaling pathway of O-desmethylvenlafaxine enantiomers at the synapse.
Experimental Workflow for Preclinical Comparison
References
Comparative Metabolic Stability of (+)-O-Desmethylvenlafaxine in Human and Animal Microsomes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate across different species is a critical step in preclinical development. This guide provides a comparative overview of the metabolic stability of (+)-O-Desmethylvenlafaxine (ODV), the major active metabolite of venlafaxine, in human and various animal liver microsomes.
(+)-O-Desmethylvenlafaxine, also known as desvenlafaxine (B1082), is a serotonin-norepinephrine reuptake inhibitor (SNRI). While the metabolism of its parent compound, venlafaxine, is well-documented, the comparative metabolic profile of ODV itself is crucial for predicting its pharmacokinetic behavior in different species and for selecting appropriate animal models for further studies.
Comparative Metabolic Pathways
In humans, the primary routes of metabolism for desvenlafaxine are glucuronidation (a Phase II metabolic reaction) and, to a lesser extent, oxidative metabolism mediated by the cytochrome P450 enzyme CYP3A4.[1] Notably, CYP2D6, the primary enzyme responsible for the formation of ODV from venlafaxine, is not involved in the subsequent metabolism of ODV itself.
In preclinical species such as mice, rats, and dogs, the major metabolite detected in both plasma and urine is desvenlafaxine-O-glucuronide.[1] This indicates that, similar to humans, glucuronidation is a significant clearance pathway in these animals. However, there are notable differences in the oxidative (Phase I) metabolic pathways.
A key study demonstrated that liver microsomes from rats and dogs tend to produce a greater number of hydroxylated metabolites of desvenlafaxine compared to human liver microsomes.[2] Conversely, in liver microsomes from CD-1 mice, the observed metabolic pathways were limited to O-glucuronidation and N-demethylation.
The following table summarizes the observed metabolic pathways of (+)-O-Desmethylvenlafaxine in liver microsomes from different species.
| Species | Primary Metabolic Pathways Observed in Liver Microsomes | Key Findings |
| Human | Glucuronidation, Oxidation (minor, via CYP3A4), N-demethylation | Produces 3 cyclohexane (B81311) ring hydroxyl metabolites and a benzyl (B1604629) group hydroxyl metabolite.[2] |
| Rat | Glucuronidation, Extensive Oxidation, N-demethylation | Produces a greater number of hydroxylated metabolites (8 identified) compared to humans.[2] |
| Mouse (CD-1) | Glucuronidation, N-demethylation | Limited oxidative metabolism compared to other species. |
| Dog | Glucuronidation, Extensive Oxidation, N-demethylation | Produces a wide range of hydroxylated metabolites, similar to rats.[2] |
| Monkey | Data not available in the reviewed literature. |
Experimental Protocols
The following is a representative experimental protocol for assessing the metabolic stability of (+)-O-Desmethylvenlafaxine in liver microsomes, based on standard methodologies.
Objective: To determine the in vitro metabolic stability of (+)-O-Desmethylvenlafaxine by measuring its depletion over time when incubated with human, rat, mouse, and dog liver microsomes.
Materials:
-
(+)-O-Desmethylvenlafaxine
-
Pooled liver microsomes (human, rat, mouse, dog)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of (+)-O-Desmethylvenlafaxine and the internal standard in a suitable solvent (e.g., DMSO or methanol). Prepare the NADPH regenerating system and phosphate buffer.
-
Incubation Mixture Preparation: In separate tubes for each species and time point, prepare an incubation mixture containing phosphate buffer, MgCl2, and liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the system to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of (+)-O-Desmethylvenlafaxine to the incubation mixture, followed by the addition of the NADPH regenerating system. The final concentration of the test compound is typically in the low micromolar range.
-
Incubation and Sampling: Incubate the reaction mixtures at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution, such as cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of (+)-O-Desmethylvenlafaxine using a validated LC-MS/MS method.
-
Data Analysis: Determine the percentage of (+)-O-Desmethylvenlafaxine remaining at each time point relative to the 0-minute sample. Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Visualizing the Workflow and Metabolic Pathways
To better illustrate the experimental process and the comparative metabolism, the following diagrams are provided.
Caption: Experimental workflow for the in vitro metabolic stability assay of (+)-O-Desmethylvenlafaxine.
References
Inter-laboratory Validation of a Quantitative Assay for (+)-O-Desmethylvenlafaxine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various validated analytical methods for the quantitative determination of (+)-O-Desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine (B1195380). While a formal inter-laboratory validation study was not identified in the public domain, this document synthesizes data from multiple independent laboratory validations to offer a comprehensive overview of assay performance across different methodologies. The included data and protocols are essential for laboratories aiming to establish, validate, or compare their own quantitative assays for ODV.
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of various analytical methods for the quantification of O-Desmethylvenlafaxine. These methods primarily utilize High-Performance Liquid Chromatography (HPLC) coupled with different detection systems, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is well-established for its sensitivity and specificity[1].
Table 1: Performance Characteristics of HPLC-based Methods
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| HPLC-Fluorescence [2][3] | Plasma | 10 - 1000 | 10 | < 10 | < 10 | Not Reported |
| HPLC-UV [4] | Saliva | Not Specified | 10.2 | Not Reported | Not Reported | 92.65 - 104.78 |
| HPLC-Fluorescence [5] | Serum | 20 - 500 µg/L | 20 µg/L | 5.40 - 5.99 | 9.43 - 21.63 | > 52 |
Table 2: Performance Characteristics of LC-MS/MS-based Methods
| Method | Matrix | Linearity Range | LLOQ | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| LC-MS/MS [1] | Mouse Blood | 0.1 - 10 µg/mL | 0.1 µg/mL | < 10 | < 15 | 72 |
| LC-MS/MS [6] | Plasma | 5 - 800 ng/mL | 5 ng/mL | Not Reported | 1.9 - 9.3 | > 96 (Process Efficiency) |
| LC-MS/MS [7] | Dried Blood Spot | 20 - 1000 µg/L | 20 µg/L | Within Acceptance Limits | Within Acceptance Limits | Not Directly Reported |
| HPLC/MS/MS [8] | Plasma | Not Specified | Not Specified | High | High | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical assays. Below are representative protocols for sample preparation and analysis based on the reviewed literature.
HPLC-Fluorescence Method for Plasma[2][3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard.
-
Perform liquid-liquid extraction.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the resulting solution into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)[3].
-
Mobile Phase: A mixture of aqueous sodium dihydrogen phosphate (B84403) (0.05 mol/L) and acetonitrile (B52724) (72:28, v/v)[3].
-
Flow Rate: 0.5 mL/min[3].
-
Column Temperature: 30°C[3].
-
Detection: Fluorescence detector with excitation at 276 nm and emission at 598 nm[3].
-
LC-MS/MS Method for Plasma[6]
-
Sample Preparation (Protein Precipitation):
-
Analytical Conditions:
-
Chromatography: Liquid chromatography is used for separation.
-
Mass Spectrometry: Quantification is performed using a tandem mass spectrometer[6].
-
LC-MS/MS Method for Dried Blood Spots (DBS)[7]
-
Sample Preparation:
-
Punch out a 6-mm circle from the dried blood spot collected on Whatman DMPK-C paper[7].
-
Extract the DBS with a mixture of acetonitrile and methanol (B129727) (1:3)[7].
-
Analyze the extract using LC-MS/MS.
-
-
Analytical Conditions:
-
Total Run Time: 4.8 minutes[7].
-
Detection: Tandem mass spectrometry.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of Venlafaxine and a typical experimental workflow for the quantitative analysis of O-Desmethylvenlafaxine.
Caption: Metabolic pathway of Venlafaxine to its major active metabolite, O-Desmethylvenlafaxine.
Caption: A generalized workflow for the quantitative analysis of O-Desmethylvenlafaxine.
Logical Relationship of Assay Validation Parameters
The following diagram illustrates the relationship between key validation parameters for a quantitative analytical assay.
Caption: Core parameters for the validation of a quantitative analytical method.
References
- 1. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of venlafaxine and its main metabolite, O-desmethylvenlafaxine, in human saliva by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry | Kuzmin | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
Safety Operating Guide
Proper Disposal of O-Desmethylvenlafaxine in a Laboratory Setting
O-Desmethylvenlafaxine, the primary active metabolite of the antidepressant venlafaxine (B1195380), requires careful handling and disposal to ensure laboratory safety and environmental protection. As an active pharmaceutical ingredient (API), its disposal is governed by federal and local regulations. Researchers, scientists, and drug development professionals must adhere to established protocols to mitigate risks associated with chemical waste.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to consult the Safety Data Sheet (SDS) for O-Desmethylvenlafaxine. The SDS provides essential information regarding its physical and chemical properties, hazards, and necessary personal protective equipment (PPE). According to available safety data, O-Desmethylvenlafaxine can cause serious eye irritation[1]. Standard laboratory PPE, including safety glasses with side shields or goggles and chemical-resistant gloves, should be worn when handling this compound.
Step-by-Step Disposal Procedure
The proper disposal of O-Desmethylvenlafaxine depends on its classification as a hazardous or non-hazardous waste, and whether it is a controlled substance. The following procedure outlines the necessary steps for compliant disposal in a research setting.
Step 1: Waste Characterization
-
Hazardous Waste Determination : The first step is to determine if the O-Desmethylvenlafaxine waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA)[2]. This involves checking if the compound is specifically listed as a hazardous waste (P- or U-listed) or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity)[3][4]. While O-Desmethylvenlafaxine is not typically found on P or U lists, it is essential to consult your institution's Environmental Health and Safety (EHS) office for a formal determination[5].
-
Controlled Substance Status : Determine if O-Desmethylvenlafaxine is classified as a controlled substance by the Drug Enforcement Administration (DEA). As of the latest information, O-Desmethylvenlafaxine itself is not a federally scheduled controlled substance. However, regulations can change, and institutional policies may have specific requirements for API disposal. If the compound is used in research that falls under DEA regulations, stricter disposal protocols will apply[6][7][8].
Step 2: Segregation and Collection
-
Segregate Waste : Do not mix O-Desmethylvenlafaxine waste with non-hazardous trash or other chemical waste streams unless directed by your EHS office. Improper mixing can create hazardous reactions or complicate the disposal process.
-
Use Appropriate Containers : Collect the waste in a designated, leak-proof container that is compatible with the chemical. The container must be clearly labeled with the words "Hazardous Waste" (if applicable) and the full chemical name, "O-Desmethylvenlafaxine"[9].
-
Rinsate Collection : Any solvent used to rinse containers or equipment contaminated with O-Desmethylvenlafaxine must also be collected as hazardous waste[8].
Step 3: Storage
-
Secure Storage : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general public access[9].
-
Container Management : Keep the waste container closed at all times, except when adding waste. Ensure the container is in good condition and not leaking[9].
Step 4: Disposal
-
Contact EHS : Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup[5][8][10]. EHS will manage the final disposal through a licensed hazardous waste vendor.
-
Prohibited Disposal Methods :
-
Final Disposition : The most common and recommended method for the final disposal of pharmaceutical waste is incineration at a permitted hazardous waste facility[5][12]. This method ensures the complete destruction of the active pharmaceutical ingredient[12]. For DEA-regulated substances, a "reverse distributor" may be required for disposal[6][8].
Quantitative Data on O-Desmethylvenlafaxine Degradation
While not a disposal method for bulk laboratory waste, understanding the environmental fate and degradation of O-Desmethylvenlafaxine can inform risk assessment. The following table summarizes data from studies on its degradation under various conditions.
| Treatment/Condition | Compound | Degradation/Removal | Half-life (t½) | Reference |
| UV/H₂O₂ Oxidation | O-Desmethylvenlafaxine | 99.9% elimination after 30 minutes | Not specified | [13] |
| Biotic Degradation (Surface Water) | O-Desmethylvenlafaxine | Very low rates (≤0.00029 h⁻¹) | 18 hours (field experiment) | [14] |
Experimental Protocol: UV/H₂O₂ Degradation of O-Desmethylvenlafaxine
The following is a summary of the experimental protocol used to achieve the 99.9% elimination of O-Desmethylvenlafaxine as described in the cited literature[13].
Objective : To investigate the removal and transformation of O-Desmethylvenlafaxine (DVFX) using an advanced oxidation process with UV and hydrogen peroxide (H₂O₂).
Materials and Methods :
-
Sample Preparation : A solution of O-Desmethylvenlafaxine was prepared in ultrapure water.
-
UV/H₂O₂ Reactor : The experiment was conducted in a lab-scale photochemical reactor equipped with a UV lamp.
-
Reaction Conditions :
-
Hydrogen peroxide (H₂O₂) was added to the O-Desmethylvenlafaxine solution.
-
The solution was then subjected to UV irradiation.
-
-
Sampling : Aliquots of the solution were collected at different time intervals during the UV irradiation.
-
Analysis : The concentration of O-Desmethylvenlafaxine in the samples was determined using ultra-high-pressure liquid chromatography coupled with a high-resolution mass spectrometer (UHPLC-LTQ-Orbitrap-MS). This technique also allowed for the identification of transformation products.
Results : The experiment demonstrated a very significant depletion of O-Desmethylvenlafaxine, with 99.9% of the compound eliminated after 30 minutes of reaction[13].
Logical Workflow for O-Desmethylvenlafaxine Disposal
The following diagram illustrates the decision-making process for the proper disposal of O-Desmethylvenlafaxine waste in a laboratory setting.
Caption: Disposal workflow for O-Desmethylvenlafaxine.
References
- 1. cpachem.com [cpachem.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. epa.gov [epa.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. unthsc.edu [unthsc.edu]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. Controlled Substance Waste [ehs.tcu.edu]
- 9. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 10. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. securewaste.net [securewaste.net]
- 12. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 13. UV/H2O2degradation of the antidepressants venlafaxine and O-desmethylvenlafaxine: Elucidation of their transformation pathway and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of lidocaine, tramadol, venlafaxine and the metabolites O-desmethyltramadol and O-desmethylvenlafaxine in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling O-Desmethylvenlafaxine, (+)
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling O-Desmethylvenlafaxine, (+)-. Adherence to these procedures is mandatory to ensure personal safety and prevent environmental contamination.
O-Desmethylvenlafaxine, (+)-, an active pharmaceutical ingredient (API), requires stringent handling protocols due to its potential physiological effects and hazardous properties. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and detailed disposal plans to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Hazard Identification and Risk Assessment
O-Desmethylvenlafaxine, (+)- is classified as a hazardous substance that can cause serious eye irritation and may be harmful if swallowed.[1][2][3] As a potent pharmaceutical compound, it is crucial to minimize exposure through inhalation, ingestion, or skin contact. A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against exposure to O-Desmethylvenlafaxine, (+)-. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Low-Dust/Low-Exposure Tasks (e.g., handling sealed containers, visual inspection) | - Gloves: Single pair of nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat. |
| Weighing and Aliquoting (Solid) (in a chemical fume hood or ventilated balance enclosure) | - Gloves: Double-gloving with nitrile gloves is recommended.[4] Nitrile is a suitable material for protection against a range of chemicals.[5][6][7]- Eye Protection: Chemical splash goggles.- Respiratory Protection: A NIOSH-approved N95 or higher particulate respirator (e.g., FFP2) is required to prevent inhalation of fine powders.[8][9]- Lab Coat: A disposable gown or a dedicated lab coat that is regularly decontaminated. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Standard laboratory coat. |
| Spill Cleanup | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[10]- Eye Protection: Chemical splash goggles and a face shield.- Respiratory Protection: A full-facepiece respirator with appropriate particulate and organic vapor cartridges or a Powered Air-Purifying Respirator (PAPR) should be used for significant spills.[11][12]- Protective Clothing: A disposable, chemical-resistant suit or gown. |
Operational Procedures
A systematic approach to handling O-Desmethylvenlafaxine, (+)- is essential to minimize risk. The following workflow outlines the key steps for safe handling in a laboratory setting.
Step-by-Step Handling Protocol:
-
Designate and Prepare a Work Area:
-
All work with solid O-Desmethylvenlafaxine, (+)- must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Assemble and Don PPE:
-
Before handling the compound, put on all required PPE as specified in the table above. Ensure gloves are inspected for any defects before use.
-
-
Weighing and Transfer:
-
Use dedicated spatulas and weighing boats.
-
Handle the solid material gently to avoid generating dust.
-
Clean any residual powder from the spatula and weighing boat with a solvent-moistened wipe and dispose of it as hazardous waste.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the vessel containing the pre-weighed solid to minimize the risk of dust generation.
-
Spill Management
In the event of a spill, immediate and appropriate action is critical.
Small Spills (less than 1 gram of solid or 10 mL of a dilute solution):
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If necessary, evacuate the immediate area.
-
Don PPE: Put on appropriate PPE for spill cleanup (see PPE table).
-
Containment: Gently cover the spill with absorbent material. For liquid spills, use chemical absorbent pads. For solid spills, gently cover with a damp paper towel to avoid raising dust.[13]
-
Cleanup:
-
For liquid spills, absorb the material and place the absorbent pads in a designated hazardous waste bag.
-
For solid spills, carefully wipe up the material with the damp paper towel and place it in a hazardous waste bag.
-
-
Decontamination: Clean the spill area with a suitable laboratory detergent and then decontaminate with a 10% bleach solution, followed by a water rinse.[14][15]
Large Spills (more than 1 gram of solid or 10 mL of a dilute solution):
-
Evacuate: Immediately evacuate the laboratory and alert the appropriate emergency response personnel (e.g., Environmental Health and Safety).
-
Restrict Access: Prevent entry to the affected area.
-
Professional Cleanup: Do not attempt to clean up a large spill without specialized training and equipment.
Decontamination Procedures
Regular decontamination of work surfaces and equipment is mandatory to prevent cross-contamination and accidental exposure.
Routine Decontamination of Surfaces and Equipment:
-
Initial Cleaning: At the end of each work session, wipe down all surfaces and equipment that may have come into contact with O-Desmethylvenlafaxine, (+)- with a laboratory-grade detergent.[16][17]
-
Disinfection/Deactivation: Following the initial cleaning, wipe surfaces with a 10% bleach (sodium hypochlorite) solution and allow for a contact time of at least 10 minutes.[18][19]
-
Rinsing: After the contact time, rinse the surfaces with water to remove any bleach residue.
-
Disposal of Cleaning Materials: All wipes and absorbent materials used for decontamination must be disposed of as hazardous chemical waste.[16]
Disposal Plan
All waste generated from the handling of O-Desmethylvenlafaxine, (+)- must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
Waste Segregation:
Proper segregation of waste is crucial for safe disposal.[4] The following diagram illustrates the waste segregation workflow.
References
- 1. staff.ki.se [staff.ki.se]
- 2. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 3. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. unisafegloves.com [unisafegloves.com]
- 6. safetyvestsandmore.com [safetyvestsandmore.com]
- 7. blackboxsafety.com [blackboxsafety.com]
- 8. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. respiratorshop.co.uk [respiratorshop.co.uk]
- 12. draeger.com [draeger.com]
- 13. gmpsop.com [gmpsop.com]
- 14. lsuhsc.edu [lsuhsc.edu]
- 15. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 16. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 17. sharpsmart.co.uk [sharpsmart.co.uk]
- 18. scribd.com [scribd.com]
- 19. Sodium Hypochlorite (Bleach) – Stanford Environmental Health & Safety [ehs.stanford.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
